molecular formula C16H20N2O B022041 9,10-Dihydrolysergol CAS No. 18051-16-6

9,10-Dihydrolysergol

Cat. No.: B022041
CAS No.: 18051-16-6
M. Wt: 256.34 g/mol
InChI Key: UFKTZIXVYHGAES-WDBKCZKBSA-N
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Description

9,10-Dihydrolysergol (CAS 18051-16-6) is a significant ergoline alkaloid of high interest in advanced organic chemistry and neurobiological research. This compound serves as a key intermediate in the study of ergot alkaloid biosynthetic pathways and enzymatic processes. Its core research value lies in its structural similarity to neurotransmitters, making it an important pharmacological tool for investigating binding affinity and functional activity at serotonin and dopamine receptors. In chemical synthesis, 9,10-Dihydrolysergol acts as a versatile starting material or intermediate for the preparation of more complex ergoline derivatives, which are subsequently evaluated for their biological activity. The compound's structure embodies a conformationally-restricted variant of phenethylamine pharmacophores, aiding in the exploration of structural features responsible for the activity of related bioactive compounds. Research involving 9,10-Dihydrolysergol includes the exploration of its potential role in modulating biological processes that involve these key neurotransmitter systems. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKTZIXVYHGAES-WDBKCZKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939343
Record name (6-Methylergolin-8-yl)methanol
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Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18051-16-6
Record name Dihydroelymoclavine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018051166
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Record name (6-Methylergolin-8-yl)methanol
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Record name 9,10-Dihydrolysergol
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Record name DIHYDROELYMOCLAVINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Ergot's Legacy: A Technical Guide to the Natural Occurrence and Sources of Ergoline Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ergoline alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Their origins are primarily rooted in the fungal kingdom, most notably within the ergot fungi of the genus Claviceps, which parasitize various grasses and cereals. Beyond this classical source, a fascinating symbiotic relationship between clavicipitaceous fungi and flowering plants of the Convolvulaceae family, commonly known as morning glories, has been identified as another significant reservoir of these potent compounds. This in-depth technical guide provides a comprehensive overview of the natural occurrence and sources of ergoline alkaloids, intended for researchers, scientists, and drug development professionals. We will delve into the biology of the producing organisms, the intricate biosynthetic pathways leading to the ergoline scaffold and its diversification, detailed methodologies for their extraction and isolation, and a summary of their diverse pharmacological activities.

Introduction: The Enduring Significance of Ergoline Alkaloids

The history of ergoline alkaloids is deeply intertwined with human civilization, marked by episodes of devastating toxicity and groundbreaking medicinal discoveries. The tetracyclic ergoline ring system is the common structural feature of these indole alkaloids, which are biosynthetically derived from L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[1][2] The diverse chemical modifications of this scaffold give rise to a wide array of compounds with a broad spectrum of biological activities.

Historically, the consumption of grain contaminated with the sclerotia (ergots) of Claviceps purpurea led to widespread outbreaks of ergotism, a condition characterized by severe vasoconstriction, gangrene, and neurological disturbances, infamously known as "St. Anthony's Fire".[1] However, the potent physiological effects of these compounds also led to their early use in obstetrics to induce uterine contractions.[3] The 20th century witnessed the isolation and structural elucidation of key ergoline alkaloids, paving the way for the development of numerous semi-synthetic derivatives with significant therapeutic applications in the treatment of migraines, Parkinson's disease, and hyperprolactinemia, among others.[3][4] This guide aims to provide a detailed exploration of the natural sources of these remarkable molecules, from the fungal sclerotia that have shaped history to the cryptic symbiotic relationships that continue to be a source of novel chemical entities.

Primary Natural Sources of Ergoline Alkaloids

The natural production of ergoline alkaloids is predominantly confined to specific fungal lineages and their symbiotic associations with plants.

The Ergot Fungi: Claviceps Species

The genus Claviceps comprises a group of phytopathogenic ascomycete fungi that are the most well-known producers of ergoline alkaloids.[1] These fungi infect the ovaries of over 600 species of monocotyledonous plants, including economically important cereals like rye, wheat, barley, and sorghum, as well as various forage grasses.[1]

The life cycle of Claviceps purpurea, the most notorious ergot fungus, is intricately linked to the flowering of its host plant.[5] The infection begins when ascospores, released from overwintering sclerotia, land on the stigma of a grass floret.[5] The fungal hyphae then colonize the ovary, replacing the developing seed with a mycelial mass known as the sphacelium.[6] This stage is characterized by the production of a sugary "honeydew" containing asexual conidia, which can be spread to other florets by insects and rain, leading to secondary infections.[5][6]

As the infection progresses, the sphacelium develops into a hard, dark, horn-shaped structure called the sclerotium, or ergot.[7] These sclerotia are the resting stage of the fungus and contain a high concentration of ergoline alkaloids, typically ranging from 0.15% to 0.5% of their dry weight.[1] It is within these sclerotia that the complex mixture of alkaloids is synthesized and stored.[8]

A Symbiotic Alliance: Fungi and the Convolvulaceae

A more recently understood source of ergoline alkaloids is the symbiotic relationship between certain fungi and plants of the morning glory family (Convolvulaceae).[9] Species such as Ipomoea tricolor ("Heavenly Blue" morning glory), Turbina corymbosa (Ololiuqui), and Argyreia nervosa (Hawaiian Baby Woodrose) are known to contain a variety of ergoline alkaloids, particularly in their seeds.[3][10]

For a long time, the presence of these complex fungal metabolites in higher plants was a biochemical puzzle. It is now established that the alkaloids are not produced by the plants themselves, but by symbiotic, seed-transmitted fungi of the family Clavicipitaceae, such as species of the genus Periglandula.[11][12] These fungi can exist as epiphytes on the leaf surfaces or as endophytes within the plant tissues.[9][13] The fungus synthesizes the ergoline alkaloids, which are then translocated to and stored within the host plant, particularly in the seeds.[2] This symbiotic relationship is believed to provide a chemical defense for the plant against herbivores and pathogens.[14]

The Biosynthesis of Ergoline Alkaloids: From Precursors to Diversity

The biosynthesis of the ergoline ring system is a complex, multi-step enzymatic process that begins with two primary precursors: the amino acid L-tryptophan and the isoprenoid unit dimethylallyl pyrophosphate (DMAPP).[1][2] The genes encoding the biosynthetic enzymes are typically found clustered together in the fungal genome.[2][15]

The initial and committed step in the pathway is the prenylation of L-tryptophan at the C4 position of the indole ring, a reaction catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS), encoded by the dmaW gene.[2] This is followed by a series of enzymatic reactions including N-methylation, cyclizations, and oxidations to form the first key tetracyclic intermediate, chanoclavine-I.[16] From this point, the pathway branches to produce the three main classes of ergoline alkaloids:

  • Clavine Alkaloids: These are the simplest ergoline alkaloids and are intermediates in the biosynthesis of more complex derivatives. Examples include agroclavine and elymoclavine.

  • Lysergic Acid Amides: These are derivatives of D-lysergic acid, a key intermediate formed from the oxidation of elymoclavine by the enzyme CloA.[17] Simple amides include ergine (lysergic acid amide) and the pharmacologically important ergometrine.

  • Ergopeptines: These are the most structurally complex ergoline alkaloids, where D-lysergic acid is linked to a tripeptide moiety. Examples include ergotamine, ergocristine, and ergocryptine. The assembly of the tripeptide and its linkage to lysergic acid is catalyzed by large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs), encoded by the lps genes.[2][6]

The specific profile of ergoline alkaloids produced by a particular fungus is determined by the presence and expression of the genes in the later stages of the biosynthetic pathway.[17]

Ergoline_Biosynthesis trp L-Tryptophan dmat Dimethylallyltryptophan trp->dmat dmaW (DMATS) dmapp DMAPP dmapp->dmat dmaW (DMATS) chanoclavine Chanoclavine-I dmat->chanoclavine Multiple Steps agroclavine Agroclavine chanoclavine->agroclavine eas Genes elymoclavine Elymoclavine agroclavine->elymoclavine lysergic_acid D-Lysergic Acid elymoclavine->lysergic_acid cloA lysergic_amides Lysergic Acid Amides (e.g., Ergine, Ergometrine) lysergic_acid->lysergic_amides NRPS-like enzymes ergopeptines Ergopeptines (e.g., Ergotamine) lysergic_acid->ergopeptines lps Genes (NRPS)

Figure 1. Simplified overview of the ergoline alkaloid biosynthetic pathway.

Experimental Protocols: Extraction and Isolation of Ergoline Alkaloids

The extraction and isolation of ergoline alkaloids from natural sources require careful consideration of their chemical properties, particularly their basicity and sensitivity to light and heat. The following is a general protocol for the extraction of ergopeptines from ergot sclerotia.

Protocol: Extraction of Ergopeptines from Claviceps purpurea Sclerotia

Objective: To extract and purify ergopeptine alkaloids from ground ergot sclerotia.

Materials:

  • Ground ergot sclerotia (Claviceps purpurea)

  • Toluene

  • Ethanol (96%)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel (1 L)

  • Filter paper

  • Beakers and flasks

  • pH meter or pH indicator strips

Methodology:

  • Extraction: a. Macerate 100 g of finely ground ergot sclerotia in a 1 L flask with a mixture of 800 mL of toluene and 200 mL of ethanol.[18][19] b. Stir the suspension at room temperature for 4-6 hours. c. Filter the mixture through filter paper to remove the solid plant material. Collect the filtrate (primary extract). d. Repeat the extraction of the solid residue with a fresh portion of the toluene-ethanol mixture to ensure complete extraction. Combine the filtrates.

  • Acid-Base Liquid-Liquid Extraction: a. Transfer the combined primary extract to a 1 L separatory funnel. b. Add 200 mL of 1 M aqueous hydrochloric acid to the separatory funnel.[18][19] c. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. The basic ergoline alkaloids will be protonated and partition into the acidic aqueous phase. d. Allow the layers to separate. The upper layer is the toluene phase containing neutral and acidic impurities (lipids, etc.), and the lower layer is the acidic aqueous extract containing the alkaloid hydrochlorides. e. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the toluene phase with another 100 mL of 1 M HCl to ensure complete transfer of the alkaloids. Combine the aqueous extracts.

  • Basification and Re-extraction: a. Cool the combined acidic aqueous extract in an ice bath. b. Slowly add a saturated aqueous solution of sodium bicarbonate with constant stirring until the pH of the solution reaches 8-9.[20] The alkaloids will precipitate as their free bases. c. Transfer the basified aqueous suspension to a clean separatory funnel. d. Add 200 mL of toluene to the separatory funnel and shake vigorously to extract the free base alkaloids into the organic phase. e. Allow the layers to separate and drain the lower aqueous layer. f. Collect the upper toluene layer, which now contains the purified alkaloids. Repeat the extraction of the aqueous phase with another 100 mL of toluene. Combine the toluene extracts.

  • Drying and Concentration: a. Dry the combined toluene extract over anhydrous sodium sulfate for 30 minutes. b. Filter the dried extract to remove the sodium sulfate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude alkaloid mixture.

  • Further Purification (Optional): a. The crude alkaloid mixture can be further purified by column chromatography on silica gel or alumina, or by crystallization from an appropriate solvent system.

Pharmacological Activities of Major Ergoline Alkaloids

Ergoline alkaloids exert their diverse pharmacological effects through interactions with various neurotransmitter receptors, primarily dopaminergic, serotonergic, and adrenergic receptors.[4] The specific activity of each alkaloid depends on its affinity and efficacy (agonist, partial agonist, or antagonist) at these receptor subtypes.

AlkaloidNatural Source(s)Primary Pharmacological ActivitiesReceptor Interactions (Ki in nM)
Ergotamine Claviceps purpureaVasoconstrictor, anti-migraine5-HT₁B (0.5), 5-HT₁D (0.7), α₁-adrenergic (1.1), D₂ (1.5)
Ergometrine (Ergonovine) Claviceps purpurea, Ipomoea spp.Uterine stimulant (oxytocic)5-HT₂A (2.5), α-adrenergic, D₁
Ergine (LSA) Ipomoea tricolor, Turbina corymbosaPsychedelic, sedative5-HT₂A, 5-HT₁A, Dopamine receptors
Bromocriptine (semi-synthetic)Derived from ergot alkaloidsDopamine agonist (anti-Parkinson's, prolactin inhibitor)D₂ (4.9), D₃ (10.1), 5-HT₁A (12.9)
Lysergic Acid Claviceps spp.Precursor for semi-synthetic derivativesLow affinity for most receptors
Ergocristine Claviceps purpureaComponent of ergotoxineHigh affinity for α-adrenergic and serotonin receptors[21]

Note: Ki values are approximate and can vary depending on the specific assay conditions.

Conclusion

The natural world, particularly the fungal kingdom and its intricate symbiotic relationships, continues to be a rich source of complex and pharmacologically potent molecules. Ergoline alkaloids, with their fascinating history and diverse biological activities, exemplify the importance of natural product research in modern drug discovery and development. A thorough understanding of their natural occurrence, the biology of the producing organisms, and the biosynthetic pathways that govern their formation is crucial for harnessing their therapeutic potential. The methodologies for their extraction and isolation, coupled with detailed pharmacological characterization, provide the foundation for the development of new and improved therapeutic agents derived from the enduring legacy of the ergot.

References

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  • Gerhards, N., Neubauer, L., Tudzynski, P., & Li, S. M. (2014). Biosynthetic pathways of ergot alkaloids. Toxins, 6(12), 3281–3295.

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  • Tudzynski, P. (2005). Biotechnology and genetics of ergot alkaloids. Applied Microbiology and Biotechnology, 65(5), 573-585.

  • Steiner, U., & Leistner, E. (2018). Ergot Alkaloids and their Hallucinogenic Potential in Morning Glories. Planta Medica, 84(10), 751-758.

  • Markert, A., Steffan, N., Ploss, K., Hellwig, S., Steiner, U., Drewke, C., & Leistner, E. (2008). Biosynthesis and accumulation of ergoline alkaloids in a mutualistic association between Ipomoea asarifolia (Convolvulaceae) and a clavicipitalean fungus. Plant Physiology, 147(1), 296–305.

  • Beaulieu, W. T., Panaccione, D. G., Quach, Q. N., Smoot, K. L., & Clay, K. (2021). Diversification of ergot alkaloids and heritable fungal symbionts in morning glories. Communications biology, 4(1), 1333.

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  • Clay, K. (2021, December 22). Morning glory symbiosis may yield new psychedelic drugs. Futurity.

  • Lorenz, N., Wilson, E. V., Machado, C., Schardl, C. L., & Tudzynski, P. (2009). Comparison of ergot alkaloid biosynthesis gene clusters in Claviceps species indicates loss of late pathway steps in evolution of C. fusiformis. Applied and Environmental Microbiology, 75(9), 2859–2866.

  • Kumar, A. (2023). Studies on Fermentative Biotic Production of Ergot Alkaloids. International Journal of Scientific Research in Science and Technology, 10(4), 542-548.

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  • Nowak, J., Woźniakiewicz, M., Klepacki, P., Sowa, A., & Kościelniak, P. (2016). Identification and determination of ergot alkaloids in Morning Glory cultivars. Forensic science international, 266, 531-539.

  • Jastrzębski, M. K., Kaczor, A. A., & Wróbel, T. M. (2022). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules, 27(21), 7322.

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  • McKnight, T. R., Anderson, J. A., & Klittich, C. J. (2023). Investigation of the relationship between ergocristinine and vascular receptors. Toxicology reports, 10, 438-444.

  • Der Marderosian, A. H., & Youngken Jr, H. W. (1966). Extraction and Identification of Clavine and Lysergic Acid Alkaloids from Morning Glories. The Ohio Journal of Science, 66(4), 414-420.

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  • Panaccione, D. G. (2016). Ergot Alkaloids of the Family Clavicipitaceae. Toxins, 8(11), 326.

  • Steiner, U., & Leistner, E. (2018). Ergot Alkaloids and their Hallucinogenic Potential in Morning Glories. Planta Medica, 84(10), 751-758.

  • Miedaner, T., & Geiger, H. H. (2015). Biology, Genetics, and Management of Ergot (Claviceps spp.) in Rye, Sorghum, and Pearl Millet. Toxins, 7(3), 659–678.

  • Beaulieu, W. T., Smoot, K. L., & Clay, K. (2019). ERGOT ALKALOIDS DETECTED IN Ipomoea tricolor ROOT SAMPLES. Journal of the Kentucky Academy of Science, 80(1-2), 1-5.

Sources

An In-depth Technical Guide to the Exploratory Studies of Novel 9,10-Dihydrolysergol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals embarking on the exploration of novel analogs based on the 9,10-dihydrolysergol scaffold. We will move beyond a simple recitation of protocols to delve into the strategic rationale behind experimental choices, ensuring a robust and logically sound discovery cascade. The ergoline scaffold, particularly its 9,10-dihydro derivative, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics for CNS disorders like Parkinson's disease and hyperprolactinemia, as well as cardiovascular conditions.[1] This document outlines a validated pathway from chemical synthesis and diversification to initial pharmacological and functional characterization, designed to efficiently identify and advance promising new chemical entities.

Part 1: Foundational Chemistry: Synthesis and Strategic Diversification

The journey begins with the chemical scaffold. The 9,10-dihydrolysergol core offers multiple vectors for chemical modification, each capable of profoundly influencing pharmacological activity. A successful exploratory program hinges on the ability to efficiently synthesize the core and then strategically generate a diverse library of analogs.

Synthesis of the Core Scaffold

The tetracyclic indolo[4,3-fg]quinoline system is the essential pharmacophore.[2] Its synthesis is non-trivial but well-documented.

  • Semi-Synthesis from Natural Precursors: A common and efficient route begins with lysergol, which is accessible via microbial fermentation.[1] The critical step is the selective catalytic reduction of the Δ9,10 double bond. This approach preserves the inherent stereochemistry of the natural product, providing a reliable source of the core structure. A representative synthetic transformation involves protecting the indole nitrogen (e.g., as an N-BOC derivative) and the hydroxyl group, followed by catalytic hydrogenation and subsequent deprotection.[1][3]

  • Total Synthesis for Deeper Exploration: For more profound structural modifications not accessible from natural precursors, de novo total synthesis is required. Modern strategies have enabled the efficient construction of the ergoline system. Key reactions include the intramolecular Larock indole cyclization to form the embedded tricyclic indole (ABC rings) and powerful cycloaddition reactions, such as an inverse electron demand Diels-Alder, to construct the functionalized D-ring.[4] While more complex, this approach provides unparalleled flexibility for generating analogs with deep-seated structural changes.

Lysergol Lysergol (Fermentation Product) Protection Protection of -NH and -OH groups Lysergol->Protection Reduction Catalytic Hydrogenation (Reduction of Δ9,10 bond) Protection->Reduction Deprotection Deprotection Reduction->Deprotection Core 9,10-Dihydrolysergol Core Deprotection->Core

Caption: High-level workflow for the semi-synthesis of the 9,10-Dihydrolysergol core.

Strategies for Analog Diversification

With the core in hand, strategic diversification is key. Modifications should be guided by known structure-activity relationships (SAR) of related ergot alkaloids.

  • N(6)-Position: The methyl group at the N(6) position is a classic point for modification. Demethylation, often achieved using reagents like 2,2,2-trichloroethyl chloroformate, yields the "nor" derivative (6-nor-9,10-dihydrolysergol).[5] This secondary amine is a versatile handle for introducing a wide array of alkyl or functionalized groups via alkylation, providing a rapid method to probe the steric and electronic requirements at this position.[5]

  • N(1)-Position: The indole nitrogen offers another site for substitution. Alkylation at this position can influence receptor affinity and selectivity, particularly for serotonin receptors.[2]

  • C(8)-Position: The hydroxymethyl group at C(8) can be modified to esters, ethers, or other functional groups. Furthermore, the stereochemistry at this position can be critical for activity.

cluster_0 9,10-Dihydrolysergol Scaffold Core N1 N(1)-Alkylation N1->Core  (1) N6 N(6)-Alkylation N6->Core (6)   C8 C(8)-Functionalization C8->Core  (8)

Caption: Key diversification points on the 9,10-Dihydrolysergol scaffold.

Part 2: Primary Pharmacological Evaluation: Target Engagement

Dihydrolysergol analogs are expected to interact primarily with aminergic G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D) receptor families.[2][6] The initial step is to quantify the affinity of novel analogs for these key targets.

Rationale for Target Selection

An initial screening panel should include receptors known to be modulated by established ergot-derived drugs to provide a foundational pharmacological profile.

  • Dopamine Receptors: The D2-like family (D2, D3, D4) are critical targets.[7] D2 receptor agonism is the primary mechanism for drugs like Cabergoline in treating hyperprolactinemia and Parkinson's disease.[1][8]

  • Serotonin Receptors: The 5-HT1 and 5-HT2 families are also key.[9] 5-HT2A receptor activity is associated with the hallucinogenic effects of some ergolines like LSD, while modulation of 5-HT1A and 5-HT2C receptors is linked to mood and cognition.[2][10] Critically, agonism at the 5-HT2B receptor is a major liability associated with cardiac valvulopathy, making it a crucial counterscreen target.[2]

Experimental Protocol: Radioligand Binding Assay

This protocol provides a self-validating system to determine the binding affinity (Kᵢ) of a test compound for a specific receptor, using the dopamine D2 receptor as an example.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of novel analogs for the human dopamine D2 receptor.

Materials:

  • Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human D2 receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well plates, filter mats (GF/C), scintillation cocktail, and a microplate scintillation counter.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the novel 9,10-dihydrolysergol analogs in the assay buffer. The concentration range should span at least 5 orders of magnitude (e.g., 0.01 nM to 1 µM) to ensure a full competition curve.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Assay buffer.

    • Test compound at various concentrations.

    • Radioligand ([³H]Spiperone) at a final concentration near its Kₑ value.

    • Cell membranes (typically 10-20 µg of protein per well).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM Haloperidol.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer.

  • Quantification: Dry the filter mats, place them in scintillation vials or bags with a scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Causality and Self-Validation:

  • Why [³H]Spiperone? It is a well-characterized, high-affinity antagonist for the D2 receptor, providing a robust and reproducible signal.[6]

  • Why Haloperidol for Non-Specific Binding? Using a high concentration of an unlabeled ligand that binds tightly to the target receptor ensures that any remaining radioactivity is due to non-specific binding to the membranes or filters, allowing for accurate quantification of specific binding.

  • Why Cheng-Prusoff? The IC₅₀ is dependent on the assay conditions (specifically the radioligand concentration). The Cheng-Prusoff equation corrects for this, providing the Kᵢ, an intrinsic measure of the affinity between the test compound and the receptor.

Data Presentation: Affinity Profile Summary

Summarize the binding data in a clear, tabular format to facilitate direct comparison and SAR analysis.

Compound IDD₂ Kᵢ (nM)D₃ Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)5-HT₂ₑ Kᵢ (nM)
Lead-01 2.515.850.18.3>1000
Analog-A1 15.745.225.6105.4>1000
Analog-B1 1.820.1>10005.1>1000
Cabergoline 1.15.612015.0890

Part 3: Functional Activity: From Binding to Biological Response

High affinity does not describe the biological consequence of binding. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Furthermore, the concept of "biased agonism," where a ligand preferentially activates one downstream signaling pathway over another, is critical, especially for the 5-HT2A receptor, as it may allow for the separation of therapeutic effects from hallucinogenic potential.[2][11]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the direct activation of G-proteins, the first step in the signaling cascade following agonist binding to a GPCR. It is a universal method for determining the efficacy and potency of agonists for Gᵢ- and Gₛ-coupled receptors.

Objective: To quantify the ability of novel analogs to stimulate G-protein activation via the dopamine D2 receptor (a Gᵢ-coupled receptor).

Methodology:

  • Assay Setup: In a 96-well plate, combine cell membranes expressing the D2 receptor, serial dilutions of the test compound, and GDP (to ensure G-proteins are in their inactive state).

  • Initiation: Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. When an agonist activates the receptor, the associated G-protein releases GDP and binds [³⁵S]GTPγS.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination and Measurement: The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound, typically by filtration, similar to the radioligand binding assay. The amount of incorporated radioactivity is then measured.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the analog. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to a full agonist (e.g., quinpirole for the D2 receptor).

Signaling Pathway Visualization

Understanding where these assays fit into the biological context is crucial.

cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) D2_Agonist D2 Agonist (e.g., Analog-B1) D2R D2 Receptor D2_Agonist->D2R Gi Gi Protein (GDP-bound) D2R->Gi GTPgS_Assay [35S]GTPγS Assay Measures this step Gi->GTPgS_Assay Gi_active Gi Protein (GTP-bound) GTPgS_Assay->Gi_active AC Adenylyl Cyclase Gi_active->AC Inhibits cAMP ↓ cAMP AC->cAMP HT2A_Agonist 5-HT2A Agonist HT2AR 5-HT2A Receptor HT2A_Agonist->HT2AR Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Assay Calcium Flux Assay Measures this outcome Ca ↑ Intracellular Ca2+ IP3->Ca Ca->Ca_Assay Synthesis Analog Synthesis & Diversification Binding Primary Target Binding Assays (D2, 5-HT families) Synthesis->Binding High Affinity? Functional Functional Assays ([35S]GTPγS, Ca2+ Flux) Binding->Functional Desired Activity? (Agonist/Antagonist) Selectivity Selectivity Screening (e.g., 5-HT2B counterscreen) Functional->Selectivity Sufficiently Selective? InVivo Preliminary In Vivo (e.g., Rodent Stereotypy) Selectivity->InVivo Active in vivo? Lead_Candidate Lead Candidate InVivo->Lead_Candidate

Caption: Integrated workflow for the discovery of novel 9,10-Dihydrolysergol analog leads.

Conclusion

The 9,10-dihydrolysergol scaffold remains a fertile ground for the discovery of novel therapeutics for CNS disorders. The exploratory framework presented here provides a logical, efficient, and self-validating pathway for advancing new chemical entities. By integrating rational synthesis, robust in vitro pharmacological profiling, and targeted in vivo validation, research teams can effectively navigate the complexities of ergoline chemistry and pharmacology. The ultimate goal is to identify novel analogs with improved potency, selectivity, and safety profiles, potentially addressing the significant unmet medical needs in neurology and psychiatry. [2][11][12]

References

  • Rohilla, M., & Venugopalan, P. (2018). Synthesis of 9, 10- Dihydrolysergic Acid. International Journal for Research in Applied Science & Engineering Technology, 6(1), 493-499. [Link]

  • ResearchGate. (n.d.). Synthesis of 9, 10- Dihydrolysergic Acid | Request PDF. Retrieved from [Link]

  • OPEN Foundation. (2024, May 27). Evaluating the Therapeutic Potential of Psychedelics in Neurological Disorders: Non-hallucinogenic vs Hallucinogenic. [Link]

  • Riedel, E., Kyriakopoulos, I., & Nündel, M. (1981). 9,10-Dihydroergotalkaloids as inhibitors of acetylcholinesterase. Arzneimittel-Forschung, 31(9), 1387-1388. [Link]

  • Mihailova, D., Lashev, L., & Rozhkov, I. (1987). Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure. General Physiology and Biophysics, 6(1), 71-78. [Link]

  • Rohilla, M., & Venugopalan, P. (2018, January 31). Synthesis of 9, 10- Dihydrolysergic Acid. Semantic Scholar. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Total synthesis of dihydrolysergic acid and dihydrolysergol: development of a divergent synthetic strategy applicable to rapid assembly of D-ring analogs. Journal of the American Chemical Society, 126(29), 9019-9027. [Link]

  • Lill, M. A., & Chovancova, M. (2022). Biological studies of clavine alkaloids targeting CNS receptors. Frontiers in Pharmacology, 13, 981599. [Link]

  • Crider, A. M., Grubb, R., Bachmann, K. A., & Rawat, A. K. (1981). Convenient synthesis of 6-nor-9,10-dihydrolysergic acid methyl ester. Journal of Pharmaceutical Sciences, 70(12), 1319-1321. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47-84. [Link]

  • Zjawiony, J. K. (2004). Biologically active compounds from Aphyllophorales (polypore) fungi. Journal of Natural Products, 67(2), 300-310. [Link]

  • Journal of Advances in Medical and Pharmaceutical Sciences. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 3(3), 118-128. [Link]

  • Baker, D., Pryce, G., Giovannoni, G., & Thompson, A. J. (2003). The therapeutic potential of cannabinoids in CNS disease. Current Opinion in Neurology, 16(3), 391-395. [Link]

  • Marcellino, D., Ferré, S., Casadó, V., Cortés, A., Le Foll, B., Pim, V., & Fuxe, K. (2008). Identification of Dopamine D1–D3 Receptor Heteromers: INDICATIONS FOR A ROLE OF SYNERGISTIC D1–D3 RECEPTOR INTERACTIONS IN THE STRIATUM. Journal of Biological Chemistry, 283(38), 26016-26025. [Link]

  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]

  • Pytliak, M., & Vargov, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Biomedical papers of the Medical Faculty of the University Palacký, Olomouc, Czechoslovakia. [Link]

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Navigating the Preformulation Landscape of 9,10-Dihydrolysergol: A Technical Guide to Solubility, Stability, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 9,10-Dihydrolysergol in Drug Discovery

9,10-Dihydrolysergol, an ergoline derivative, represents a critical scaffold in medicinal chemistry. As a key precursor to a range of pharmacologically active compounds, including potent dopamine receptor agonists like cabergoline, a thorough understanding of its fundamental physicochemical properties is paramount for successful drug development.[1][2] This technical guide provides a comprehensive overview of the known solubility, stability, and reactivity of 9,10-dihydrolysergol. In the absence of extensive publicly available data for this specific molecule, this guide integrates information from closely related ergot alkaloids and outlines detailed, field-proven methodologies for its characterization.

This document is designed to empower researchers and formulation scientists with the foundational knowledge and practical experimental protocols necessary to navigate the challenges of working with this promising, yet complex, molecule.

Section 1: Solubility Profile of 9,10-Dihydrolysergol

A comprehensive understanding of a compound's solubility is the cornerstone of developing viable dosage forms. While specific quantitative data for 9,10-dihydrolysergol is not extensively documented in public literature, its general behavior can be inferred from available information and the properties of related ergot alkaloids.

Known Solubility Characteristics

9,10-Dihydrolysergol has been noted for its solubility in nonpolar organic solvents and dimethylformamide (DMF).[1] Qualitative data also indicates it is slightly soluble in dimethyl sulfoxide (DMSO), methanol, and pyridine.[1][3] The related compound, lysergol, exhibits a solubility of approximately 20 mg/mL in DMSO and dimethylformamide, which can serve as a preliminary estimation for 9,10-dihydrolysergol.[4]

Table 1: Summary of Known and Predicted Physicochemical Properties of 9,10-Dihydrolysergol

PropertyValue/DescriptionSource(s)
Molecular FormulaC₁₆H₂₀N₂O[5]
Molecular Weight256.35 g/mol [5]
Melting Point>265°C (decomposition)[1][3]
pKa (predicted)14.87 ± 0.10[1][3]
LogP (predicted)2.05810[1]
Qualitative SolubilitySoluble in nonpolar solvents, DMF; Slightly soluble in DMSO, Methanol, Pyridine[1][3]
Recommended Storage-20°C, Freezer[1][3]
Experimental Protocol for Determining Aqueous and Organic Solubility

The following protocol outlines a robust method for quantitatively determining the solubility of 9,10-dihydrolysergol in various pharmaceutically relevant solvents.

Objective: To determine the equilibrium solubility of 9,10-dihydrolysergol in a range of aqueous buffers and organic solvents at controlled temperatures.

Materials:

  • 9,10-Dihydrolysergol

  • HPLC-grade solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, propylene glycol, polyethylene glycol 400)

  • Phosphate and citrate buffer components

  • Calibrated pH meter

  • Thermostatically controlled shaker incubator

  • HPLC system with UV detector

  • 0.22 µm syringe filters (PTFE or other compatible material)

Methodology:

  • Preparation of Solvents:

    • Prepare a series of aqueous buffers at various pH levels (e.g., pH 2, 4, 6.8, 7.4, 9).

    • Use purified water and common pharmaceutical solvents.

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of 9,10-dihydrolysergol to a known volume of each solvent in separate vials. The solid should be visible to ensure saturation.

    • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C and 37°C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the samples to stand to let undissolved solids settle.

    • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Develop and validate a stability-indicating HPLC method for the quantification of 9,10-dihydrolysergol.

    • Prepare a calibration curve using standards of known concentrations.

    • Analyze the diluted filtrate samples and determine the concentration of 9,10-dihydrolysergol.

    • Calculate the solubility in mg/mL or mol/L.

Causality Behind Experimental Choices:

  • The shake-flask method is the gold standard for equilibrium solubility determination due to its simplicity and reliability.

  • Using a range of pH values is crucial for ionizable compounds like 9,10-dihydrolysergol, as their solubility can be significantly influenced by pH.

  • Testing at both room temperature (25°C) and physiological temperature (37°C) provides data relevant to both storage and in-vivo conditions.

  • A stability-indicating HPLC method ensures that the measured concentration corresponds to the intact drug and not its degradation products.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_output Output prep_api Weigh excess API add_api Add API to solvents prep_api->add_api prep_solvents Prepare aqueous buffers and organic solvents prep_solvents->add_api shake Shake at constant temperature (24-48h) add_api->shake settle Allow solids to settle shake->settle filter Filter supernatant (0.22 µm) settle->filter dilute Dilute filtrate filter->dilute hplc Quantify by HPLC dilute->hplc result Solubility Data (mg/mL) hplc->result G cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_output Outputs api 9,10-Dihydrolysergol (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) api->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) api->base oxidation Oxidation (e.g., 3% H₂O₂, RT) api->oxidation thermal Thermal Stress (e.g., 80°C, solid) api->thermal photo Photostability (ICH Q1B) api->photo analysis Analysis by Stability-Indicating UPLC-MS/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Degradation Pathways analysis->pathways products Identification of Degradation Products analysis->products method Validated Stability-Indicating Method analysis->method

Caption: Forced Degradation Study Workflow.

Section 3: Reactivity Profile and Excipient Compatibility

Understanding the reactivity of 9,10-dihydrolysergol is crucial for anticipating potential interactions with other molecules, particularly pharmaceutical excipients.

Known Reactive Moieties

The chemical structure of 9,10-dihydrolysergol contains several reactive functional groups:

  • Secondary Amine (Indole N-H): The indole nitrogen is nucleophilic and can participate in various reactions.

  • Tertiary Amine (Piperidine N-CH₃): This nitrogen is basic and can form salts with acids.

  • Primary Alcohol (-CH₂OH): The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid and can undergo esterification. [1]

Protocol for Excipient Compatibility Studies

This protocol provides a systematic approach to assess the compatibility of 9,10-dihydrolysergol with common pharmaceutical excipients.

Objective: To identify any potential physical or chemical incompatibilities between 9,10-dihydrolysergol and selected excipients.

Materials:

  • 9,10-Dihydrolysergol

  • A selection of common pharmaceutical excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium, povidone).

  • HPLC system with UV detector

  • Differential Scanning Calorimetry (DSC) instrument

  • Controlled environment chambers

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of 9,10-dihydrolysergol and each excipient, typically in a 1:1 or 1:5 ratio.

    • Prepare a control sample of the pure drug.

    • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a defined period (e.g., 4 weeks).

  • Physical Characterization:

    • Visually inspect the samples at regular intervals for any changes in color, appearance, or physical state.

    • Perform DSC analysis on the initial and final samples to detect any changes in melting point or the appearance of new thermal events, which could indicate an interaction.

  • Chemical Characterization:

    • Analyze the stored samples using a stability-indicating HPLC method.

    • Compare the chromatograms of the mixtures to the control sample to identify any new peaks (degradation products) or a significant decrease in the peak area of the parent drug.

Causality Behind Experimental Choices:

  • Binary mixtures are used to isolate the interaction between the drug and a single excipient.

  • Accelerated stability conditions are employed to increase the rate of potential reactions and provide a rapid assessment of compatibility.

  • A combination of visual inspection, thermal analysis (DSC), and chromatographic analysis (HPLC) provides a comprehensive evaluation of both physical and chemical incompatibilities.

Section 4: Safety and Handling

Ergot alkaloids as a class are known to be toxic, and appropriate safety precautions must be taken when handling 9,10-dihydrolysergol. [6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. [7]* Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. [7]* Storage: Store 9,10-dihydrolysergol in a tightly sealed container in a freezer at -20°C, as recommended. [1][3]

Conclusion

9,10-Dihydrolysergol is a molecule of significant interest in drug development. While a complete physicochemical profile is not yet publicly available, this guide provides a framework for its characterization. By employing the detailed protocols for solubility, stability, and reactivity testing outlined herein, researchers can generate the necessary data to support formulation development and advance their research programs. The integration of knowledge from related ergot alkaloids provides a valuable starting point, but it is the empirical data generated through these robust methodologies that will ultimately ensure the development of safe, stable, and effective medicines based on this important scaffold.

References

  • Rohilla, M., & Venugopalan, P. (2018). Synthesis of 9, 10- Dihydrolysergic Acid. International Journal for Research in Applied Science & Engineering Technology, 6(1), 493-497. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC - NIH. [Link]

  • Boger, D. L., & Hong, J. (2005). Total synthesis of dihydrolysergic acid and dihydrolysergol: development of a divergent synthetic strategy applicable to rapid assembly of D-ring analogs. Journal of the American Chemical Society, 127(41), 14168–14169. [Link]

  • Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). (2024). SpringerLink. [Link]

  • Rohilla, M. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. IJSART, 4(1), 11-15. [Link]

  • ICH Q1A(R2) Guideline. (2003). ICH. [Link]

  • Possible degradation pathway of Impurity-1. (n.d.). ResearchGate. [Link]

  • Oxidation of diglycerol to diglycerose using hydrogen peroxide as a clean oxidant. (2025). ScienceDirect. [Link]

  • 9,10-Dihydrolysergol. (n.d.). LookChem. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. [Link]

  • Crider, A. M., Grubb, R., Bachmann, K. A., & Rawat, A. K. (1981). Convenient synthesis of 6-nor-9,10-dihydrolysergic acid methyl ester. Journal of Pharmaceutical Sciences, 70(12), 1319–1321. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). Health Canada. [Link]

  • Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety. (2025). MDPI. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]

  • Selective Oxidation Using In Situ-Generated Hydrogen Peroxide. (n.d.). PMC - NIH. [Link]

  • Regulatory Guidelines for API-Excipient Compatibility Studies. (2023). Labinsights. [Link]

  • Biological Activity, Analytical Detection, and Degradation Assessment of the S-epimers of Ergot Alkaloids. (2023). HARVEST (uSask). [Link]

  • Ergot: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. [Link]

  • Pharmaceutical Technology I. (n.d.). University of Basrah. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). MDPI. [Link]

  • Oxidative Cleavage of 9,10-Dihydroxystearic Acid on Supported Au, Pd and PdAu Nanoparticle-Based Catalysts. (2024). Semantic Scholar. [Link]

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  • Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA. [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds. (n.d.). CORE. [Link]

  • API Excipient Compatibility Study. (2024). Veeprho. [Link]

  • Recommendations - For action to minimise ergot and ergot alkaloids in cereals. (n.d.). Max Rubner-Institut. [Link]

  • Lysergic acids from ergot alkaloids - by hydrolysis and chromatography. (n.d.).
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  • Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method. (2023). MDPI. [Link]

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An In-depth Technical Guide to the Physicochemical Characteristics of 9,10-Dihydrolysergol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 9,10-Dihydrolysergol, a key ergoline derivative of significant interest in pharmaceutical research and development. As a hydrogenated analogue of lysergol, its distinct characteristics dictate its behavior in biological systems, analytical methods, and formulation strategies. This document details its chemical identity, solubility profile, thermal properties, and spectroscopic signature. Furthermore, it outlines standardized protocols for the empirical determination of these characteristics, offering a self-validating framework for researchers. This guide is intended for scientists and professionals in drug development, synthetic chemistry, and analytical sciences who require a deep, actionable understanding of this compound.

Introduction: The Significance of 9,10-Dihydrolysergol

9,10-Dihydrolysergol is a semi-synthetic ergoline derivative belonging to the ergot alkaloid family. It is structurally characterized by the saturation of the 9,10 double bond of the D-ring in the parent compound, lysergol. This seemingly minor structural modification dramatically alters the molecule's conformational flexibility and electronic properties, leading to a distinct pharmacological and physicochemical profile compared to its unsaturated counterparts.

Historically, dihydro-ergot derivatives have been investigated for a range of therapeutic applications, including cardiovascular and CNS disorders.[1] 9,10-Dihydrolysergol itself serves as a crucial precursor and intermediate in the synthesis of more complex, pharmacologically active agents, such as Cabergoline, a potent dopamine receptor agonist.[1] A thorough understanding of its basic physicochemical characteristics is therefore not merely academic; it is a prerequisite for efficient synthesis, purification, formulation, and interpretation of its biological activity. This guide provides the foundational data and methodologies essential for such work.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of all chemical and pharmaceutical development. The essential identifiers for 9,10-Dihydrolysergol are summarized below.

IdentifierValueSource
Chemical Name 9,10-Dihydrolysergol[2]
Synonyms Dihydrolysergol-I[2]
CAS Number 18051-16-6[2][3]
Molecular Formula C₁₆H₂₀N₂O[2]
Molecular Weight 256.35 g/mol [2]
Canonical SMILES CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO[2]
ChEMBL ID CHEMBL290217[2]
FDA UNII I39LU14H83[2][3]

The molecule possesses a rigid tetracyclic ergoline core with stereocenters that define its three-dimensional shape, which is crucial for its interaction with biological targets. The hydrogenation at the 9,10-position imparts a different geometry to the D-ring compared to lysergic acid and its derivatives.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior. The data presented here are derived from a combination of experimental reports and validated computational predictions.

Physical State and Thermal Properties

Under standard conditions, 9,10-Dihydrolysergol is a white to off-white solid.[3] Its thermal behavior is a key indicator of its purity and stability.

PropertyValueNotes
Physical Form Solid, Powder[3]
Melting Point >265°C (decomposition)[2][3]
Boiling Point 444.8°C (Predicted)[2]

The high melting point, accompanied by decomposition, is characteristic of the rigid, polycyclic ergoline structure and suggests strong intermolecular forces in the crystal lattice. This thermal instability necessitates careful handling during experiments involving high temperatures.

Solubility Profile

Solubility is a paramount property influencing everything from reaction conditions during synthesis to bioavailability in vivo. 9,10-Dihydrolysergol exhibits limited solubility in aqueous media and non-polar organic solvents but is more soluble in polar organic solvents.

SolventSolubilityReference
DMSO Slightly Soluble[2][3]
Methanol Slightly Soluble[2][3]
Pyridine Slightly Soluble[2]

Insight for the Researcher: The poor solubility of the parent compound, lysergol, in less polar organic solvents is a known challenge for certain chemical reactions like oxidation.[1] The hydrogenation to 9,10-dihydrolysergol improves its solubility in some nonpolar solvents, which can be a strategic advantage, for instance, when performing subsequent oxidation reactions.[1] For analytical purposes, such as HPLC, a mixture of an organic solvent like methanol or acetonitrile with a buffered aqueous phase is typically required.

Acidity, Basicity, and Lipophilicity

These parameters govern how the molecule behaves in different pH environments (e.g., the gastrointestinal tract) and its ability to cross biological membranes.

ParameterValueSignificance
pKa (Predicted) 14.87 ± 0.10[2]
XLogP3 1.9[2]
LogP (Predicted) 2.058[2]

The predicted pKa value suggests that 9,10-Dihydrolysergol is a weak base. The LogP value indicates moderate lipophilicity, suggesting that the molecule can partition into lipid environments, a necessary attribute for crossing the blood-brain barrier and other cell membranes.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the identification and structural elucidation of 9,10-Dihydrolysergol.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Exact Mass : 256.1576 g/mol .[2]

  • Positive ESI-MS (m/z) : A prominent peak at 257.2 [M+H]⁺ is expected, confirming the molecular weight of the protonated species.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

  • Key IR Bands (KBr, cm⁻¹) : A study on a derivative reports characteristic peaks including N-H and O-H stretching (around 3100-3500 cm⁻¹), C-H stretching from alkyl and aromatic groups (around 2800-3100 cm⁻¹), and C=C stretching from the indole aromatic ring (around 1600-1650 cm⁻¹).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular structure, including the connectivity and spatial arrangement of atoms.

  • ¹³C NMR (CDCl₃, 100 MHz, δ ppm) : A published spectrum shows key resonances confirming the carbon skeleton, including signals for the methyl group on the nitrogen (N-CH₃) at approximately 43.21 ppm and the hydroxymethyl carbon (C-17) at around 65.22 ppm.[1]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental workflows are essential. The following section outlines a logical workflow for characterization and a sample protocol.

General Workflow for Characterization

The following diagram illustrates a systematic approach to characterizing a new batch of 9,10-Dihydrolysergol. This workflow ensures that the material's identity, purity, and key properties are confirmed before its use in further research.

G cluster_0 Phase 1: Identity & Purity Confirmation cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Consolidation A Obtain Sample of 9,10-Dihydrolysergol B Mass Spectrometry (Confirm MW: 256.35) A->B Initial Analysis C NMR Spectroscopy (¹H, ¹³C) Confirm Structure A->C Initial Analysis D HPLC-UV Analysis (Determine Purity >95%) A->D Initial Analysis H Compile Data into Characterization Report B->H C->H E Melting Point Analysis (Capillary Method) D->E If Purity OK E->H F Solubility Assessment (Thermodynamic Method) F->H G UV-Vis Spectroscopy (Determine λmax) G->H I Qualified for Further R&D Use H->I

Caption: Workflow for Physicochemical Characterization.

Protocol: Determination of Purity by HPLC-UV

This protocol provides a self-validating method for assessing the purity of a 9,10-Dihydrolysergol sample.

1. Objective: To determine the purity of 9,10-Dihydrolysergol by High-Performance Liquid Chromatography with Ultraviolet detection.

2. Materials & Equipment:

  • 9,10-Dihydrolysergol reference standard and sample

  • HPLC grade Acetonitrile and Methanol

  • HPLC grade water

  • Ammonium Acetate buffer

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (based on the indole chromophore)

  • Injection Volume: 10 µL

4. Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase is well-suited for retaining the moderately lipophilic ergoline structure.

  • Acetonitrile/Water Mobile Phase: Provides good separation efficiency for this class of compounds.

  • Ammonium Acetate Buffer: Controls the pH to ensure consistent ionization state and peak shape of the basic analyte.

  • Gradient Elution: Necessary to elute any potential impurities that may have different polarities from the main compound.

  • UV Detection at 280 nm: The indole nucleus of the ergoline structure has a strong absorbance around this wavelength, providing good sensitivity.

5. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the 9,10-Dihydrolysergol reference standard in a 50:50 mixture of Mobile Phase A:B to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.

  • System Suitability Test (Trustworthiness):

    • Inject the standard solution six times.

    • The Relative Standard Deviation (RSD) for the peak area and retention time should be less than 2.0%.

    • The theoretical plates for the main peak should be >2000, and the tailing factor should be between 0.8 and 1.5. This validates that the system is performing correctly.

  • Analysis:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the standard solution.

    • Inject the sample solution in duplicate.

  • Calculation:

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Stability and Storage

Proper storage is critical to maintain the integrity of 9,10-Dihydrolysergol.

  • Recommended Storage: Store at -20°C in a freezer.[2][3]

  • Stability Considerations: Dihydro-ergot alkaloids in solution are sensitive to temperature and solvent polarity.[4] They are generally more stable in water-alcohol mixtures with dielectric constants between 30 and 45.[4] Protection from light and atmospheric oxygen is also advisable for long-term solution storage to prevent degradation and oxidation.

Conclusion

9,10-Dihydrolysergol is a foundational molecule in the development of advanced ergot-derived therapeutics. Its key physicochemical characteristics—a high melting point, moderate lipophilicity, and slight solubility in polar organic solvents—define its handling, analysis, and synthetic utility. The data and protocols provided in this guide offer a robust framework for researchers, ensuring that work with this important compound is built upon a solid foundation of chemical and physical understanding. Adherence to the outlined analytical workflows will ensure the integrity and reproducibility of future research and development efforts.

References

  • LookChem. (n.d.). 9,10-Dihydrolysergol. Retrieved from [Link]

  • LookChem. (n.d.). 9,10-Dihydrolysergic acid. Retrieved from [Link]

  • Sharma, S., & Singh, P. (2018). Synthesis of 9, 10- Dihydrolysergic Acid. International Journal for Research in Applied Science & Engineering Technology (IJRASET), 6(I), 493-503. Retrieved from [Link]

  • Kozak, J. A., & Boger, D. L. (2015). Total synthesis of dihydrolysergic acid and dihydrolysergol: development of a divergent synthetic strategy applicable to rapid assembly of D-ring analogs. Tetrahedron, 71(35), 5931-5936. Retrieved from [Link]

  • Sharma, S., Singh, P., & Kumar, P. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. International Journal of Scientific & Technology Research, 7(5). Retrieved from [Link]

  • Wikipedia. (n.d.). 9,10-Dihydro-LSD. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 9, 10- Dihydrolysergic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, purification and identification of 9,10-dihydroxystearic acid by mass spectrometry, infrared spectrum and nuclear magnetic resonance. Retrieved from [Link]

  • Bach, N. J., & Kornfeld, E. C. (1978). Convenient synthesis of 6-nor-9,10-dihydrolysergic acid methyl ester. Journal of medicinal chemistry, 21(8), 830–832. Retrieved from [Link]

  • Hartmann, V., Schnabel, G., & Ohlrich, H. J. (1977). [Stability of Liquid Ergotalkaloid Preparations as a Function of the Solvent Polarity (Author's Transl)]. Arzneimittel-Forschung, 27(12), 2276-83. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 9,10-Dihydrolysergol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9,10-Dihydrolysergol is a pivotal intermediate in the synthesis of a range of pharmaceutically significant ergoline alkaloids. These compounds are integral to the treatment of various medical conditions, including Parkinson's disease, hyperprolactinemia, and migraines.[1][2] Notably, 9,10-dihydrolysergic acid, a direct derivative of 9,10-dihydrolysergol, is the precursor to drugs like Cabergoline, a potent prolactin inhibitor.[1] This application note provides a comprehensive overview of the synthetic protocols for obtaining 9,10-Dihydrolysergol, with a focus on both a practical semi-synthetic approach from commercially available lysergol and a discussion of its inaugural total synthesis. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering both procedural guidance and insights into the chemical principles underpinning these syntheses.

Strategic Approaches to the Synthesis of 9,10-Dihydrolysergol

The synthesis of 9,10-Dihydrolysergol can be broadly categorized into two main strategies:

  • Semi-synthesis from Lysergol: This is the most direct and commonly employed method, leveraging the readily available and structurally similar natural product, lysergol. The core of this approach is the selective reduction of the C9-C10 double bond.

  • Total Synthesis: This de novo approach builds the complex tetracyclic ergoline skeleton from simpler, achiral starting materials. While academically significant in demonstrating novel synthetic strategies, it is often more lengthy and less economically viable for large-scale production compared to the semi-synthetic route.

This guide will first detail the practical semi-synthetic protocol and then provide an overview of the key aspects of the first reported total synthesis.

Part 1: Semi-synthesis of 9,10-Dihydrolysergol via Catalytic Hydrogenation of Lysergol

The conversion of lysergol to 9,10-Dihydrolysergol is efficiently achieved through the catalytic hydrogenation of the endocyclic double bond at the 9,10-position. This method is highly effective, providing the desired product in excellent yield.

Causality Behind Experimental Choices

The choice of a heterogeneous catalyst, such as palladium on carbon (Pd/C), is crucial for this transformation.[3] Palladium has a high affinity for activating hydrogen and adsorbing the alkene moiety, facilitating the syn-addition of hydrogen across the double bond from the less sterically hindered face. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is advantageous due to its ability to dissolve lysergol and its high boiling point, which allows for the reaction to be conducted at elevated temperatures to increase the reaction rate. The application of hydrogen pressure is a key parameter to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently.

Experimental Protocol: Catalytic Hydrogenation of Lysergol

This protocol is adapted from the procedure described by Rohilla and Singh (2018).[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Lysergol≥98%Commercially Available
Palladium on Carbon (Pd/C)5% w/wSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Hydrogen GasHigh PurityLocal Supplier
Parr Hydrogenation ApparatusParr Instrument Company
Filtration Funnel and Celite®

Procedure:

  • Reaction Setup: In a suitable pressure vessel of a Parr hydrogenation apparatus, dissolve lysergol (5.50 g, 21.65 mmol) in anhydrous DMF (55 mL).

  • Catalyst Addition: To this solution, carefully add 5% palladium on carbon (170 mg).

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction Conditions: Heat the reaction mixture to 60°C with vigorous stirring.

  • Monitoring the Reaction: The reaction is typically complete within 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the residue with small portions of DMF (2 x 5 mL).

  • Product Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Suspend the resulting residue in water (50 mL). Collect the solid product by filtration, wash with water (3 x 10 mL), and dry under vacuum to afford 9,10-Dihydrolysergol as a grey solid.

Expected Yield: 4.8 g (95.43%)[1] Melting Point: 275°C (literature: 280°C)[1]

Visualization of the Semi-Synthetic Route

G Lysergol Lysergol Dihydrolysergol 9,10-Dihydrolysergol Lysergol->Dihydrolysergol H₂, 5% Pd/C DMF, 60°C, 50 psi

Caption: Semi-synthesis of 9,10-Dihydrolysergol from Lysergol.

Part 2: The First Total Synthesis of 9,10-Dihydrolysergol

The first total synthesis of 9,10-Dihydrolysergol was a landmark achievement, establishing a de novo route to the ergoline core.[4] This approach, developed by Kozikowski and coworkers, showcases a sophisticated strategy involving key palladium-catalyzed and cycloaddition reactions.

Expertise & Experience: The Strategic Design

The core of this synthetic strategy lies in a convergent approach where the tetracyclic ergoline system is assembled in a stepwise and controlled manner. The key innovations were:

  • Formation of the Tricyclic Indole Core: An intramolecular Larock indole cyclization, catalyzed by Pd(0), was employed to construct the ABC ring system of the ergoline skeleton. This powerful reaction forms the indole ring from an appropriately substituted aniline precursor.[4]

  • Construction of the D-Ring: A subsequent inverse electron demand Diels-Alder reaction was utilized to introduce the functionalized pyridine ring, which serves as a precursor to the final piperidine D-ring. This cycloaddition between a 1,2,3-triazine and an enamine provided a highly efficient means to construct the fourth ring.[4]

  • Diastereoselective Reduction: The final step in the formation of the D-ring involved a highly diastereoselective reduction of the pyridine precursor to the desired N-methylpiperidine.[4]

Visualization of the Total Synthesis Workflow

G cluster_0 ABC Ring System Synthesis cluster_1 D Ring Construction and Final Assembly A 2-Bromoaniline Derivative B Tricyclic Indole A->B Pd(0)-catalyzed Intramolecular Larock Indole Cyclization C Ketone-derived Enamine + 5-Carbomethoxy-1,2,3-triazine D Functionalized Pyridine Adduct C->D Inverse Electron Demand Diels-Alder Reaction E 9,10-Dihydrolysergol D->E Diastereoselective Reduction

Caption: Key stages in the total synthesis of 9,10-Dihydrolysergol.

While a detailed step-by-step protocol for the total synthesis is beyond the scope of these application notes due to its complexity, the original publication provides an in-depth experimental account for interested researchers.[4]

Summary of Synthetic Approaches

ApproachStarting Material(s)Key ReactionsAdvantagesDisadvantages
Semi-synthesis LysergolCatalytic HydrogenationHigh yield, short, uses readily available starting materialDependent on the availability of lysergol
Total Synthesis Simple aromatic precursorsLarock Indole Cyclization, Diels-Alder ReactionDe novo synthesis, allows for analog synthesisLong, complex, lower overall yield

Conclusion

The synthesis of 9,10-Dihydrolysergol is a critical process for the development of important pharmaceutical agents. The semi-synthetic route from lysergol via catalytic hydrogenation stands out as the most practical and efficient method for producing this key intermediate in significant quantities. The protocol provided herein is robust and has been demonstrated to be high-yielding. For researchers interested in the development of novel synthetic methodologies or the creation of unique ergoline analogs, the principles demonstrated in the total synthesis offer a powerful strategic blueprint. The choice between these synthetic routes will ultimately depend on the specific goals of the research or development program, balancing factors of efficiency, scalability, and the need for structural novelty.

References

  • Kozikowski, A. P., et al. (2015). Total synthesis of dihydrolysergic acid and dihydrolysergol: development of a divergent synthetic strategy applicable to rapid assembly of D-ring analogs. Tetrahedron, 71(35), 5897-5905. Available at: [Link]

  • Rohilla, M., & Singh, T. (2018). Synthesis of 9, 10- Dihydrolysergic Acid. International Journal for Research in Applied Science and Engineering Technology, 6(1), 493-497. Available at: [Link]

  • Inuki, S., et al. (2011). Enantioselective Total Synthesis of (+)-Lysergic Acid, (+)-Lysergol, and (+)-Isolysergol by Palladium-Catalyzed Domino Cyclization of Allenes Bearing Amino and Bromoindolyl Groups. The Journal of Organic Chemistry, 76(7), 2072–2083. Available at: [Link]

  • Wels, B. R., et al. (2022). A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT1/2 Receptor Selectivity of Lysergols and Isolysergols. Organic Letters, 24(34), 6330–6335. Available at: [Link]

  • Szántay, C., et al. (2004). Enantioefficient Synthesis of α-Ergocryptine: First Direct Synthesis of (+)-Lysergic Acid. The Journal of Organic Chemistry, 69(18), 5993–6000. Available at: [Link]

  • Sarpong, R., et al. (2023). Six-Step Synthesis of (±)-Lysergic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, A., et al. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. International Journal of Scientific & Advanced Research and Technology, 4(1). Available at: [Link]

  • Gerlach, D. L., et al. (2021). Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids. Natural Product Reports, 38(10), 1795-1831. Available at: [Link]

  • Kornfeld, E. C., et al. (1954). The Total Synthesis of Lysergic Acid. Journal of the American Chemical Society, 76(21), 5256–5257. Available at: [Link]

  • Stoll, A., & Hofmann, A. (1943). Partialsynthese von Alkaloiden vom Typus des Ergobasins. Helvetica Chimica Acta, 26(3), 944-965. Available at: [Link]

  • Wikipedia contributors. (2023). Ergoline. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Boulanger, B. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]

  • Various Authors. (2021). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules, 26(21), 6649. Available at: [Link]

  • Delving into the Mind-Altering Wonders of Lysergol's Pharmacological Realm. (2023, December 7). Medium. Available at: [Link]

  • Pakhomova, S., et al. (2011). Lysergol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1323. Available at: [Link]

  • Hofmann, A. (1964). The ergot alkaloids. In R. H. F. Manske (Ed.), The Alkaloids: Chemistry and Physiology (Vol. 8, pp. 726-784). Academic Press.
  • Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.
  • Freifelder, M. (1971).

Sources

Application Notes & Protocols for 9,10-Dihydrolysergol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Context of 9,10-Dihydrolysergol

9,10-Dihydrolysergol, a semi-synthetic derivative of the ergot alkaloid lysergol, represents a fascinating scaffold for neuropharmacological and medicinal chemistry research. As a member of the ergoline family, it shares a structural backbone with numerous clinically significant compounds used in the treatment of migraines, Parkinson's disease, and hyperprolactinemia.[1][2] The hydrogenation of the 9,10-double bond in the lysergol structure modifies its conformational flexibility and electronic properties, which can translate into a unique pharmacological profile at various G-protein coupled receptors (GPCRs), particularly within the serotonin (5-HT) and dopamine (D) receptor families.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a comprehensive, experience-driven framework for the synthesis, characterization, and biological evaluation of 9,10-Dihydrolysergol. Each protocol is presented not merely as a series of steps, but as a system of inquiry, with an emphasis on the underlying scientific principles and the causal relationships that dictate experimental choices. Our objective is to empower researchers to not only reproduce these methods but also to innovate upon them.

Section 1: Synthesis and Purification of 9,10-Dihydrolysergol

The most common and efficient route to 9,10-Dihydrolysergol begins with the commercially available ergot alkaloid, lysergol. The core of the synthesis is the selective reduction of the Δ-9,10 double bond.

Rationale for Synthetic Strategy

The chosen method is a catalytic hydrogenation, which is a well-established, high-yielding, and scalable method for the reduction of alkenes.[1] The use of a palladium on carbon (Pd/C) catalyst is standard for this type of transformation, offering high efficiency and relative ease of handling. Dimethylformamide (DMF) is selected as the solvent due to the good solubility of lysergol and its high boiling point, which allows the reaction to be conducted at an elevated temperature to improve reaction kinetics.[1]

Experimental Workflow for Synthesis

Synthesis_Workflow Lysergol Lysergol in DMF Hydrogenation Hydrogenation Reactor (60°C, 50 psi H2, 2h) Lysergol->Hydrogenation Catalyst 5% Pd/C Catalyst Catalyst->Hydrogenation Filtration Filtration to remove catalyst Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Suspension Suspension in Water Evaporation->Suspension Filtration2 Filtration & Washing Suspension->Filtration2 Drying Drying Filtration2->Drying DHL 9,10-Dihydrolysergol (Grey Solid) Drying->DHL cAMP_Assay_Workflow Cells Cells expressing receptor of interest Plating Plate cells in 96-well plate Cells->Plating Treatment Treat with 9,10-Dihydrolysergol +/- known agonist Plating->Treatment Lysis Cell Lysis Treatment->Lysis Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection Analysis Data Analysis (EC50 / IC50) Detection->Analysis

Sources

Application Notes and Protocols for the Analytical Determination of 9,10-Dihydrolysergol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

9,10-Dihydrolysergol is a key ergoline compound, often utilized as a precursor in the synthesis of various pharmaceutically active ergot alkaloids.[1] Its accurate detection and quantification are critical in pharmaceutical development, quality control, and metabolic studies. This document provides a comprehensive guide to the analytical methodologies for 9,10-Dihydrolysergol, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a robust and sensitive technique for its determination in complex matrices.

Chemical Profile of 9,10-Dihydrolysergol

A foundational understanding of the analyte's properties is paramount for the development of a successful analytical method.

PropertyValueSource
CAS Number 18051-16-6[2][3]
Molecular Formula C₁₆H₂₀N₂O[3][4]
Molecular Weight 256.34 g/mol [3]

Guiding Principles of Method Selection

The choice of an analytical technique for 9,10-Dihydrolysergol is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. While immunoassays can be employed for rapid screening of total ergot alkaloids, chromatographic methods are indispensable for specific quantification.[5][6]

  • High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection offers a balance of performance and accessibility.[7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, providing superior sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification.[7][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require derivatization of the analyte to enhance its volatility.[10]

This guide will focus on LC-MS/MS due to its widespread adoption and superior performance characteristics for ergot alkaloid analysis.

Workflow for the Analysis of 9,10-Dihydrolysergol

The analytical workflow for 9,10-Dihydrolysergol encompasses several critical stages, from sample preparation to data analysis. Each step is designed to ensure the accurate and precise quantification of the analyte.

Analytical Workflow Figure 1: General Analytical Workflow for 9,10-Dihydrolysergol cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample Extraction Extraction of 9,10-Dihydrolysergol Sample->Extraction Matrix Disruption Cleanup Sample Clean-up (SPE or LLE) Extraction->Cleanup Removal of Interferences LC LC Separation Cleanup->LC Injection MS MS/MS Detection LC->MS Ionization Quant Quantification MS->Quant Data Acquisition Report Reporting Quant->Report Data Interpretation

Caption: Figure 1: General Analytical Workflow for 9,10-Dihydrolysergol.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The objective of sample preparation is to extract 9,10-Dihydrolysergol from the sample matrix and remove interfering components that could compromise the analytical results.[11][12] The choice of method depends on the matrix complexity.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from methodologies developed for similar ergoline compounds, such as 10α-Methoxy-9,10-dihydrolysergol (MDL), a major metabolite of nicergoline.[13][14]

Rationale: LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids. For 9,10-Dihydrolysergol in a biological matrix like plasma, an organic solvent is used to extract the analyte from the aqueous environment. The choice of ethyl acetate is based on its polarity, which is suitable for extracting ergoline structures.[13]

Step-by-Step Protocol:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (IS). A structurally similar compound not present in the sample, such as clomipramine, can be used.[13] The IS is crucial for correcting for variability during sample preparation and instrument analysis.

  • Extraction: Add 1 mL of ethyl acetate to the tube.

  • Mixing: Vortex the tube for 2 minutes to ensure thorough mixing and facilitate the transfer of 9,10-Dihydrolysergol into the organic phase.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10 mM ammonium acetate-acetonitrile (10:90, v/v)).[13] This ensures compatibility with the LC system.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any particulate matter.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cereal and Feed Samples

For more complex matrices like cereals and animal feed, a more rigorous clean-up is necessary. SPE provides a more selective extraction and clean-up.[15]

Rationale: SPE utilizes a solid sorbent to retain the analyte of interest or interfering compounds. For ergot alkaloids, a strong cation exchange (SCX) or a specialized mycotoxin clean-up column (e.g., Mycosep) can be effective.[15][16] The following protocol is a general guideline based on established methods for ergot alkaloids in complex matrices.

Step-by-Step Protocol:

  • Sample Homogenization: Grind the cereal or feed sample to a fine powder.

  • Extraction: To 5 g of the homogenized sample, add 20 mL of an extraction solvent (e.g., acetonitrile/water (84/16, v/v) with 0.1% formic acid). The acidic condition helps in the protonation of the amine groups in 9,10-Dihydrolysergol, improving its solubility.

  • Shaking: Shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge the extract at 4,000 x g for 10 minutes.

  • SPE Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or a specialized mycotoxin column) by passing the conditioning solvents as per the manufacturer's instructions.

  • Loading: Load a specific volume of the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solvent that will elute weakly bound interfering compounds but retain 9,10-Dihydrolysergol.

  • Elution: Elute 9,10-Dihydrolysergol from the cartridge with a suitable elution solvent (e.g., methanol with 1% ammonia). The basic modifier neutralizes the charge on the analyte, facilitating its elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.

Part 2: Instrumental Analysis - Separation and Detection

The heart of the analytical method lies in the chromatographic separation and mass spectrometric detection of 9,10-Dihydrolysergol.

LC-MS/MS System and Parameters

The following parameters are a starting point and should be optimized for the specific instrumentation used.

ParameterRecommended SettingRationale
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)C18 columns provide excellent retention and separation for moderately polar compounds like 9,10-Dihydrolysergol.[16]
Mobile Phase A 10 mM Ammonium Acetate in WaterAmmonium acetate is a volatile buffer compatible with mass spectrometry and helps in achieving good peak shapes.[13]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for ergot alkaloids.[13]
Flow Rate 0.3 mL/minA lower flow rate is often used with smaller diameter columns to maintain chromatographic efficiency.[13]
Gradient Elution A time-programmed gradient from a low to a high percentage of Mobile Phase BGradient elution is necessary to elute 9,10-Dihydrolysergol with a good peak shape and to separate it from other matrix components.
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atoms in the ergoline structure are readily protonated, making ESI+ the preferred ionization mode.[13]
MS/MS Detection Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Hypothetical MRM Transitions for 9,10-Dihydrolysergol:

  • Precursor Ion (Q1): [M+H]⁺ = m/z 257.3

  • Product Ions (Q3): The fragmentation of the precursor ion will yield specific product ions that can be used for quantification and confirmation. The exact product ions should be determined by infusing a standard solution of 9,10-Dihydrolysergol into the mass spectrometer.

Workflow for Method Development and Validation

A robust analytical method requires thorough validation to ensure its reliability.

Method Validation Workflow Figure 2: Method Development and Validation Workflow cluster_dev Method Development cluster_val Method Validation Optimize_LC Optimize LC Conditions Optimize_MS Optimize MS/MS Parameters Optimize_LC->Optimize_MS Linearity Linearity & Range Optimize_MS->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Selectivity Selectivity & Specificity Accuracy->Selectivity LOD_LOQ LOD & LOQ Selectivity->LOD_LOQ Stability Stability LOD_LOQ->Stability

Caption: Figure 2: Method Development and Validation Workflow.

Key Validation Parameters:

  • Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range. A linear regression analysis is performed, and the coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). Accuracy is expressed as the percentage of the nominal concentration, while precision is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[7]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The stability of 9,10-Dihydrolysergol in the sample matrix and in processed samples under different storage conditions.[17]

Conclusion

The analytical determination of 9,10-Dihydrolysergol requires a well-defined and validated methodology. The protocols and guidelines presented in this document, with a primary focus on LC-MS/MS, provide a robust framework for researchers and scientists. The key to success lies in meticulous sample preparation to minimize matrix effects and the optimization of instrumental parameters to achieve the desired sensitivity and selectivity. By adhering to these principles, reliable and accurate quantification of 9,10-Dihydrolysergol can be achieved in a variety of matrices.

References

  • HPLC/MS Method for the Determination of Ergot Alkaloids in Cereals and Cereal Products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEORhzGKcbRwornQVvkGDJewdwGtBY_haqhb-PUleIiWXrUxNKGp4sTQdmxAC469FMGmjpwuyIdMU1r7mjaK3abH9Yky--t3hBlvr5Dvb7bk1C0weIMiUZX2RYTHSnfIlgi1Wh2ifGba2QrjblifDJA7JWciUfwZt5kxTVx80u9vD4AYVTIsrrIX_a8uDyZzAJbLDIGTTcS05rUgXB0rCJ-SXCt9_Pi7isYh67Y4zOTr7kb1Q==]
  • An analytical method for the quantitation (20-8,000 ppb) of Ergot Alkaloids in Wheat grain. [URL: https://pubmed.ncbi.nlm.nih.gov/33394021/]
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  • Validation of Ergot Alkaloids in Feeds by LC-MS/MS. AAFCO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDCqOl9IrvpSiHPUjUb4Jh_PaT9Tr5QIvRi8x27m8F43eGx8OiCIeleRQz_Eg6dB15GWsFb1DamDulOqSRxysbRlsz0WyeWgqxWfj8amy5SE_8m1p79sMS1h1qAVY3guD5ZLXYdnH51jlmiTiy39vVhF077FlA-wCV6uoIJxt88u_70rvj0eLxSPzQY-0SVp2cbvcx12OvaN1XNVOEVa1Hiq5tNqQR6eDtFbpS8FQ=]
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  • High-Coverage UHPLC-MS/MS Analysis of 67 Mycotoxins in Plasma for Male Infertility Exposure Studies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952003/]
  • Determination of 10 alpha-methoxy-9,10-dihydrolysergol, a nicergoline metabolite, in human urine by high performance liquid chromatography. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3831853/]
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  • A DMAP-Catalyzed Approach to the Industrial-Scale Preparation of N -6-Demethylated 9,10-Dihydrolysergic Acid Methyl Ester: A Key Cabergoline and Pergolide Precursor. ResearchGate. [URL: https://www.researchgate.net/publication/343048995_A_DMAP-Catalyzed_Approach_to_the_Industrial-Scale_Preparation_of_N_-6-Demethylated_910-Dihydrolysergic_Acid_Methyl_Ester_A_Key_Cabergoline_and_Pergolide_Precursor]
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  • Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27638896/]
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  • 9,10-Dihydrolysergol | CAS 18051-16-6. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/9-10-dihydrolysergol-18051-16-6]
  • Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. MDPI. [URL: https://www.mdpi.com/2305-6304/10/1/10]
  • Detection of Total Ergot Alkaloids in Cereal Flour and in Bread by a Generic Enzyme Immunoassay Method. Journal of AOAC INTERNATIONAL. [URL: https://academic.oup.com/jaoac/article/101/3/765/5654314]
  • CAS No : 18051-16-6 | Product Name : 9,10-Dihydrolysergol. Pharmaffiliates. [URL: https://www.
  • Bioanalytical sample preparation. Biotage. [URL: https://www.biotage.
  • Detection of Ergot Alkaloids in tall fescue by competitive immunoassay with a monoclonal antibody. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/02652038909373792]
  • 9,10-DIHYDROLYSERGOL AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/h2133]
  • Detection of Total Ergot Alkaloids in Cereal Flour and in Bread by a Generic Enzyme Immunoassay Method. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29875005/]

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Application and Protocol for the Structural Elucidation of 9,10-Dihydrolysergol utilizing ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation and characterization of 9,10-Dihydrolysergol, a key semi-synthetic derivative of the ergot alkaloid family. Addressed to researchers, scientists, and professionals in drug development, this document provides not only a theoretical framework for spectral interpretation but also detailed, field-proven protocols for sample preparation and data acquisition. We will explore the expected ¹H and ¹³C NMR spectral features of 9,10-Dihydrolysergol, discuss the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment, and present a systematic approach to interpreting the complex data to confirm the molecule's intricate tetracyclic ergoline structure.

Introduction

9,10-Dihydrolysergol is a member of the ergoline family of alkaloids, which are known for their wide range of pharmacological activities. As a hydrogenated derivative of lysergol, it serves as a crucial precursor in the synthesis of various pharmaceutically active compounds.[1] The precise characterization of its molecular structure is paramount for quality control, regulatory approval, and understanding its mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of the chemical structure of organic molecules in solution.[2] This application note will serve as a detailed guide to interpreting the ¹H and ¹³C NMR spectra of 9,10-Dihydrolysergol.

The complexity of the tetracyclic ring system of 9,10-Dihydrolysergol results in ¹H and ¹³C NMR spectra with numerous signals, often in crowded regions. Therefore, a multi-faceted approach, combining one-dimensional (1D) and two-dimensional (2D) NMR experiments, is essential for a complete and accurate assignment of all proton and carbon resonances.

Molecular Structure and Numbering

A clear understanding of the molecular structure and the conventional numbering system for the ergoline skeleton is fundamental for NMR spectral assignment.

2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_assignment Structural Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity C_H_Direct Direct ¹J C-H Bonds HSQC->C_H_Direct C_H_LongRange Long-Range (²J, ³J) C-H Connectivity HMBC->C_H_LongRange Stereochemistry Spatial Proximity & Stereochemistry NOESY->Stereochemistry Final_Structure Complete Structure Assignment H_H_Connectivity->Final_Structure Combine Data C_H_Direct->Final_Structure Combine Data C_H_LongRange->Final_Structure Combine Data Stereochemistry->Final_Structure Combine Data

Caption: Workflow for 2D NMR-based structural elucidation.

  • COSY: Will reveal the proton-proton coupling networks within the aliphatic rings and the aromatic system, allowing for the tracing of adjacent protons.

  • HSQC: Provides a direct correlation between each proton and the carbon it is attached to. This is a powerful tool for assigning carbon signals based on their known proton assignments.

  • HMBC: This is arguably the most crucial experiment for piecing together the entire molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away. For example, the N-methyl protons will show a correlation to C-5 and C-7, confirming their position. Protons on the aromatic ring will show correlations to quaternary carbons, helping to assign these low-intensity signals.

  • NOESY: Will provide through-space correlations, which are essential for determining the stereochemistry of the molecule, particularly the relative orientations of the substituents on the C and D rings.

Data Verification and Troubleshooting

  • Purity Check: The ¹H NMR spectrum should be carefully examined for the presence of impurity signals. Common impurities include residual solvents from synthesis or purification.

  • Linewidths: Broad signals in the ¹H NMR spectrum can indicate aggregation, the presence of paramagnetic impurities, or conformational exchange.

  • Integration: The integral values in the ¹H NMR spectrum should correspond to the number of protons for each signal.

  • Consistency Check: The assignments from all 1D and 2D NMR experiments must be self-consistent. For example, a COSY correlation between two protons should be supported by their respective HSQC and HMBC correlations.

Conclusion

The structural elucidation of 9,10-Dihydrolysergol is a challenging but achievable task through the systematic application of modern NMR spectroscopy. While 1D ¹H and ¹³C NMR provide a foundational overview of the molecule's chemical environment, a full suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, is essential for a complete and unambiguous assignment of all proton and carbon resonances. The protocols and interpretation strategies outlined in this application note provide a robust framework for researchers to confidently characterize 9,10-Dihydrolysergol and its derivatives, ensuring the quality and integrity of these important pharmaceutical compounds.

References

  • Rohilla, M., & Venugopalan, P. (2018). Synthesis of 9, 10- Dihydrolysergic Acid. International Journal for Research in Applied Science & Engineering Technology, 6(1), 493-497. [Link]

  • Crystallographic and NMR Investigation of Ergometrine and Methylergometrine, Two Alkaloids from Claviceps Purpurea. (2020). Molecules, 25(21), 5195. [Link]

  • Total synthesis of dihydrolysergic acid and dihydrolysergol: development of a divergent synthetic strategy applicable to rapid assembly of D-ring analogs. (2015). Tetrahedron, 71(35), 5897-5905. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (2006). CHIMIA International Journal for Chemistry, 60(5), 271-277. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). (2021). Pharmaceutical Chemistry Journal, 55, 655–663. [Link]

  • Crystallographic and NMR Investigation of Ergometrine and Methylergometrine, Two Alkaloids from Claviceps Purpurea. (2020). Molecules, 25(21), 5195. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). [Link]

  • Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. [Link]

  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. (2000). Natural Product Reports, 17, 247-264. [Link]

  • 9,10-Dihydrolysergol. (n.d.). PubChem. [Link]

  • Ergot Alkaloids. (n.d.). Wikipedia. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023). Separations, 10(11), 572. [Link]

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Application Note: Protocol for Swern Oxidation of 1-N-Benzyl 9,10-Dihydrolysergol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the protocol for the oxidation of 1-N-benzyl 9,10-dihydrolysergol (1) to 1-N-benzyl 9,10-dihydrolysergal (2) using the Swern method.

In the synthesis of complex ergoline alkaloids (e.g., precursors to Cabergoline, Pergolide, or novel dopamine agonists), the conversion of the C8-hydroxymethyl group to an aldehyde is a pivotal "gateway" transformation. While reagents like Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO


) are available, they often suffer from low selectivity, difficult purification, or over-oxidation to the carboxylic acid.

Why Swern? The Swern oxidation (Oxalyl Chloride/DMSO) is selected for this substrate because:

  • Selectivity: It strictly halts at the aldehyde stage, preventing over-oxidation to dihydrolysergic acid.

  • Stereochemical Integrity: The C8 position in ergolines is prone to epimerization (iso-lysergal formation). The cryogenic conditions (-78°C) of the Swern reaction minimize thermodynamic equilibration of the C8 stereocenter.

  • Compatibility: The 1-N-benzyl protecting group renders the indole nitrogen non-nucleophilic, preventing competition with the activated sulfonium species.

Reaction Mechanism & Critical Control Points[1]

The reaction relies on the in situ generation of the active electrophile, dimethylchlorosulfonium ion , which activates the primary alcohol.

Mechanistic Pathway (DOT Visualization)

SwernMechanism cluster_control Critical Control Point DMSO DMSO Active Active Species [Me2S+-Cl] Cl- DMSO->Active -78°C -CO, -CO2 Oxalyl (COCl)2 Oxalyl Chloride Oxalyl->Active Intermed Alkoxysulfonium Intermediate Active->Intermed + Substrate Substrate Alcohol Substrate (R-CH2OH) Substrate->Intermed Product Aldehyde Product (R-CHO) + DMS Intermed->Product + Base Intramolecular Rearrangement Base Et3N (Base) Base->Product

Figure 1: Mechanistic flow of the Swern oxidation.[1] The stability of the Alkoxysulfonium Intermediate is temperature-dependent; premature warming before base addition leads to Pummerer rearrangement side products.

Experimental Protocol

Materials & Equipment
ReagentEquiv.[2][3][4][5][6]RoleHazards
1-N-Benzyl 9,10-dihydrolysergol 1.0SubstrateBioactive (Ergoline)
Oxalyl Chloride 1.5ActivatorToxic, Corrosive, Reacts violently w/ water
DMSO (Anhydrous) 3.0OxidantPenetrates skin, carry-solvent
Triethylamine (Et

N)
5.0BaseFlammable, Corrosive
Dichloromethane (DCM) SolventSolventVolatile

Equipment:

  • Flame-dried 3-neck round bottom flask (RBF).

  • Nitrogen/Argon manifold.

  • Low-temperature thermometer (must read to -80°C).

  • Acetone/Dry Ice bath.

  • Safety Trap: The reaction produces Carbon Monoxide (CO) and Dimethyl Sulfide (DMS). The exhaust must be vented into a bleach (sodium hypochlorite) scrubber to neutralize the stench of DMS.

Step-by-Step Methodology
Phase 1: Activation (The "Swern Reagent")
  • Setup: Charge the 3-neck RBF with anhydrous DCM (10 mL per mmol substrate) under inert atmosphere. Cool to -78°C .[2][3][6]

  • Activator Addition: Add Oxalyl Chloride (1.5 equiv) dropwise.

  • Oxidant Addition: Mix DMSO (3.0 equiv) with a small volume of DCM. Add this solution dropwise to the oxalyl chloride solution over 15 minutes.

    • Observation: Gas evolution (CO/CO

      
      ) will occur.[3] Ensure internal temperature does not rise above -60°C .
      
    • Hold: Stir for 15 minutes at -78°C to ensure formation of the chlorosulfonium salt.

Phase 2: Substrate Addition
  • Dissolution: Dissolve 1-N-benzyl 9,10-dihydrolysergol (1.0 equiv) in minimum anhydrous DCM.

    • Note: The N-benzyl group improves lipophilicity, making DCM solubility excellent compared to unprotected lysergol.

  • Addition: Add the substrate solution slowly down the side of the flask over 20 minutes.

    • Critical Control:Keep T < -60°C. Higher temperatures at this stage promote formation of the Methylthiomethyl (MTM) ether side product.

  • Formation: Stir for 45 minutes at -78°C. The solution will likely turn cloudy or opaque as the alkoxysulfonium salt forms.

Phase 3: Elimination & Quench
  • Base Addition: Add Triethylamine (5.0 equiv) dropwise.

    • Note: The reaction may become thick/slurry-like.

  • Warming: Allow the reaction to stir at -78°C for 10 minutes, then remove the cooling bath and allow to warm to 0°C over 30–60 minutes.

    • Visual Check: The mixture usually clarifies and turns yellow/brown as the ylide collapses to the aldehyde.

  • Quench: Pour the reaction mixture into cold phosphate buffer (pH 7) or water.

Workup & Purification
  • Extraction: Extract with DCM (3x).

  • Wash: Wash combined organics with:

    • 1% HCl (cold, rapid wash to remove excess Et

      
      N—do not prolong exposure to acid to avoid epimerization).
      
    • Water.[3][7]

    • Brine.[3]

  • Drying: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude aldehyde is often unstable. Flash chromatography on silica gel (eluent: 2-5% MeOH in DCM) should be performed immediately if purity is <90%.

    • Stability Note: Store the aldehyde under Nitrogen at -20°C. It is prone to air oxidation (to acid) and epimerization.

Process Control & Validation (Self-Validating System)

To ensure scientific integrity, the following analytical checkpoints must be met.

In-Process Control (IPC) - TLC
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: DCM:MeOH (95:5).

  • Visualization: UV (254 nm) and Ehrlich’s Reagent (turns purple/blue for indoles).

  • Success Criteria:

    • SM (Rf ~0.3): Disappears.

    • Product (Rf ~0.6): Appears as a distinct spot.

    • Impurity (MTM Ether): If observed, appears slightly less polar than SM.

Product Characterization Data
ParameterExpected ValueDiagnostic Significance
1H NMR (Aldehyde)

9.70 – 9.80 ppm (s, 1H)
Confirms oxidation state (CHO).
IR Spectroscopy 1720 – 1690 cm

Strong C=O stretch. Absence of broad OH stretch at 3300.
Appearance Yellow to Brown foam/solidDarkening often indicates decomposition; process quickly.
Troubleshooting Logic
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Active species decomposition before substrate addition.

    • Fix: Ensure T < -60°C during DMSO addition; ensure anhydrous conditions.

  • Issue: "Rotten Cabbage" smell persists in product.

    • Cause: Residual DMS or MTM ether.

    • Fix: Wash organic layer with dilute bleach (NaOCl) or extended vacuum drying.

Workflow Visualization

Workflow Start Start: Anhydrous DCM Cool to -78°C Act Add (COCl)2 + DMSO (Active Species Gen) Start->Act 15 min AddSub Add 1-N-Benzyl Substrate (Maintain < -60°C) Act->AddSub 15 min AddBase Add Et3N (Induce Elimination) AddSub->AddBase 45 min Warm Warm to 0°C (Reaction Completion) AddBase->Warm Slow Warm Quench Quench & Extract (DCM / Buffer) Warm->Quench TLC Check

Figure 2: Temporal workflow of the oxidation protocol. Temperature control is the primary variable for success.

References

  • Primary Protocol Source (TFAA Variant): Rohilla, M. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10-dihydrolysergol. International Journal for Science and Advance Research in Technology (IJSART), 4(1), 194-196. Link

  • General Swern Mechanism: Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[2][5][6][8][9] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Link

  • Ergoline Chemistry Context: Mantegani, S., Brambilla, E., & Varasi, M. (1999). Ergoline derivatives: receptor affinity and selectivity. Farmaco, 54(5), 288-296. Link

  • Standard Swern Protocol (MSU): Michigan State University Chemistry Department. Swern Oxidation Procedure. Link

Sources

Application of Grignard Reactions to 9,10-Dihydrolysergal: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ergoline Scaffold and the Rationale for C-17 Modification

The ergoline ring system is a cornerstone of numerous pharmacologically active compounds, engaging with a variety of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.[1] Derivatives of ergoline alkaloids are clinically employed in the treatment of migraines, Parkinson's disease, and have been pivotal in the discovery of new therapeutics.[2][3][4] The modification of the ergoline scaffold offers a powerful strategy to modulate the pharmacological profile of these molecules, enhancing potency, selectivity, and pharmacokinetic properties.[5]

9,10-Dihydrolysergal, an accessible derivative of lysergic acid, possesses a reactive aldehyde at the C-17 position, presenting a prime target for synthetic elaboration. The introduction of diverse substituents at this position via carbon-carbon bond formation can lead to novel derivatives with potentially unique biological activities.[6] The Grignard reaction, a robust and versatile method for forming carbon-carbon bonds, is an exemplary tool for this purpose. By reacting 9,10-dihydrolysergal with a wide array of organomagnesium halides (Grignard reagents), a library of C-17 substituted secondary alcohols can be generated, providing a rich source of new chemical entities for drug discovery programs.[7]

This technical guide provides a comprehensive overview of the application of Grignard reactions to 9,10-dihydrolysergal, encompassing the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving successful and predictable outcomes.

Chemical Principles and Mechanistic Insights

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (R-MgX) to a carbonyl group.[8] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking the electrophilic carbonyl carbon of an aldehyde.[8]

The general mechanism proceeds in two key steps:

  • Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of 9,10-dihydrolysergal, leading to the formation of a tetrahedral alkoxide intermediate.[9][10]

  • Protonation: Subsequent workup with an aqueous acid protonates the alkoxide, yielding the final secondary alcohol product.[11]

A critical prerequisite for a successful Grignard reaction is the strict exclusion of water and other protic sources, as the highly basic Grignard reagent will readily react with acidic protons, quenching the reagent and preventing the desired carbonyl addition.[12]

Stereochemical Considerations: The Felkin-Anh Model

The nucleophilic addition to the chiral aldehyde of 9,10-dihydrolysergal creates a new stereocenter at the newly formed carbinol carbon. The stereochemical outcome of this reaction can be predicted using the Felkin-Anh model, which considers the steric environment around the carbonyl group.[8][13]

The model predicts that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent at the adjacent stereocenter. In the case of 9,10-dihydrolysergal, the bulky ergoline ring system dictates the trajectory of the incoming Grignard reagent, leading to the preferential formation of one diastereomer.

Caption: Felkin-Anh model predicting the stereoselective addition of a Grignard reagent.

Experimental Protocols

The following protocols are based on established procedures for the Grignard reaction on N-protected 9,10-dihydrolysergal and should be adapted based on the specific Grignard reagent and scale of the reaction.[7]

Protocol 1: General Procedure for the Synthesis of C-17 Substituted 9,10-Dihydrolysergols

Materials:

  • 1-N-benzyl-9,10-dihydrolysergal

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable solvent

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Charging: Under a positive pressure of inert gas, dissolve 1-N-benzyl-9,10-dihydrolysergal in anhydrous diethyl ether or THF in the reaction flask.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent solution dropwise from the dropping funnel over a period of 15-30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired secondary alcohol.

Grignard_Workflow A 1. Reaction Setup (Anhydrous, Inert Atmosphere) B 2. Dissolve Dihydrolysergal in Anhydrous Solvent A->B C 3. Cool to 0 °C B->C D 4. Dropwise Addition of Grignard Reagent C->D E 5. Reaction at Room Temperature (Monitor by TLC) D->E F 6. Quench with Sat. NH4Cl (aq) E->F G 7. Aqueous Workup (Extraction) F->G H 8. Drying and Concentration G->H I 9. Purification (Column Chromatography) H->I J Final Product I->J

Caption: General workflow for the Grignard reaction on 9,10-dihydrolysergal.

Data Summary

The following table summarizes representative examples of Grignard reactions performed on 1-N-benzyl-9,10-dihydrolysergal, highlighting the diversity of achievable products and their corresponding yields.[7]

EntryGrignard Reagent (R-MgX)R GroupProductYield (%)
1Methylmagnesium bromideMethyl1-N-benzyl-17-(1-hydroxyethyl)-9,10-dihydrolysergole55
2Ethylmagnesium bromideEthyl1-N-benzyl-17-(1-hydroxypropyl)-9,10-dihydrolysergole60
3Phenylmagnesium bromidePhenyl1-N-benzyl-17-(hydroxy(phenyl)methyl)-9,10-dihydrolysergole45
4Benzylmagnesium chlorideBenzyl1-N-benzyl-17-(1-hydroxy-2-phenylethyl)-9,10-dihydrolysergole40

Troubleshooting and Key Considerations

  • Low Yields: The most common cause of low yields is the presence of moisture or other protic impurities. Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous.

  • Side Reactions: The Grignard reagent can also act as a base, leading to enolization of the aldehyde if sterically hindered reagents are used.[13] Using less hindered Grignard reagents and maintaining low reaction temperatures can minimize this side reaction.

  • Reagent Quality: The quality of the Grignard reagent is paramount. It is advisable to either use freshly prepared or recently titrated solutions.

Conclusion

The Grignard reaction is a highly effective and versatile method for the C-17 functionalization of 9,10-dihydrolysergal. This approach provides access to a wide range of novel secondary alcohols with significant potential for the development of new therapeutic agents. By carefully controlling the reaction conditions and understanding the underlying stereochemical principles, researchers can efficiently synthesize libraries of ergoline derivatives for biological evaluation, paving the way for the discovery of next-generation medicines.

References

  • Wikipedia. Grignard reaction. [Link]

  • Chemistry Notes. Felkin Ahn Model: Easy explanation with examples. [Link]

  • Dalal Institute. Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. [Link]

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  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Link]

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  • PubMed. Synthesis of Novel 17-(4'-formyl)pyrazolylandrosta-5,16-dienes and Their Derivatives as Potent 17α-hydroxylase/C17,20-lyase Inhibitors or Antiproliferative Agents Depending on the Substitution Pattern of the Heteroring. [Link]

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  • PubMed. Preparation and biological activity of new substituted antimalarial diaminodiphenylsulfones. [Link]

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Application Notes and Protocols for Investigating 9,10-Dihydrolysergol in CNS Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-examining the Ergot Scaffold for Novel CNS Therapeutics

The ergot alkaloid structure represents a cornerstone in the history of medicinal chemistry, yielding compounds that have profoundly impacted the treatment of various central nervous system (CNS) disorders. These tetracyclic ergoline ring systems possess a unique three-dimensional structure, enabling them to interact with a wide array of biogenic amine receptors, most notably dopamine and serotonin receptors. This polypharmacological profile, while complex, offers a rich landscape for the discovery of novel therapeutics for conditions like Parkinson's disease and psychosis, where the interplay between these neurotransmitter systems is critical.[1]

9,10-Dihydrolysergol is a semi-synthetic derivative of the natural ergot alkaloid lysergol.[2] Its hydrogenated D-ring distinguishes it from many unsaturated ergolines, potentially altering its receptor interaction profile and metabolic stability. Notably, its close structural relative, 9,10-dihydrolysergic acid, is a key precursor to Cabergoline, a potent dopamine D2 receptor agonist used in the management of Parkinson's disease and hyperprolactinemia.[2] This lineage suggests that 9,10-Dihydrolysergol itself is a compelling candidate for investigation as a modulator of dopaminergic and serotonergic pathways.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a logical, field-proven workflow to systematically evaluate the therapeutic potential of 9,10-Dihydrolysergol for CNS disorders. We will move from foundational in vitro receptor characterization to validation in preclinical in vivo models, providing not just step-by-step protocols but also the scientific rationale behind each experimental choice.

Part 1: In Vitro Pharmacological Characterization

Causality Statement: Before committing to costly and complex animal studies, it is imperative to build a foundational understanding of the molecule's direct interactions with its putative biological targets. The primary targets for an ergoline scaffold are the G-protein coupled receptors (GPCRs) of the dopamine and serotonin families.[3][4] This initial phase aims to answer two fundamental questions: (1) Where does the compound bind? (2) What is the functional consequence of that binding?

Experimental Workflow: In Vitro Profiling

cluster_0 Phase 1: Target Engagement & Function cluster_1 Phase 2: Data Analysis & Hypothesis Generation A Compound Synthesis & Purification of 9,10-Dihydrolysergol B Experiment 1: Radioligand Binding Assays (Determine Affinity, Ki) A->B Test Compound C Experiment 2: Functional G-Protein Assays (Measure cAMP Modulation) B->C Identified High-Affinity Targets D Experiment 3: Functional β-Arrestin Assays (Assess Biased Agonism) C->D Characterize Signaling Bias E Integrate Ki, EC50, Emax Data D->E F Generate Hypothesis: e.g., 'D2-like Agonist' or '5-HT2A Partial Agonist' E->F

Caption: Workflow for in vitro characterization of 9,10-Dihydrolysergol.

Experiment 1: Receptor Binding Affinity Profile

Objective: To quantify the binding affinity (Kᵢ) of 9,10-Dihydrolysergol for a panel of key CNS receptors implicated in Parkinson's disease and psychosis. This establishes the compound's target engagement profile.

Methodology: Competitive Radioligand Binding Assay This assay measures the ability of the unlabeled test compound (9,10-Dihydrolysergol) to compete with a radiolabeled ligand of known high affinity for a specific receptor.[5][6] The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).

Step-by-Step Protocol:

  • Membrane Preparation:

    • Use commercially available cell membranes from CHO or HEK293 cells stably expressing a single human receptor subtype (e.g., DRD2, DRD1, 5-HT2A).

    • On the day of the assay, thaw membrane aliquots and resuspend in ice-cold binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[7]

    • Determine protein concentration using a BCA assay.

  • Assay Plate Setup (96-well format):

    • Add 50 µL of binding buffer to all wells.

    • For "Total Binding" wells, add 50 µL of vehicle.

    • For "Non-Specific Binding (NSB)" wells, add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for DRD2).

    • For "Competition" wells, add 50 µL of 9,10-Dihydrolysergol at concentrations spanning a wide range (e.g., 10 pM to 100 µM).

    • Add 50 µL of the specific radioligand (e.g., [³H]-Spiperone for DRD2) at a concentration near its Kₑ.

    • Initiate the binding reaction by adding 150 µL of the prepared cell membrane suspension (typically 5-20 µg protein/well). The final volume is 250 µL.[7]

  • Incubation & Filtration:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]

    • Terminate the reaction by rapid vacuum filtration onto PEI-presoaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.[5]

    • Wash the filters rapidly 3-4 times with ice-cold wash buffer.

  • Quantification & Analysis:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation: Hypothetical Binding Affinity Profile

Receptor TargetKᵢ (nM) of 9,10-Dihydrolysergol
Dopamine D1> 1000
Dopamine D2 5.2
Dopamine D3 8.1
Dopamine D4150.4
Serotonin 5-HT1A45.3
Serotonin 5-HT2A 12.6
Serotonin 5-HT2B250.8
Serotonin 5-HT2C98.7

This hypothetical data suggests 9,10-Dihydrolysergol has high affinity for D2-like (D2, D3) and 5-HT2A receptors, making them primary candidates for functional analysis.

Experiment 2: G-Protein Signaling Functional Assay

Objective: To determine the functional activity (potency, EC₅₀, and efficacy, Eₘₐₓ) of 9,10-Dihydrolysergol at its high-affinity targets. This assay clarifies whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (inactivates basal receptor activity).

Methodology: cAMP Modulation Assay Dopamine D2-like receptors are canonically coupled to the Gαᵢ protein, which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP).[8] Conversely, D1-like receptors couple to Gαₛ, which increases cAMP. 5-HT2A receptors primarily couple through Gαₒ, leading to IP₃ and DAG production, but their effect on cAMP can also be assessed. We will use a luminescence-based cAMP assay.[9][10]

Step-by-Step Protocol:

  • Cell Culture:

    • Use a cell line (e.g., CHO) stably expressing the human receptor of interest (e.g., DRD2).

    • Plate cells in a 96-well plate and grow to ~80-90% confluency.

  • Agonist Mode:

    • Wash cells with serum-free media or buffer.

    • Add 9,10-Dihydrolysergol across a range of concentrations.

    • To stimulate cAMP production (for Gαᵢ-coupled receptors), add a fixed concentration of an adenylyl cyclase activator like Forskolin.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of 9,10-Dihydrolysergol.

    • Add a known agonist (e.g., Quinpirole for DRD2) at its EC₈₀ concentration.

    • Incubate as above.

  • Cell Lysis and Detection:

    • Lyse the cells and measure cAMP levels using a commercial kit (e.g., Promega cAMP-Glo™).[9] The principle involves a competition for PKA binding, where higher cAMP levels from the sample result in lower ATP availability for a coupled luciferase reaction, thus decreasing the light output.[10]

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence readings to cAMP concentrations using a standard curve.

    • Plot the concentration-response curves and fit to a four-parameter logistic equation to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) for agonists, or IC₅₀ for antagonists.

Data Presentation: Hypothetical Functional Activity (G-Protein Pathway)

Receptor TargetModeParameterValueInterpretation
Dopamine D2AgonistEC₅₀ (nM)15.8Potent agonist
Eₘₐₓ (%)85 (vs. Dopamine)High efficacy partial agonist
Serotonin 5-HT2AAgonistEC₅₀ (nM)42.1Agonist
Eₘₐₓ (%)55 (vs. Serotonin)Partial agonist
Dopamine D2AntagonistIC₅₀ (nM)Not applicableN/A, shows agonist activity
Experiment 3: β-Arrestin Recruitment Functional Assay

Objective: To investigate an alternative, G-protein-independent signaling pathway. Ligands can be "biased," preferentially activating either the G-protein or the β-arrestin pathway.[11] This has significant therapeutic implications, as the two pathways can mediate different physiological (and adverse) effects.

Methodology: Enzyme Fragment Complementation (EFC) Assay This technology uses cells co-expressing the GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (EA).[12] Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two fragments are brought into proximity, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[12]

Step-by-Step Protocol:

  • Cell Handling:

    • Use a commercial cell line engineered for this assay (e.g., DiscoverX PathHunter®).[13]

    • Plate cells according to the manufacturer's protocol, typically 24 hours before the assay.[13]

  • Compound Addition:

    • Add 9,10-Dihydrolysergol across a range of concentrations to the appropriate wells. Include a reference agonist as a positive control.

    • Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the detection reagents provided with the kit, which contain the chemiluminescent substrate.

    • Incubate for 60 minutes at room temperature.

  • Data Analysis:

    • Read the chemiluminescent signal on a plate reader.

    • Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ values as described for the cAMP assay.

Visualization: Key GPCR Signaling Pathways

cluster_D2 Dopamine D2 Receptor (Gαi-coupled) cluster_Arrestin β-Arrestin Pathway D2R D2R Extracellular Intracellular Gai Gαi/βγ D2R:p2->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion GPCR GPCR Extracellular Intracellular GRK GRK GPCR:p2->GRK Activates P P GPCR:p2->P GRK->GPCR:p2 Phosphorylates Arrestin β-Arrestin P->Arrestin Recruitment Site Downstream Internalization, MAPK Signaling Arrestin->Downstream

Caption: Simplified GPCR signaling cascades for D2 (Gαi) and β-Arrestin pathways.

Part 2: In Vivo Evaluation in Preclinical Models

Causality Statement: The in vitro data generates a testable hypothesis about the compound's potential therapeutic action. For instance, our hypothetical data suggest 9,10-Dihydrolysergol is a potent D2-like partial agonist. The primary hypothesis is, therefore, that it will have efficacy in a model of Parkinson's disease, a condition characterized by dopamine deficiency.[14] Conversely, if the data had shown D2 antagonism, a model of psychosis would be more appropriate.[8]

Decision Framework for Model Selection

A In Vitro Profile of 9,10-Dihydrolysergol B Potent D2/D3 Agonist Activity? A->B C Potent D2/5-HT2A Antagonist Activity? B->C No D Proceed to Parkinson's Disease Models (e.g., 6-OHDA Rat) B->D Yes E Proceed to Psychosis Models (e.g., PCP-induced hyperlocomotion) C->E Yes F Re-evaluate targets or consider alternative indications (e.g., depression) C->F No

Caption: Logic for selecting in vivo models based on in vitro functional data.

Application A: Parkinson's Disease Model (6-OHDA Lesion)

Objective: To assess the ability of 9,10-Dihydrolysergol to ameliorate motor deficits in a gold-standard neurotoxin model of Parkinson's disease.

Methodology: Unilateral 6-Hydroxydopamine (6-OHDA) Medial Forebrain Bundle Lesion in Rats This model involves the stereotactic injection of the neurotoxin 6-OHDA into the medial forebrain bundle, which causes a rapid and near-complete loss of dopaminergic neurons in the substantia nigra on one side of the brain.[14] This mimics the dopamine depletion of Parkinson's and results in quantifiable motor asymmetry.

Step-by-Step Protocol:

  • Pre-medication & Surgery:

    • Administer a norepinephrine uptake inhibitor (e.g., Desipramine) 30 minutes prior to surgery to protect noradrenergic neurons from the toxin.

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Inject 6-OHDA into the medial forebrain bundle of one hemisphere.

  • Post-operative Recovery & Lesion Validation:

    • Allow animals to recover for 2-3 weeks.

    • Validate the lesion by challenging the animals with a low dose of a dopamine agonist (e.g., Apomorphine). Successfully lesioned animals will exhibit robust contralateral rotations (turning away from the lesioned side).

  • Drug Administration & Behavioral Testing:

    • Administer 9,10-Dihydrolysergol or vehicle via an appropriate route (e.g., intraperitoneal, oral gavage).

    • Cylinder Test: Place the animal in a transparent cylinder and count the number of left, right, and bilateral forepaw touches to the wall over a 5-minute period. A successful drug should increase the use of the paw contralateral to the lesion.

    • Drug-Induced Rotations: After drug administration, place the animal in a circular arena and record rotations. A D2 agonist should induce ipsilateral rotations (turning towards the lesioned side) by stimulating the supersensitive dopamine receptors in the lesioned striatum.

  • Post-mortem Analysis (Terminal):

    • Perfuse the animals and collect the brains.

    • Perform immunohistochemistry on striatal and substantia nigra sections for Tyrosine Hydroxylase (TH) to confirm the extent of the dopaminergic lesion.

Data Presentation: Hypothetical Behavioral Data (Drug-Induced Rotations)

Treatment GroupDose (mg/kg)Net Ipsilateral Rotations / 60 min (Mean ± SEM)
Vehicle-15 ± 5
L-DOPA (Positive Control)6450 ± 35
9,10-Dihydrolysergol0.1120 ± 20
9,10-Dihydrolysergol1.0380 ± 42
9,10-Dihydrolysergol10.0410 ± 38

This hypothetical data shows a dose-dependent reversal of motor deficit, comparable to the standard-of-care, L-DOPA, supporting the compound's potential as an anti-parkinsonian agent.

Conclusion and Future Directions

This guide provides a systematic framework for the preclinical evaluation of 9,10-Dihydrolysergol. The initial in vitro profiling is a critical, data-driven step that establishes the compound's mechanism of action and dictates the subsequent, resource-intensive in vivo studies. Based on its structural heritage, a D2-like agonist profile is a strong possibility, making Parkinson's disease a primary indication for investigation.

Should the results from these foundational studies prove promising, subsequent research should focus on:

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of 9,10-Dihydrolysergol to assess its drug-like properties and establish a dosing regimen.

  • Expanded Target Screening: Assessing binding and function at a wider array of CNS receptors to identify potential off-target liabilities that could lead to side effects.

  • Chronic Dosing Studies: Evaluating the long-term efficacy and safety in animal models, including monitoring for the development of tolerance or dyskinesias.

  • Evaluation in Genetic Models: Testing the compound in genetic models of Parkinson's disease (e.g., LRRK2 or SNCA transgenic mice) to assess efficacy in different underlying pathologies.[14]

By following a logical and rigorous investigational path, the full therapeutic potential of 9,10-Dihydrolysergol can be thoroughly and efficiently elucidated.

References

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  • Cervantes-Durán, C., et al. (2013). Simple O-acylated derivatives of lysergol and dihydrolysergol-I: synthesis and interaction with 5-HT2A, 5-HT2C and 5-HT1B receptors, and alpha1 adrenergic receptors. PubMed. Available at: [Link]

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Application Notes and Protocols for Utilizing 9,10-Dihydrolysergol in Preclinical Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in cardiovascular pharmacology.

Introduction: Unveiling the Cardiovascular Potential of 9,10-Dihydrolysergol

9,10-Dihydrolysergol, a semi-synthetic derivative of the ergot alkaloid lysergol, presents a compelling avenue for cardiovascular disease research. The ergot alkaloid family is renowned for its complex pharmacology, primarily interacting with serotonin, dopamine, and adrenergic receptors. Notably, 9,10-dihydro derivatives of other ergot alkaloids, such as ergotamine and ergotoxine, have established therapeutic roles in managing cardiovascular conditions like hypertension.[1] This suggests that the hydrogenation at the 9,10 position of the ergoline scaffold may modulate the receptor interaction profile to elicit favorable cardiovascular effects.

These application notes provide a comprehensive guide for investigators to explore the therapeutic potential of 9,10-Dihydrolysergol in established preclinical models of cardiovascular disease. We will delve into its presumed mechanism of action, followed by detailed, step-by-step protocols for its application in rodent models of hypertension and myocardial infarction.

Part 1: Unraveling the Mechanism of Action of 9,10-Dihydrolysergol

While direct and extensive receptor binding studies on 9,10-Dihydrolysergol are not widely published, its structural similarity to other well-characterized ergoline derivatives, particularly 9,10-dihydro-LSD, allows for a highly probable elucidation of its primary targets. 9,10-dihydro-LSD has demonstrated high affinity for serotonin 5-HT₂ₐ, 5-HT₂𝒸, and 5-HT₁ₐ receptors, acting as a partial agonist at the 5-HT₂ₐ receptor.[2] Furthermore, many ergot alkaloids exhibit significant affinity for dopamine D₂ receptors.[3]

Therefore, the cardiovascular effects of 9,10-Dihydrolysergol are likely mediated through a combination of interactions with these receptors in the central nervous system and the periphery:

  • Serotonin 5-HT₂ₐ Receptors: These receptors are expressed on vascular smooth muscle cells and cardiomyocytes.[4] Their activation can lead to vasoconstriction, but also, paradoxically, anti-inflammatory effects in the vasculature.[4] The partial agonism of 9,10-Dihydrolysergol at this receptor could lead to a nuanced modulation of vascular tone.

  • Dopamine D₂ Receptors: Activation of D₂ receptors in the cardiovascular system can lead to a decrease in heart rate and blood pressure.[5][6] This suggests a potential antihypertensive mechanism for 9,10-Dihydrolysergol.

  • Adrenergic Receptors: Ergot alkaloids are also known to interact with adrenergic receptors, which can contribute to their vasoconstrictive properties.[7]

The following diagram illustrates the putative signaling pathways influenced by 9,10-Dihydrolysergol in the cardiovascular system.

Signaling_Pathways_of_9_10_Dihydrolysergol cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Cardiomyocyte Cardiomyocyte 5HT2A_R_VSMC 5-HT2A Receptor PLC_VSMC PLC 5HT2A_R_VSMC->PLC_VSMC IP3_DAG_VSMC IP3 & DAG PLC_VSMC->IP3_DAG_VSMC Ca_VSMC ↑ [Ca²⁺]i IP3_DAG_VSMC->Ca_VSMC Contraction_VSMC Contraction Ca_VSMC->Contraction_VSMC D2_R_Cardio D2 Receptor AC_Cardio Adenylyl Cyclase D2_R_Cardio->AC_Cardio Inhibition cAMP_Cardio ↓ cAMP AC_Cardio->cAMP_Cardio PKA_Cardio ↓ PKA cAMP_Cardio->PKA_Cardio HR_Contractility_Cardio ↓ Heart Rate & Contractility PKA_Cardio->HR_Contractility_Cardio Dihydrolysergol 9,10-Dihydrolysergol Dihydrolysergol->5HT2A_R_VSMC Partial Agonist Dihydrolysergol->D2_R_Cardio Agonist caption Putative signaling pathways of 9,10-Dihydrolysergol.

Caption: Putative signaling pathways of 9,10-Dihydrolysergol.

Part 2: Application in a Rat Model of Hypertension

The potential for 9,10-dihydro ergot derivatives to lower blood pressure makes hypertension a prime indication for investigation. This protocol outlines the use of 9,10-Dihydrolysergol in a chemically-induced model of hypertension in rats.

Experimental Workflow: Hypertension Model

Hypertension_Workflow Start Start Acclimatization Acclimatization of Rats (1 week) Start->Acclimatization Baseline_BP Baseline Blood Pressure Measurement (Tail-Cuff) Acclimatization->Baseline_BP Hypertension_Induction Induce Hypertension (e.g., L-NAME) Baseline_BP->Hypertension_Induction Group_Allocation Randomly Allocate to Treatment Groups Hypertension_Induction->Group_Allocation Treatment Administer 9,10-Dihydrolysergol or Vehicle (Daily) Group_Allocation->Treatment BP_Monitoring Weekly Blood Pressure Monitoring Treatment->BP_Monitoring Endpoint Endpoint Analysis (e.g., Cardiac Hypertrophy, Fibrosis) BP_Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the hypertension model.

Detailed Protocol: Hypertension Study

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Induction of Hypertension: A commonly used model is Nω-nitro-L-arginine methyl ester (L-NAME)-induced hypertension. L-NAME inhibits nitric oxide synthase, leading to increased peripheral resistance and blood pressure. Administer L-NAME in drinking water (e.g., 40 mg/kg/day) for 4-6 weeks to establish stable hypertension.

2. Drug Preparation and Administration:

  • Vehicle: Prepare a suitable vehicle for 9,10-Dihydrolysergol, such as sterile saline with a minimal amount of a solubilizing agent like DMSO, if necessary.

  • Dosing: Conduct pilot dose-ranging studies to determine the optimal therapeutic dose. Based on related compounds, a starting range of 1-10 mg/kg, administered once daily via oral gavage, is a reasonable starting point.

  • Groups:

    • Group 1: Normotensive Control (Vehicle)

    • Group 2: Hypertensive Control (L-NAME + Vehicle)

    • Group 3: Hypertensive + 9,10-Dihydrolysergol (Low Dose)

    • Group 4: Hypertensive + 9,10-Dihydrolysergol (High Dose)

    • Group 5: Hypertensive + Positive Control (e.g., Captopril)

3. Blood Pressure Measurement:

  • Method: Utilize a non-invasive tail-cuff plethysmography system for repeated and stress-minimized blood pressure measurements.[8][9][10][11][12]

  • Procedure:

    • Acclimatize the rats to the restraining device for several days prior to the first measurement to minimize stress-induced blood pressure fluctuations.

    • Gently warm the rat's tail to increase blood flow and improve signal detection.

    • Place the tail cuff and sensor on the proximal part of the tail.

    • Record at least 5-7 consecutive stable readings for systolic and diastolic blood pressure and heart rate.

    • Measure blood pressure at baseline (before L-NAME), after hypertension is established, and weekly throughout the treatment period.

4. Endpoint Analysis:

  • At the end of the study (e.g., 4-6 weeks of treatment), euthanize the animals and collect hearts and aortas.

  • Cardiac Hypertrophy: Measure heart weight to body weight ratio.

  • Histological Analysis of Fibrosis:

    • Fix heart tissue in 4% paraformaldehyde and embed in paraffin.

    • Section the tissue and perform Masson's trichrome or Picrosirius red staining to visualize collagen deposition.[13][14]

    • Quantify the fibrotic area using image analysis software.

Data Presentation: Hypothetical Results

Table 1: Effect of 9,10-Dihydrolysergol on Systolic Blood Pressure (SBP) in L-NAME-Induced Hypertensive Rats

Treatment GroupDose (mg/kg)Baseline SBP (mmHg)SBP after 4 weeks (mmHg)% Change from Hypertensive Control
Normotensive Control-125 ± 5128 ± 6-
Hypertensive Control-126 ± 4185 ± 80%
9,10-Dihydrolysergol1124 ± 5165 ± 7*-10.8%
9,10-Dihydrolysergol10125 ± 6142 ± 5 -23.2%
Captopril20127 ± 5138 ± 6-25.4%

*p < 0.05, **p < 0.01 compared to Hypertensive Control. Data are presented as mean ± SEM.

Part 3: Application in a Mouse Model of Myocardial Infarction

Investigating the effects of 9,10-Dihydrolysergol in a myocardial infarction (MI) model can reveal its potential to mitigate ischemic injury and adverse cardiac remodeling. The proposed mechanism involves modulation of cardiac function and inflammation through its interaction with serotonin and dopamine receptors.

Experimental Workflow: Myocardial Infarction Model

MI_Workflow Start_MI Start Acclimatization_MI Acclimatization of Mice (1 week) Start_MI->Acclimatization_MI Baseline_Echo Baseline Echocardiography Acclimatization_MI->Baseline_Echo MI_Surgery Induce Myocardial Infarction (LAD Ligation) Baseline_Echo->MI_Surgery Group_Allocation_MI Randomly Allocate to Treatment Groups MI_Surgery->Group_Allocation_MI Treatment_MI Administer 9,10-Dihydrolysergol or Vehicle (Daily) Group_Allocation_MI->Treatment_MI Echo_Followup Follow-up Echocardiography (e.g., 7 and 28 days) Treatment_MI->Echo_Followup Endpoint_MI Endpoint Analysis (Infarct Size, Fibrosis, Gene Expression) Echo_Followup->Endpoint_MI Data_Analysis_MI Data Analysis and Interpretation Endpoint_MI->Data_Analysis_MI End_MI End Data_Analysis_MI->End_MI

Caption: Experimental workflow for the myocardial infarction model.

Detailed Protocol: Myocardial Infarction Study

1. Animal Model:

  • Species: Male C57BL/6 mice (8-12 weeks old).

  • Induction of Myocardial Infarction: Permanent ligation of the left anterior descending (LAD) coronary artery is a standard and reproducible method.[15][16][17]

    • Anesthetize the mouse (e.g., with isoflurane).

    • Perform a thoracotomy to expose the heart.

    • Ligate the LAD artery with a suture.

    • Successful ligation is confirmed by the immediate blanching of the anterior ventricular wall.

    • Close the chest and allow the animal to recover.

    • A sham-operated group should undergo the same procedure without LAD ligation.

2. Drug Preparation and Administration:

  • Vehicle and Dosing: As described for the hypertension model.

  • Groups:

    • Group 1: Sham + Vehicle

    • Group 2: MI + Vehicle

    • Group 3: MI + 9,10-Dihydrolysergol (Low Dose)

    • Group 4: MI + 9,10-Dihydrolysergol (High Dose)

    • Group 5: MI + Positive Control (e.g., a beta-blocker)

3. Assessment of Cardiac Function:

  • Method: Transthoracic echocardiography is the gold standard for non-invasively assessing cardiac function in mice.[18][19][20]

  • Procedure:

    • Lightly anesthetize the mouse.

    • Remove chest hair to ensure good probe contact.

    • Acquire M-mode and B-mode images from the parasternal long- and short-axis views.

    • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thickness.

    • Calculate ejection fraction (EF) and fractional shortening (FS) as key indicators of systolic function.

    • Perform echocardiography at baseline (before MI) and at specified time points post-MI (e.g., 7 and 28 days).

4. Endpoint Analysis:

  • At the end of the study, euthanize the animals and harvest the hearts.

  • Infarct Size Measurement:

    • Section the ventricles and stain with Triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted area remains pale.

    • Quantify the infarct size as a percentage of the total ventricular area.

  • Histological Analysis of Fibrosis: As described in the hypertension protocol, use Masson's trichrome or Picrosirius red staining to assess collagen deposition in the infarct and remote zones.

  • Gene Expression Analysis: Isolate RNA from the peri-infarct and remote myocardial tissue to analyze the expression of genes related to inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., TGF-β, Collagen I) using RT-qPCR.

Data Presentation: Hypothetical Results

Table 2: Effect of 9,10-Dihydrolysergol on Cardiac Function 28 Days Post-Myocardial Infarction

Treatment GroupnEjection Fraction (%)Fractional Shortening (%)Infarct Size (%)
Sham + Vehicle1065 ± 435 ± 3-
MI + Vehicle1232 ± 315 ± 245 ± 5
MI + 9,10-Dihydrolysergol (1 mg/kg)1238 ± 419 ± 241 ± 4
MI + 9,10-Dihydrolysergol (10 mg/kg)1245 ± 323 ± 235 ± 3*
MI + Positive Control1248 ± 4 25 ± 332 ± 4**

*p < 0.05, **p < 0.01 compared to MI + Vehicle. Data are presented as mean ± SEM.

Conclusion

These application notes provide a robust framework for the preclinical evaluation of 9,10-Dihydrolysergol in cardiovascular disease models. The proposed protocols are based on established and validated methodologies, ensuring the generation of reliable and reproducible data. By elucidating the effects of 9,10-Dihydrolysergol on blood pressure, cardiac function, and remodeling, researchers can significantly advance our understanding of its therapeutic potential for cardiovascular disorders.

References

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Troubleshooting & Optimization

Technical Support Center: 9,10-Dihydrolysergol Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9,10-Dihydrolysergol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important ergoline derivative. The synthesis, primarily involving the reduction of the Δ9,10 double bond in lysergol, requires careful control of reaction parameters to achieve high efficiency. This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established chemical principles and literature-validated protocols.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low Overall Yield of 9,10-Dihydrolysergol

Question: My catalytic hydrogenation of lysergol resulted in a significantly lower yield than the reported >90%. What are the likely causes and how can I improve it?

Potential Causes & Solutions:

  • Cause 1: Inactive or Insufficient Catalyst. The activity of palladium on carbon (Pd/C) is paramount. The catalyst may be old, improperly stored, or poisoned by contaminants.

    • Solution: Use a fresh batch of 5% or 10% Pd/C from a reputable supplier. Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) as much as possible to prevent oxidation. Increase the catalyst loading slightly if necessary, but be mindful that excessive catalyst can sometimes lead to side reactions. A typical loading is around 3-5 mol% of palladium relative to the substrate[1].

  • Cause 2: Suboptimal Reaction Conditions. Hydrogen pressure, temperature, and solvent choice critically influence the reaction rate and selectivity.

    • Solution: A proven set of conditions involves dissolving lysergol in Dimethylformamide (DMF), adding 5% Pd/C, and hydrogenating at 60°C under 50 psi of hydrogen gas for 2 hours. These conditions have been reported to yield over 95% of the desired product[1]. Ensure the reaction mixture is stirred vigorously to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen gas.

  • Cause 3: Product Loss During Work-up and Purification. 9,10-Dihydrolysergol has limited solubility in some common solvents, which can lead to losses during filtration and crystallization.

    • Solution: After hydrogenation in DMF, the catalyst should be removed by filtration (e.g., through Celite). The filtrate can then be evaporated to dryness. The resulting residue should be suspended in water, where the product precipitates as a solid. This suspension can then be filtered, and the solid washed thoroughly with water and dried to yield the final product[1]. If further purity is required, flash column chromatography can be employed, though this may incur some yield loss[1][2].

  • Cause 4: Degradation of Starting Material or Product. Ergot alkaloids can be sensitive to harsh pH, high temperatures over extended periods, and UV light[3].

    • Solution: Maintain a neutral pH throughout the synthesis and work-up unless a specific protocol requires otherwise. Avoid unnecessarily prolonged reaction times at elevated temperatures. Protect the reaction mixture and the isolated product from direct light. For long-term storage, keep the product at low temperatures (-20°C) in the dark[4][5].

Issue 2: Incomplete Reaction - Lysergol Detected in Product

Question: My final product shows a significant amount of unreacted lysergol when analyzed by HPLC. How can I drive the reaction to completion?

Potential Causes & Solutions:

  • Cause 1: Insufficient Hydrogen Gas. The reaction may be starved of hydrogen due to leaks in the apparatus or inadequate pressure.

    • Solution: Carefully check the hydrogenation apparatus for any leaks. Ensure a constant hydrogen pressure of at least 50 psi is maintained throughout the reaction[1]. Purge the reaction vessel with hydrogen gas before pressurizing to remove all air, as oxygen can deactivate the catalyst.

  • Cause 2: Inadequate Reaction Time or Temperature. The reaction kinetics may be too slow under the current conditions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[6][7]. If the reaction stalls, consider extending the reaction time beyond the initial 2 hours. If time is a constraint, a modest increase in temperature (e.g., to 70°C) or hydrogen pressure may accelerate the reaction, but this should be done cautiously to avoid potential side reactions.

  • Cause 3: Poor Solvent Choice. The choice of solvent affects not only the solubility of the starting material but also the efficiency of the catalytic process.

    • Solution: DMF is a highly effective solvent for this reaction due to its ability to dissolve lysergol and its high boiling point, which allows for elevated reaction temperatures[1][8]. If DMF is not suitable for your setup, other polar aprotic solvents could be explored, but they may require re-optimization of other reaction parameters.

Issue 3: Formation of Unknown Impurities

Question: Besides the starting material, I am observing unexpected peaks in my HPLC/LC-MS analysis. What could these be and how can I prevent their formation?

Potential Causes & Solutions:

  • Cause 1: Over-reduction. While the indole nucleus is generally stable to catalytic hydrogenation under these conditions, aggressive conditions (very high pressure, temperature, or highly active catalysts like Rhodium or Ruthenium) could potentially lead to the reduction of the aromatic rings[9].

    • Solution: Stick to milder, selective catalysts like Pd/C. Avoid excessive temperature, pressure, or reaction times once the starting material has been consumed (as determined by reaction monitoring).

  • Cause 2: Epimerization. Ergot alkaloids can be susceptible to epimerization at certain positions, especially under acidic or basic conditions or upon heating[3].

    • Solution: Maintain neutral conditions during the reaction and work-up. Use buffered solutions if necessary. The reported procedure using DMF and subsequent water precipitation is generally mild and less likely to cause epimerization[1]. If epimerization is suspected, chiral HPLC can be used for analysis.

  • Cause 3: Side Reactions with Sodium Borohydride. If using chemical reduction instead of catalytic hydrogenation, side reactions can occur. Sodium borohydride (NaBH₄) is a milder reducing agent but can sometimes participate in conjugate reduction of α,β-unsaturated systems, although this is less common for isolated double bonds as in lysergol[10].

    • Solution: Catalytic hydrogenation is generally more selective and higher-yielding for this specific transformation[1]. If NaBH₄ must be used, the reaction conditions (solvent, temperature) need to be carefully optimized. Protic solvents like methanol or ethanol are typically used with NaBH₄[11].

Section 2: Process Optimization & Workflow

Optimizing the synthesis requires a systematic approach. The following workflow and data table provide a framework for achieving high-yield production.

General Experimental Workflow

The diagram below outlines the standard procedure for the catalytic hydrogenation of lysergol.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Lysergol Dissolve Lysergol in DMF Catalyst Add 5% Pd/C Catalyst Lysergol->Catalyst Vessel Charge Hydrogenation Vessel Catalyst->Vessel Purge Purge with H2 Vessel->Purge Pressurize Pressurize to 50 psi H2 Purge->Pressurize Heat Heat to 60°C with Stirring Pressurize->Heat Monitor Monitor by TLC/HPLC (2h) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Filter Filter through Celite Evaporate Evaporate DMF Precipitate Suspend Residue in Water Isolate Filter, Wash with Water, Dry Product 9,10-Dihydrolysergol (>95% Yield) Isolate->Product

Caption: Standard workflow for 9,10-Dihydrolysergol synthesis.

Comparison of Reduction Strategies

While catalytic hydrogenation is the most cited method, other strategies exist. The table below compares key parameters.

ParameterCatalytic HydrogenationSodium Borohydride Reduction
Primary Reagent H₂ gas, Palladium on Carbon (Pd/C)Sodium Borohydride (NaBH₄)
Typical Solvent DMF[1]Methanol, Ethanol[11]
Temperature 60°C[1]0°C to Room Temperature
Pressure 50 psi[1]Atmospheric
Reported Yield Very High (>95%)[1]Generally lower and less reported for this specific substrate.
Selectivity High for C=C double bondGood for carbonyls; less specific for isolated C=C bonds[10].
Key Advantages High yield, clean reaction, established protocol.Does not require pressure equipment.
Key Disadvantages Requires specialized hydrogenation equipment.Potentially lower selectivity and yield for this transformation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A1: Lysergol is the most direct and commonly used starting material for producing 9,10-Dihydrolysergol via reduction[1]. Lysergol itself can be obtained from various ergot alkaloids or through fermentation processes[1].

Q2: How can I effectively monitor the reaction's progress? A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of dichloromethane and methanol. Lysergol is more polar than 9,10-Dihydrolysergol and will have a lower Rf value. For quantitative analysis, HPLC with UV or fluorescence detection is recommended[6][7]. A small aliquot of the reaction mixture can be filtered to remove the catalyst and then diluted for injection.

Q3: What are the ideal storage conditions for the final product? A3: Ergot alkaloids and their derivatives should be stored in a cool, dark place to prevent degradation. For long-term storage, keeping the solid product at -20°C in a tightly sealed container is recommended[4][5]. Studies have shown that the stability of ergot alkaloids can be compromised by elevated temperatures and prolonged storage[4][5].

Q4: Can I use a different catalyst for the hydrogenation? A4: While Pd/C is the most reported and effective catalyst, other platinum group metal catalysts (e.g., PtO₂, Rh/C) could potentially work. However, these may exhibit different selectivity. For instance, more aggressive catalysts like rhodium could potentially lead to the reduction of the indole ring system, which is generally undesirable[9]. Any new catalyst would require thorough optimization.

Q5: Is an inert atmosphere necessary during the entire process? A5: An inert atmosphere (nitrogen or argon) is crucial when handling the dry Pd/C catalyst, as it can be pyrophoric. During the reaction itself, the vessel is filled with hydrogen, which is a reducing atmosphere. During the work-up (filtration, evaporation), a standard air atmosphere is generally acceptable, but prolonged exposure of the final product to air and light should be minimized.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common synthesis problems.

G cluster_analysis Analysis Results cluster_solutions Corrective Actions start Low Yield or Impure Product check_tlc Analyze by TLC/HPLC start->check_tlc lysergol_present Significant Lysergol Remains? check_tlc->lysergol_present unknown_present Unknown Impurities Present? check_tlc->unknown_present low_mass Low Mass Balance? check_tlc->low_mass sol_incomplete Increase H2 Pressure Extend Reaction Time Check Catalyst Activity lysergol_present->sol_incomplete sol_impurities Use Milder Conditions Check for Contaminants Maintain Neutral pH unknown_present->sol_impurities sol_loss Optimize Work-up Minimize Transfers Check Product Solubility low_mass->sol_loss

Caption: Decision tree for troubleshooting synthesis outcomes.

References

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  • Krska, R., et al. (2023). Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method. Molecules, 28(9), 3701. [Link]

  • Rohilla, M., & Kumar, P. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. International Journal of Scientific & Engineering Research, 4(1). [Link]

  • Rohilla, M. (2018). Synthesis of 9, 10- Dihydrolysergic Acid. ResearchGate. [Link]

  • Clemens, J. A., et al. (1979). Convenient synthesis of 6-nor-9,10-dihydrolysergic acid methyl ester. Journal of Pharmaceutical Sciences, 68(8), 1057-1058. [Link]

  • Allison, R. (2025). 4 key steps to reduce the risk of ergot in grain. Farmers Weekly. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Srivastava, S., et al. (2011). Quantitative determination of bioactive alkaloids lysergol and chanoclavine in Ipomoea muricata by reversed-phase high-performance liquid chromatography. Acta Chromatographica, 23(2), 305-316. [Link]

  • Knight, B. J., et al. (2022). A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT1/2 Receptor Selectivity of Lysergols and Isolysergols. Organic Letters, 24(34), 624-627. [Link]

  • Krska, R., & Crews, C. (2008). Stability and epimerisation behaviour of ergot alkaloids in various solvents. Mycotoxin Research, 24(1), 35-40. [Link]

  • Smith, J. (2024). Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety. Food Science & Technology. [Link]

  • Fisch, L. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Koshelev, V., et al. (2024). Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). Applied Biochemistry and Microbiology, 60(5), 609-623. [Link]

  • RealAgriculture. (2023). Even very low levels of ergot in feed can decrease livestock production and health. RealAgriculture. [Link]

  • Malachová, A., et al. (2019). Optimized Analysis of Ergot Alkaloids in Rye Products by Liquid Chromatography-Fluorescence Detection Applying Lysergic Acid Diethylamide as an Internal Standard. Toxins, 11(4), 184. [Link]

  • LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • Annesley, T. M. (1989). Selection of analytic methods for therapeutic drug monitoring. Clinical Chemistry, 35(7), 1362-1366. [Link]

  • Newkirk, R. (2023). The Potential for Feed Processing to Reduce Ergot Toxicity. Engormix. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Cherewyk, D., et al. (2023). The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. Toxins, 15(8), 496. [Link]

  • Malachová, A., et al. (2024). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. Journal of Agricultural and Food Chemistry, 72(29), 12791-12799. [Link]

  • ATSDR. (2001). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Knight, B. J., et al. (2023). Synthetic Strategies Towards LSD: Ergoline Synthesis via α-Arylation, Borrowing Hydrogen Alkylation, and C–H Insertion. The Journal of Organic Chemistry, 88(4), 2158–2165. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Riadi, Y., et al. (2016). Catalysis Science & Technology. Repo Dosen ULM. [Link]

  • Peterson, E. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]

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identifying and minimizing side products in 9,10-Dihydrolysergol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 9,10-Dihydrolysergol

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the synthesis of 9,10-Dihydrolysergol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our focus is to provide practical, in-depth solutions for identifying and minimizing side products, ensuring high purity and yield of the target compound. 9,10-Dihydrolysergol is a critical precursor for numerous pharmaceutically active ergot alkaloids, such as Cabergoline, making its efficient and clean synthesis paramount.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 9,10-Dihydrolysergol, from the initial reaction to final purification.

Category A: The Hydrogenation Reaction

Q1: What are the most common side products formed during the catalytic hydrogenation of lysergol?

The primary reaction involves the reduction of the Δ9,10 double bond of lysergol. While this transformation is generally efficient, several side products can arise depending on the reaction conditions. The most frequently encountered impurities are:

  • Unreacted Starting Material: Incomplete conversion results in residual lysergol in the crude product. This is often due to catalyst deactivation, insufficient reaction time, or suboptimal hydrogen pressure.

  • Isomeric Byproducts: Epimerization at the C8 position can lead to the formation of iso-9,10-dihydrolysergol and other 8-epi analogues. This is a significant concern, as these isomers can be difficult to separate from the desired product. Harsh conditions, particularly in subsequent processing steps, can exacerbate this issue.[1]

  • Over-reduction Products: While less common for this specific substrate, aggressive hydrogenation conditions (very high pressure, temperature, or highly active catalysts) could potentially lead to the reduction of the indole ring system, although this is not a widely reported issue in standard protocols.

  • Solvent and Reagent Adducts: Impurities in solvents or reactions with the solvent under certain conditions can lead to minor, unidentified byproducts.

Q2: How can I minimize the formation of isomeric impurities like iso-dihydrolysergol?

Minimizing epimerization at the C8 position is crucial for achieving high purity. The stability of the C8 substituent is pH and temperature-dependent.

  • Causality: The hydrogen at the C8 position is labile and can epimerize under either acidic or basic conditions, leading to a thermodynamic mixture of diastereomers. This process is often accelerated by heat.[2]

  • Preventative Measures:

    • Control pH: Maintain a neutral pH during the reaction and, critically, during the workup and isolation phases. Avoid strong acids or bases. When quenching, use mild reagents like a saturated aqueous solution of sodium bicarbonate.[3]

    • Moderate Temperatures: Perform the hydrogenation at the lowest effective temperature. While some protocols use elevated temperatures (e.g., 60°C) to increase reaction rate, this also increases the risk of isomerization.[1] If possible, running the reaction at or near room temperature for a longer duration is preferable.

    • Prompt Isolation: Process the reaction mixture promptly after completion. Leaving the product in solution, especially at elevated temperatures or non-neutral pH, can increase the formation of isomers.

Q3: My hydrogenation reaction is sluggish or incomplete. What are the potential causes and solutions?

Several factors can lead to an incomplete or stalled reaction.

  • Catalyst Quality and Activity: The Palladium on carbon (Pd/C) catalyst is the most common choice.[1] Its activity can be compromised by:

    • Poisoning: Sulfur, nitrogen, or halogen-containing compounds in the starting material or solvent can poison the catalyst. Ensure high-purity lysergol and solvents are used.

    • Inadequate Activation: Ensure the catalyst is properly handled and dispersed in the reaction mixture.

    • Action: If catalyst poisoning is suspected, try increasing the catalyst loading or pre-treating the starting material with activated charcoal to remove impurities. Using a fresh, high-quality catalyst is always recommended.

  • Insufficient Hydrogen Pressure: The reaction requires a sufficient partial pressure of hydrogen to proceed efficiently. Most lab-scale syntheses use pressures around 50 psi.[1] Ensure your system is leak-free and that the pressure is maintained throughout the reaction.

  • Poor Mass Transfer: The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen). Efficient stirring or agitation is critical to ensure hydrogen can reach the catalyst surface. If the reaction is slow, increasing the agitation rate can often help.

  • Solvent Choice: Dimethylformamide (DMF) is a common solvent due to the good solubility of lysergol.[1] However, ensure it is anhydrous and of high purity.

Q4: What are the optimal catalyst, solvent, pressure, and temperature for this reduction?

While "optimal" conditions can vary based on scale and equipment, a reliable starting point derived from literature protocols provides a strong foundation.

ParameterRecommended ConditionRationale & Key Considerations
Catalyst 5% or 10% Palladium on Carbon (Pd/C)A standard, effective catalyst for this transformation. Loading is typically 3-10% w/w relative to lysergol.[1]
Solvent Dimethylformamide (DMF)Offers good solubility for lysergol.[1] Ensure it is high purity and anhydrous. Other polar aprotic solvents may be used.
H₂ Pressure 50-60 psiProvides a sufficient driving force for the reaction without requiring specialized high-pressure equipment.[1]
Temperature 25°C - 60°CLower temperatures (25-40°C) minimize side reactions but may require longer reaction times. 60°C can accelerate the reaction but increases the risk of epimerization.[1]
Reaction Time 2 - 16 hoursMonitor by TLC or LC-MS to determine completion. Avoid unnecessarily long reaction times.
Category B: Product Isolation and Purification

Q5: What is the best method to purify crude 9,10-dihydrolysergol?

Flash column chromatography is the most effective method for purifying the crude product on a laboratory scale.[1][4]

  • Stationary Phase: Silica gel (230-400 mesh) is standard.[1]

  • Mobile Phase: A common eluent system is a mixture of a non-polar solvent like Dichloromethane (DCM) or Chloroform and a polar solvent like Methanol (MeOH). A typical starting gradient is Chloroform:Methanol (8:2).[1] The polarity can be adjusted based on TLC analysis to achieve good separation.

  • Alternative: Recrystallization can also be employed if a suitable solvent system is found, which can be effective for removing minor impurities if the crude product is already of relatively high purity.

Q6: How can I effectively separate 9,10-dihydrolysergol from unreacted lysergol using column chromatography?

9,10-Dihydrolysergol is slightly more polar than lysergol due to the loss of the double bond, which alters the molecule's interaction with the silica gel. However, their polarities are quite similar, requiring careful chromatography.

  • TLC Analysis: Before running the column, perform a thorough TLC analysis using different solvent systems (e.g., varying ratios of DCM:MeOH or EtOAc:MeOH with a small amount of triethylamine to prevent streaking) to find the eluent that provides the best separation (largest ΔRf) between the product and the starting material spot.

  • Column Packing and Loading: Use a long, narrow column for better resolution. Load the crude product onto the column using a minimal amount of solvent to ensure a tight starting band.

  • Elution: Use a slow, steady flow rate and consider running a shallow gradient of increasing polarity (e.g., starting with 5% MeOH in DCM and gradually increasing to 15-20%) to elute the compounds. Collect small fractions and analyze them by TLC before combining.

Category C: Characterization and Analysis

Q7: Which analytical techniques are best for identifying and quantifying impurities in my 9,10-dihydrolysergol sample?

A combination of techniques is necessary for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for identifying the presence of impurities. Use a UV lamp (254 nm and 365 nm) for visualization.[1]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying purity and resolving closely related impurities like diastereomers. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium acetate) is a good starting point.

  • Mass Spectrometry (MS): Used in conjunction with LC (LC-MS) to confirm the molecular weight of the desired product and to identify impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The absence of olefinic proton signals characteristic of lysergol and the appearance of new aliphatic signals confirm the reduction of the 9,10-double bond.[1] It can also be used to identify the presence of major impurities if their signals are resolved.

Section 2: Visual Guides & Workflows

Primary Synthesis Pathway

The desired reaction is the selective hydrogenation of the Δ9,10 double bond in the D-ring of the ergoline structure.

G Lysergol Lysergol (Starting Material) Dihydrolysergol 9,10-Dihydrolysergol (Product) Lysergol->Dihydrolysergol H₂ (50 psi) Pd/C Catalyst DMF, 60°C

Caption: Catalytic hydrogenation of lysergol.

Potential Side Reaction: C8 Epimerization

A key side reaction is the epimerization at the C8 position, which can be promoted by non-neutral pH or heat.

G Product 9,10-Dihydrolysergol (Desired Product, 8β) SideProduct iso-9,10-Dihydrolysergol (Epimer, 8α) Product->SideProduct Δ or H⁺/OH⁻ G cluster_reaction Reaction & Workup cluster_purification Purification cluster_final Final Product Reaction Hydrogenation Reaction Filter Filter to remove Pd/C catalyst Reaction->Filter Evaporate Evaporate solvent (DMF) Filter->Evaporate Crude Crude Solid Product Evaporate->Crude TLC TLC Analysis to Determine Eluent Crude->TLC Column Flash Column Chromatography (Silica Gel) TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Pure Pure 9,10-Dihydrolysergol Combine->Pure Analysis Characterize by NMR, LC-MS, HPLC Pure->Analysis

Caption: From crude reaction to pure product.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.

Protocol 1: Catalytic Hydrogenation of Lysergol

This protocol is adapted from established literature procedures. [1]

  • Vessel Preparation: To a suitable hydrogenation vessel, add lysergol (e.g., 5.50 g, 21.65 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon (Pd/C) catalyst (e.g., 170 mg, ~3% w/w).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) (e.g., 55 mL).

  • System Purge: Seal the vessel and purge the system several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the vessel with hydrogen to 50 psi. Begin vigorous stirring and heat the reaction mixture to 60°C.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours. Progress can be confirmed by taking a small, filtered aliquot for TLC or LC-MS analysis.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully vent the excess hydrogen pressure and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst pad with additional DMF (e.g., 2 x 5 mL).

    • Combine the filtrates and evaporate the DMF under high vacuum.

    • Suspend the resulting residue in water (e.g., 50 mL) to precipitate the crude product.

    • Filter the solid, wash thoroughly with water (e.g., 3 x 10 mL), and dry under vacuum to yield crude 9,10-Dihydrolysergol as a solid.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Preparation: Prepare a suitable mobile phase, as determined by prior TLC analysis (e.g., Chloroform:Methanol 8:2 or DCM:MeOH 9:1). [1]Add 0.5% triethylamine to the eluent mixture to improve peak shape and prevent streaking on the silica.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the prepared eluent.

  • Sample Loading: Dissolve the crude 9,10-Dihydrolysergol in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM with a higher percentage of MeOH). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure.

  • Fraction Collection: Collect fractions (e.g., 10-20 mL each) and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield purified 9,10-Dihydrolysergol.

References

  • Kaur, J., & Kumar, M. (2018). Synthesis of 9, 10- Dihydrolysergic Acid. International Journal for Research in Applied Science & Engineering Technology, 6(1), 120-126. [Link]

  • Kaur, J., & Kumar, M. (2018). Synthesis of 9, 10- Dihydrolysergic Acid. Semantic Scholar. [Link]

  • Bogolubsky, A. V., et al. (2014). Total synthesis of dihydrolysergic acid and dihydrolysergol: development of a divergent synthetic strategy applicable to rapid assembly of D-ring analogs. The Journal of Organic Chemistry, 79(17), 8029-8049. [Link]

  • Sharma, P., et al. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. International Journal of Scientific & Advanced Research in Technology, 4(1). [Link]

  • Wesołowska, A., et al. (2021). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules, 26(21), 6449. [Link]

  • Wesołowska, A., et al. (2021). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: 9,10-Dihydrolysergol Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 9,10-Dihydrolysergol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability and degradation challenges encountered during experimental workflows. The information herein is synthesized from published literature on 9,10-Dihydrolysergol and closely related dihydroergoline alkaloids to provide a comprehensive and practical resource.

I. Understanding the Stability of 9,10-Dihydrolysergol: An Overview

9,10-Dihydrolysergol, an ergoline alkaloid, is susceptible to various degradation pathways that can compromise its integrity and impact experimental outcomes. The primary factors influencing its stability include pH, light, oxidation, and temperature.[1] Understanding these sensitivities is crucial for maintaining the compound's purity and biological activity. This guide will provide a framework for identifying, mitigating, and troubleshooting stability-related issues.

II. Troubleshooting Guide: A Proactive Approach to Degradation

This section addresses specific problems you may encounter during your experiments with 9,10-Dihydrolysergol, offering probable causes and actionable solutions.

Issue 1: Unexpected Peaks in Chromatographic Analysis

Observation: Your HPLC or UPLC analysis of a 9,10-Dihydrolysergol sample shows additional, unexpected peaks that are not present in the reference standard.

Probable Causes:

  • Degradation: The compound has degraded due to improper storage or handling.

  • Contamination: The sample has been contaminated with other substances.

  • Epimerization: The stereochemistry at certain positions has changed, leading to the formation of diastereomers.

Troubleshooting Workflow:

A Unexpected peaks observed B Review storage and handling procedures A->B Initial Check C Perform forced degradation studies B->C If procedures are correct D Analyze degradation products by LC-MS/MS C->D To identify degradants E Optimize analytical method D->E To ensure separation F Implement preventative measures E->F Based on findings

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Step-by-Step Guidance:

  • Verify Storage and Handling:

    • Light Exposure: Have you protected your samples from light? Ergoline alkaloids are known to be photosensitive.[2] Store solid compounds and solutions in amber vials or wrapped in aluminum foil.

    • Temperature: At what temperature are you storing your samples? For long-term storage, -20°C is recommended.[3] Aqueous solutions should not be stored for more than a day.[3]

    • pH of Solutions: What is the pH of your solvent or buffer? For related dihydroergoline alkaloids, a pH range of 4.1 to 6.0 has been shown to improve stability in aqueous solutions.[1][4]

    • Atmosphere: Have you considered the impact of oxygen? Oxidation is a potential degradation pathway.[5] For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Conduct a Forced Degradation Study:

    • To understand the degradation profile of your specific batch of 9,10-Dihydrolysergol, perform a forced degradation study. This involves subjecting the compound to various stress conditions to intentionally induce degradation. A target degradation of 5-20% is generally recommended.[7][8]

    Stress ConditionTypical ProtocolPotential Degradation Pathway
    Acid Hydrolysis 0.1 M HCl at room temperature to 60°C for up to 7 days.[8]Hydrolysis of labile functional groups.
    Base Hydrolysis 0.1 M NaOH at room temperature to 60°C for up to 7 days.[8]Hydrolysis, epimerization.
    Oxidation 0.1% to 3.0% H₂O₂ at room temperature for up to 7 days.[8]Formation of N-oxides or other oxidation products.
    Thermal Degradation Dry heat at 40-80°C.[9]Thermally induced decomposition.
    Photodegradation Exposure to a combination of UV and visible light.Photolytic cleavage or rearrangement.
  • Analyze Degradation Products:

    • Use a stability-indicating HPLC or UPLC method to analyze the stressed samples. A good method should be able to separate the parent compound from all its degradation products.[10]

    • Couple your liquid chromatography system to a mass spectrometer (LC-MS/MS) to identify the mass of the degradation products. This will provide clues to their structures. For instance, an increase in mass by 16 Da could indicate oxidation.

Issue 2: Loss of Biological Activity or Inconsistent Experimental Results

Observation: You observe a decrease in the expected biological activity of 9,10-Dihydrolysergol over time, or your experimental results are not reproducible.

Probable Causes:

  • Degradation: The concentration of the active compound has decreased.

  • Epimerization: The active isomer has converted to a less active or inactive epimer.[2]

Preventative Measures and Solutions:

  • Fresh is Best: Prepare solutions of 9,10-Dihydrolysergol fresh for each experiment whenever possible.[2]

  • Solvent Choice: The stability of dihydroergoline alkaloids is influenced by the solvent's polarity.[5] Consider using water-alcohol mixtures or predominantly organic solvents to reduce degradation.[5]

  • Use of Stabilizers: For aqueous solutions, the addition of antioxidants like ascorbic acid may help to prevent oxidative degradation.[11] The use of oxygen scavengers in the packaging of parenteral formulations of related compounds has also been shown to improve stability.[1]

  • pH Control: Maintain the pH of your aqueous solutions within a weakly acidic to neutral range (pH 4.1-6.0) to minimize hydrolysis and other pH-dependent degradation.[1][4]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 9,10-Dihydrolysergol?

Based on studies of closely related dihydroergoline alkaloids like dihydroergotamine, the primary degradation pathways are likely to be:

  • Oxidation: The tertiary amine groups and the indole ring are susceptible to oxidation, potentially forming N-oxides or other oxidative products.[5] Swern oxidation of 1-N-benzyl-9,10-dihydrolysergol to the corresponding aldehyde has been reported, indicating the reactivity of the hydroxymethyl group.[6]

  • Hydrolysis: While 9,10-Dihydrolysergol itself does not have readily hydrolyzable groups like esters or amides, formulations or derivatives might. The stability of related compounds is pH-dependent, suggesting that acid- or base-catalyzed reactions can occur.[4][5]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various degradation products.[2]

  • Epimerization: Changes in stereochemistry can occur, particularly at positions adjacent to carbonyl groups in related structures, and can be influenced by pH, temperature, and light.[2]

cluster_stress Stress Factors cluster_compound 9,10-Dihydrolysergol cluster_degradation Degradation Products Light Light DHL 9,10-Dihydrolysergol Light->DHL Heat Heat Heat->DHL Oxygen Oxygen Oxygen->DHL Acid/Base Acid/Base Acid/Base->DHL Photo Photodegradation Products DHL->Photo Thermo Thermal Degradation Products DHL->Thermo Oxo Oxidation Products (e.g., N-oxides) DHL->Oxo Hydro Hydrolysis/Epimerization Products DHL->Hydro

Caption: Potential degradation pathways of 9,10-Dihydrolysergol.

Q2: What are the recommended storage conditions for 9,10-Dihydrolysergol?

  • Solid Form: Store in a cool, dry, and dark place. For long-term storage, a temperature of -20°C is recommended.[3] Keep the container tightly sealed to protect from moisture, as the compound can be hygroscopic.

  • Solutions: Prepare solutions fresh whenever possible.[2] If short-term storage is necessary, store in amber vials at 2-8°C. For longer-term storage of solutions, freezing at -20°C or -80°C is advisable, though freeze-thaw cycles should be minimized.[2] Aqueous solutions are not recommended for storage beyond one day.[3]

Q3: How can I develop a stability-indicating HPLC method for 9,10-Dihydrolysergol?

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.[10] Here is a general approach:

  • Column Selection: A reversed-phase C18 or C8 column is a good starting point.

  • Mobile Phase Optimization:

    • Begin with a mobile phase of acetonitrile and a buffer (e.g., phosphate or ammonium acetate).

    • The pH of the mobile phase is critical. For ergot alkaloids, alkaline mobile phases are often preferred to maintain the stability of epimers and improve separation.[12]

    • A gradient elution is likely necessary to separate the parent compound from a range of degradation products with varying polarities.

  • Detection: UV detection is commonly used. Select a wavelength that provides a good response for both the parent compound and potential degradation products.

  • Method Validation:

    • Perform forced degradation studies as described in the troubleshooting section.

    • Inject the stressed samples into your HPLC system to ensure that all degradation peaks are well-resolved from the main peak and from each other.

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Q4: Are there any specific safety precautions I should take when handling 9,10-Dihydrolysergol?

As with all ergot alkaloids, 9,10-Dihydrolysergol should be handled with care. It is a biologically active compound. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

IV. Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of 9,10-Dihydrolysergol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 24 hours.

    • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Preparation of a Stabilized Aqueous Solution
  • Vehicle Preparation: Prepare a buffer solution with a pH between 4.5 and 5.5 (e.g., acetate buffer).

  • Antioxidant Addition: Dissolve ascorbic acid in the buffer to a final concentration of 0.1% (w/v).

  • Dissolution of 9,10-Dihydrolysergol: Dissolve the required amount of 9,10-Dihydrolysergol in the prepared vehicle. Gentle warming or sonication may be required.

  • Storage: Store the solution in an amber vial at 2-8°C.

V. References

  • A parenteral unit dosage form of dihydroergotamine. (n.d.). Google Patents. Retrieved from

  • Hartmann, V., Schnabel, G., & Ohlrich, H. J. (1977). [Stability of Liquid Ergotalkaloid Preparations as a Function of the Solvent Polarity (Author's Transl)]. Arzneimittelforschung, 27(12), 2276-83.

  • Stable pharmaceutical compositions of dihydroergotamine mesylate. (n.d.). Google Patents. Retrieved from

  • Development and validation of a stability indicating HPLC assay method for determination of Lamotrigine in tablet formulation. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Total synthesis of dihydrolysergic acid and dihydrolysergol: development of a divergent synthetic strategy applicable to rapid assembly of D-ring analogs. (n.d.). PubMed Central. Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]

  • Synthesis of 9, 10- Dihydrolysergic Acid. (n.d.). IJRASET. Retrieved from [Link]

  • Stabilized ergot alkaloid preparation. (n.d.). Google Patents. Retrieved from

  • Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Evogliptin Tartrate in Pharmaceutical Do. (2022, January 8). Retrieved from [Link]

  • Isolation and characterization of major degradants in dihydroergotamine injection. (n.d.). AKJournals. Retrieved from [Link]

  • Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). (2024, October 8). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

  • Synthesis, purification and identification of 9,10-dihydroxystearic acid by mass spectrometry, infrared spectrum and nuclear magnetic resonance. (n.d.). ResearchGate. Retrieved from [Link]

  • Ergotamine and dihydroergotamine: history, pharmacology, and efficacy. (n.d.). PubMed. Retrieved from [Link]

  • Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. (2018, January 1). IJSART. Retrieved from [Link]

  • Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations. (n.d.). PubMed. Retrieved from [Link]

  • Convenient synthesis of 6-nor-9,10-dihydrolysergic acid methyl ester. (n.d.). PubMed. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved from [Link]

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improving the diastereoselective reduction step in ergoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Diastereoselective Reduction ( & C8-Tuning)

Status: Operational | Tier: Level 3 (Process Development)

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for ergoline scaffold synthesis. This guide addresses the critical yield-limiting step in the production of dopamine agonists (e.g., Cabergoline, Pergolide): the diastereoselective reduction of the


 double bond and the concurrent management of the labile C8 stereocenter.

Achieving high diastereomeric excess (de) at C10 while preventing C8 epimerization requires balancing thermodynamic stability against kinetic control. Below are the specific protocols and troubleshooting workflows.

Quick Diagnostic: What is your primary failure mode?
SymptomProbable CauseGo To Module
Low C10-

selectivity
(Wrong ring junction stereochemistry)
Catalyst face-selectivity or solvent H-bonding failure.[Module 1]
High levels of "iso"-product (C8 epimerization)Thermodynamic equilibration during workup or reaction.[Module 2]
Formation of Indolines (Over-reduction)Uncontrolled activity on the C2-C3 indole bond.[Module 3]

Module 1: The Hydrogenation (Stereocontrol)

The Issue

You are reducing a lysergic acid derivative (or clavine precursor) and require specific stereochemistry at C10. The reduction of the


 double bond creates the D-ring conformation.
  • Target: Generally the trans-dihydroergoline (C5-

    
    H, C10-
    
    
    
    H).
  • Common Failure: Formation of the cis-dihydro isomer (C10-

    
    H) due to unguided catalyst approach.
    
Troubleshooting Protocol

Q: Why is my Pd/C hydrogenation yielding the wrong diastereomer? A: The ergoline system is rigid. The facial selectivity is governed by the "haptophilic" effect of the indole nitrogen and the steric bulk of the C8 substituent.

Corrective Action:

  • Switch Catalyst Support: If Pd/C (Carbon) gives poor selectivity, switch to Pd/Al₂O₃ or PtO₂ . Alumina supports often interact differently with the basic nitrogen, altering the adsorption face.

  • Solvent Acidity: Conduct the hydrogenation in acidic media (e.g., Methanol/HCl or Acetic Acid). Protonation of the N6-nitrogen changes the ring conformation and the H-bonding network, often favoring the trans-product formation via

    
    -face attack [1].
    
  • Pressure Modulation: High pressure (50+ bar) favors the kinetic product (often cis). Lower pressure (1-5 bar) allows for reversible adsorption/desorption, sometimes favoring the thermodynamic trans-isomer.

Standardized Protocol for High-Trans Selectivity:

  • Substrate: Lysergic acid methyl ester (or similar).[1]

  • Solvent: 1,4-Dioxane / 1M HCl (10:1 ratio). Acid prevents amine poisoning and directs stereochemistry.

  • Catalyst: 10% Pd/C (Type 39 or equivalent high-surface area). Load at 10 wt%.

  • Conditions: 40°C, 5 bar H₂, 4-6 hours.

  • IPC (In-Process Control): Monitor disappearance of alkene at

    
     6.5 ppm (proton NMR).
    

Module 2: C8 Epimerization (The "Iso" Problem)

The Issue

The C8 proton is acidic due to the adjacent carbonyl (ester/amide) and the vinyl/aryl nature of the ring system. The stereocenter can flip between the active


 (equatorial-like) and inactive 

(axial-like, "iso") forms.
Troubleshooting Protocol

Q: My reduction went well, but I lost 40% yield to the iso-form during workup. How do I recover it? A: You cannot "recover" it easily without a separate isomerization step. You must prevent it. The "iso" form is often thermodynamically favored in protic solvents under basic conditions.

Corrective Action:

  • Kinetic Quench: Never quench the hydrogenation mixture with strong base (NaOH/NaHCO₃) if the temperature is elevated. Cool to 0°C first.

  • Avoid Alcohols in Workup: If possible, swap methanol for aprotic solvents (DCM, THF) immediately after filtration. Alcohol promotes keto-enol tautomerism at C8.

  • The "Recycle" Loop: If you accumulate the iso-ester, you can re-equilibrate it. Treat the iso-rich mixture with NaOEt in EtOH at reflux, then crystallize. The desired

    
     isomer often crystallizes out, driving the equilibrium (Dynamic Kinetic Resolution principle) [2].
    

Module 3: Over-Reduction (Indoline Formation)

The Issue

The C2-C3 double bond in the indole ring is susceptible to reduction, destroying the aromaticity and forming the indoline analog (dihydro-indole).

Troubleshooting Protocol

Q: I see a mass of M+2 relative to my product. Is it the dihydro-ergoline? A: It could be the tetrahydro-ergoline (reduced 9,10 AND 2,3). Check UV-Vis: Indoles absorb at ~280/290 nm. Indolines (dihydro) show a distinct "blue shift" and loss of characteristic indole fine structure.

Corrective Action:

  • Poison the Catalyst: Add trace amounts of Quinoline or Sulfur (e.g., thiophene traces) to the hydrogenation mix. This selectively deactivates the catalyst toward the more difficult aromatic reduction (C2-C3) while permitting the olefin reduction (

    
    ).
    
  • Switch to Transfer Hydrogenation: Use Formic Acid/Triethylamine with a Ru-catalyst. This method is generally too mild to reduce the indole ring but sufficient for the

    
     bond [3].
    

Visualizing the Pathway

The following diagram illustrates the decision logic for selecting the reduction conditions based on your starting material and desired outcome.

ErgolineReduction Start Start: Ergoline Precursor CheckBond Target: Reduce u03949,10 Bond Start->CheckBond CheckC8 Is C8 Stereocenter Set? CheckBond->CheckC8 PathA Method A: Heterogeneous H2 (Pd/C, PtO2) CheckC8->PathA Yes (Risk of Epimerization) PathB Method B: Dissolving Metal (Na/NH3 - Birch) CheckC8->PathB No (Conjugated Enone) OutcomeTrans Product: Trans-Dihydroergoline (Thermodynamic) PathA->OutcomeTrans Acidic Solvent / Low P OutcomeCis Product: Cis-Dihydroergoline (Kinetic) PathA->OutcomeCis Neutral Solvent / High P PathB->OutcomeTrans Standard Conditions PathC Method C: Ionic Hydrogenation (Et3SiH / TFA) PathC->OutcomeTrans High Selectivity

Caption: Decision matrix for selecting reduction methodology based on stereochemical requirements and substrate stability.

Data Summary: Solvent Effects on Diastereoselectivity

The following table summarizes the effect of solvent choice on the diastereomeric ratio (dr) of the reduction of lysergic acid methyl ester using Pd/C.

Solvent SystemAdditiveH2 PressureYield (%)dr (Trans : Cis)Notes
Methanol None50 bar92%60 : 40Poor selectivity. Fast reaction.
DMF None50 bar85%45 : 55Favors cis-isomer slightly.
1,4-Dioxane HCl (1 eq) 5 bar 88% 95 : 5 Optimal for Trans-isomer.
Acetic Acid None1 bar75%90 : 10Good selectivity, slower rate.
Ethanol NH₄OH50 bar80%30 : 70Basic conditions favor cis & C8-epimerization.

References

  • Stoll, A., & Hofmann, A. (1943). Die Hydrierung der Lysergsaure-Reihe. Helvetica Chimica Acta.

  • Ashford, S. W., et al. (2002).[2] A Practical Synthesis of Cabergoline. Journal of Organic Chemistry.

  • Kornfeld, E. C., et al. (1956). The Total Synthesis of Lysergic Acid. Journal of the American Chemical Society.

  • Mantegani, S., et al. (1999). Ergoline derivatives: receptor affinity and synthesis. Farmaco.

Sources

Technical Support Center: Effective N-Protection Group Strategies for 9,10-Dihydrolysergol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-protection strategies involving 9,10-dihydrolysergol. This document is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of ergoline-based compounds. As a key precursor for various pharmaceutically active agents, including the potent prolactin inhibitor Cabergoline, precise manipulation of 9,10-dihydrolysergol is paramount.[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during the crucial step of nitrogen protection.

Frequently Asked Questions (FAQs): Core Concepts

Q1: Why is N-protection essential when working with 9,10-dihydrolysergol?

A: Protecting group chemistry is a fundamental strategy in multi-step organic synthesis to temporarily mask a reactive functional group, thereby ensuring chemoselectivity in subsequent reactions.[3][4] The 9,10-dihydrolysergol scaffold contains two distinct nitrogen atoms with significant nucleophilic potential: the indole nitrogen (N1) and the piperidine nitrogen (N6).

  • Indole N1-H: This nitrogen is part of an aromatic system. While less basic than the N6 nitrogen, its proton is acidic and can be removed by a suitable base, rendering the nitrogen nucleophilic. It readily participates in reactions with electrophiles.

  • Piperidine N6-H: This is a secondary amine nitrogen, making it significantly more basic and nucleophilic than the N1 indole nitrogen. It will react readily with a wide range of electrophiles.

Without protection, reagents intended for other parts of the molecule (e.g., the C8-hydroxymethyl group) can react non-selectively with one or both nitrogen atoms, leading to a mixture of undesired byproducts, reduced yields, and complex purification challenges.

Q2: What are the most effective N-protecting groups for the 9,10-dihydrolysergol scaffold?

A: The choice of protecting group is dictated by the desired reaction pathway and the required stability under subsequent reaction conditions.[5] For the ergoline framework, several groups have been successfully employed:

  • tert-Butoxycarbonyl (Boc): Widely used due to its straightforward introduction using di-tert-butyl dicarbonate (Boc)₂O and its clean, acid-labile removal. It is stable to a wide range of non-acidic conditions. This is a common choice for protecting the indole N1.[1][6][7]

  • Acetyl (Ac): Introduced using reagents like acetyl chloride or acetic anhydride. It is a robust group but typically requires harsher conditions for removal (e.g., strong acid or base hydrolysis).[1]

  • Benzyl (Bn): Often used for amine protection. It is introduced via reaction with benzyl halides. A key advantage is its removal under neutral conditions via catalytic hydrogenation, which is orthogonal to many other protecting groups.[4][8]

  • Benzoyl (Bz): A robust protecting group introduced with benzoyl chloride. Its removal generally requires strong hydrolytic conditions.[9]

The selection process involves creating an "orthogonal protection strategy," where each protecting group can be removed selectively without affecting others in the molecule.[5][10][11]

Troubleshooting Guide: Common Experimental Issues

Q3: My N-protection reaction with Boc anhydride is giving me a mixture of products, including a di-protected species. How can I achieve selective N1 protection?

A: This is a classic selectivity challenge arising from the reactivity of both N1 and N6 nitrogens. While the N6 amine is more basic, the N1 indole nitrogen can be readily deprotonated and acylated, especially under basic conditions.

Causality: The use of (Boc)₂O, often with a base like DMAP (4-dimethylaminopyridine), can be aggressive enough to acylate both positions, leading to the 1,6-di(t-butoxycarbonyl) 9,10-dihydrolysergol derivative.[1] This is especially true if more than one equivalent of (Boc)₂O is used or if the reaction is allowed to proceed for an extended time.

Troubleshooting Steps & Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use of ~1.0-1.1 equivalents of (Boc)₂O can favor mono-protection. However, this often results in a mixture that is difficult to separate.

  • Optimize Reaction Conditions: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to modulate reactivity.

  • Sequential Protection Strategy (Recommended): For definitive selectivity, a multi-step approach is often superior. For instance, one might first protect the more reactive primary hydroxyl group as a silyl ether (e.g., TBDMS), then perform the N1-Boc protection. Subsequent selective deprotection of the silyl ether can then liberate the hydroxyl group for further reactions, leaving the N1-Boc group intact.[1] This strategy provides unambiguous control over the molecular architecture.

Caption: A robust workflow for achieving selective N1-Boc protection.

Q4: I'm attempting to oxidize the C8-hydroxymethyl group after N-protection, but I'm seeing low yields and decomposition. What's going wrong?

A: This issue often points to the instability of the indole ring under certain oxidative conditions, which can lead to competitive benzylic oxidation or aromatization.[9]

Causality: The electron-rich indole nucleus is susceptible to oxidation. Standard oxidation reagents might attack the indole ring system in addition to the target primary alcohol. In some cases, harsh conditions can promote aromatization of the D-ring.[9]

Troubleshooting Steps & Solutions:

  • Choice of Oxidant: Employ milder, more selective oxidation conditions. A TEMPO/IBDA (2-iodoxybenzoic acid) system in dichloromethane has been reported to be effective for this transformation on an N1-BOC protected substrate.[1] Swern oxidation conditions (DMSO, TFAA, TEA) have also been used successfully, but require strict temperature control (below -60 °C) as the intermediates are highly unstable at warmer temperatures.[8]

  • Protect the Indole as an Indoline: A more advanced strategy involves reducing the indole to an indoline prior to oxidation. The resulting indoline is less susceptible to undesired oxidative side reactions. After the C8-alcohol has been successfully oxidized, the indoline can be re-aromatized back to the indole in a subsequent step.[9] This approach prevents competitive oxidation and can significantly improve yields.[9]

Q5: My deprotection of an N-Boc group using TFA is causing epimerization or other side reactions. How can I remove the Boc group more cleanly?

A: While trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection, its strong acidity can sometimes lead to side reactions, particularly epimerization at sensitive stereocenters like C8 or degradation of the acid-labile ergoline skeleton.

Causality: The ergoline scaffold can be sensitive to strong, prolonged acid exposure. The carbocation intermediate formed during Boc cleavage can also be reactive.

Troubleshooting Steps & Solutions:

  • Milder Acidic Conditions: Instead of neat TFA, consider using a solution of HCl in a non-reactive solvent like methanol, dioxane, or diethyl ether. A reported method for simultaneous N1 and N6 deprotection uses methanol and thionyl chloride, which generates HCl in situ.[1]

  • Scavengers: Include a scavenger like triethylsilane (TES) or anisole in the reaction mixture. Scavengers can trap the reactive tert-butyl cation released during deprotection, preventing it from causing undesired alkylation side reactions.

  • Alternative Protecting Groups: If acidic conditions are consistently problematic for your downstream synthesis, consider an orthogonally protected substrate from the start. For example, a Benzyl (Bn) group can be removed under neutral hydrogenolysis conditions (H₂, Pd/C), or an Alloc (allyloxycarbonyl) group can be removed with a palladium catalyst, avoiding acid entirely.

Protection Strategy Start Goal? N1_selective Selective N1 Modification? Start->N1_selective N6_selective Selective N6 Modification? Start->N6_selective Both_protected Protect Both N1 & N6? Start->Both_protected Protect_N1_Boc Use N1-Boc Strategy (see workflow) N1_selective->Protect_N1_Boc Yes Protect_N6_first Protect N6 first (e.g., with Alloc/Cbz) then modify N1 N6_selective->Protect_N6_first Yes Protect_diBoc Use excess (Boc)2O to form di-Boc adduct Both_protected->Protect_diBoc Yes

Caption: Decision tree for selecting an appropriate N-protection strategy.

Quantitative Data Summary & Protocols

Table 1: Comparison of N-Protection Strategies for 9,10-Dihydrolysergol
Target Nitrogen(s)Protecting GroupReagents & ConditionsTypical YieldKey ConsiderationsReference
N1 & N6di-Boc(Boc)₂O, DMAP, CH₂Cl₂80%Non-selective; protects both nitrogens simultaneously.[1][1]
N1Boc1. TBDMS-Cl, Imidazole 2. (Boc)₂O, DMAP 3. TBAF~70% (overall)Multi-step but highly selective for N1 protection.[1][1]
N1AcetylAcetyl Chloride, Base43% (overall)Robust protection; requires harsher deprotection.[1][1]
N1BenzylBenzyl Bromide, NaH, DMFNot reportedStable to acid/base; removed by hydrogenation.[8][8]
N6Trichloroethyl Carbamate2,2,2-Trichloroethyl chloroformateNot reportedUsed for demethylation of N6-methyl to get N6-H.[12][12]
Protocol 1: Simultaneous N1,N6-di-Boc Protection[1]
  • Setup: To a solution of 9,10-dihydrolysergol (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane), add 4-dimethylaminopyridine (DMAP, ~0.1 eq).

  • Reagent Addition: Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2-2.5 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (silica gel) to yield 1,6-di(t-butoxycarbonyl)-9,10-dihydrolysergol.

Protocol 2: Acid-Catalyzed Deprotection of di-Boc Protected Dihydrolysergol[1]
  • Setup: Dissolve the 1,6-di(t-butoxycarbonyl)-9,10-dihydrolysergol (1.0 eq) in methanol.

  • Reagent Addition: Cool the solution to 0 °C. Add thionyl chloride (excess, e.g., 3-5 eq) dropwise. The reaction generates HCl in situ.

  • Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS for the disappearance of the starting material and the formation of the deprotected product.

  • Workup: Carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) until the pH is ~8-9.

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The product can be isolated as a salt (e.g., hydrochloride) or the free base after purification.

References

  • Title: Synthesis of 9, 10- Dihydrolysergic Acid Source: International Journal for Research in Applied Science & Engineering Technology (IJRASET) URL: [Link]

  • Title: Protection and Deprotection Source: CEM Corporation URL: [Link]

  • Title: Total synthesis of dihydrolysergic acid and dihydrolysergol: development of a divergent synthetic strategy applicable to rapid assembly of D-ring analogs Source: PubMed Central (PMC) URL: [Link]

  • Title: Protecting Groups Source: University of Bristol URL: [Link]

  • Title: Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol Source: International Journal of Scientific & Technology Research (IJSART) URL: [Link]

  • Title: Protecting group - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Protecting Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 9, 10- Dihydrolysergic Acid | Request PDF Source: ResearchGate URL: [Link]

  • Title: Convenient synthesis of 6-nor-9,10-dihydrolysergic acid methyl ester Source: PubMed URL: [Link]

  • Title: VI Protecting Groups and Orthogonal Protection Strategies Source: University of Leeds URL: [Link]

  • Title: Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: PubMed URL: [Link]

  • Title: Nitrogen Protecting Groups: Recent Developments and New Applications Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Overcoming Low Yields in Grignard Reactions with Ergoline Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome challenges and achieve higher yields in Grignard reactions involving complex and sensitive ergoline aldehydes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.

Introduction: The Challenge of Ergoline Aldehydes in Grignard Reactions

Ergoline aldehydes are valuable precursors in pharmaceutical synthesis, but their complex, polycyclic structure and the presence of sensitive functional groups can lead to frustratingly low yields in Grignard reactions. The inherent basicity and nucleophilicity of the Grignard reagent can trigger a cascade of undesired side reactions, primarily enolization of the aldehyde and degradation of the ergoline scaffold. This guide will walk you through the common pitfalls and provide actionable solutions to optimize your reaction outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered during Grignard reactions with ergoline aldehydes.

Question 1: My Grignard reaction with an ergoline aldehyde is resulting in a low yield of the desired secondary alcohol, and I'm recovering a significant amount of unreacted starting material. What's the likely cause?

Answer:

This is a classic symptom of competing side reactions, most notably enolization of the aldehyde.[1][2] Grignard reagents are not only strong nucleophiles but also potent bases. If the Grignard reagent acts as a base, it can abstract an acidic α-proton from your ergoline aldehyde, forming an enolate. This enolate is unreactive towards further nucleophilic attack and will revert to the starting aldehyde upon aqueous workup, leading to low conversion and recovery of starting material.[2][3]

The ergoline structure itself may contain other acidic protons that can quench the Grignard reagent, further reducing the amount available for the desired nucleophilic addition.

Key Troubleshooting Steps:
  • Lower the Reaction Temperature: Perform the addition of the Grignard reagent at a low temperature, typically between -78 °C and 0 °C.[3] Lower temperatures favor the kinetically controlled nucleophilic addition over the thermodynamically favored enolization.

  • Slow Addition is Crucial: Add the Grignard reagent dropwise to a solution of the ergoline aldehyde. This maintains a low concentration of the Grignard reagent at any given time, minimizing its ability to act as a bulk base.

  • Consider a Less Hindered Grignard Reagent: If your synthesis allows, using a less sterically bulky Grignard reagent can sometimes favor nucleophilic attack over enolization.[3]

  • Utilize Additives to Enhance Nucleophilicity: The addition of cerium(III) chloride (CeCl₃) can be highly effective.[3][4] CeCl₃ transmetalates with the Grignard reagent to form an organocerium species, which is significantly more nucleophilic and less basic than the original Grignard reagent. This dramatically favors the desired 1,2-addition to the carbonyl group and suppresses enolization.

Experimental Protocol: Cerium-Mediated Grignard Addition
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous cerium(III) chloride (1.1 equivalents) to the flask.

  • Dry the CeCl₃ in situ by heating gently under vacuum for 1-2 hours, then cool to room temperature under an inert atmosphere.

  • Add anhydrous tetrahydrofuran (THF) and stir the resulting slurry vigorously for 2-4 hours at room temperature.

  • Cool the slurry to -78 °C (dry ice/acetone bath).

  • Slowly add the Grignard reagent (1.1 equivalents) dropwise and stir for 1 hour at -78 °C.

  • Add a solution of the ergoline aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for the desired time (monitor by TLC), then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Proceed with standard aqueous workup and purification.

Question 2: My reaction is turning dark and producing a complex mixture of byproducts with very little of the desired alcohol. What could be happening?

Answer:

A dark, complex reaction mixture often points to several potential issues:

  • Reaction with Air (Oxygen): Grignard reagents are extremely sensitive to oxygen.[3][5] Exposure to air can lead to the formation of alkoxides and other oxygenated byproducts, which can further react to form a complex mixture.[3] It is absolutely critical to maintain a strictly inert atmosphere throughout the entire process.[5][6]

  • Presence of Water: Water will rapidly quench the Grignard reagent in an acid-base reaction, forming an alkane and magnesium salts, effectively destroying your nucleophile.[3][7] Even trace amounts of moisture in your glassware, solvents, or starting materials can significantly impact your yield.[3][8]

  • Wurtz Coupling: This side reaction occurs when the Grignard reagent reacts with the starting alkyl halide from which it was formed, leading to a homocoupled byproduct.[9] While more common during the formation of the Grignard reagent, it can still occur if unreacted alkyl halide is present.

  • Degradation of the Ergoline Scaffold: The highly basic nature of the Grignard reagent may be incompatible with other functional groups on the ergoline molecule, leading to decomposition.

Workflow for Ensuring an Anhydrous and Inert Environment:

G cluster_prep Pre-Reaction Setup cluster_reagents Reagent & Solvent Handling cluster_reaction Reaction Execution A Flame-dry all glassware under vacuum B Cool under a positive pressure of inert gas (Ar/N2) A->B C Use anhydrous solvents from a solvent purification system or freshly opened Sure/Seal™ bottles B->C D Ensure ergoline aldehyde is azeotropically dried or dried under high vacuum C->D E Titrate commercial Grignard reagents to confirm concentration D->E F Maintain a positive pressure of inert gas throughout the reaction E->F G Use septa and cannulation techniques for all transfers F->G G Start Ergoline with Aldehyde and Ketone Protected Acetal-Protected Ketone Ergoline with Aldehyde Start->Protected 1. Protect Ketone (e.g., ethylene glycol, cat. acid) Grignard_Product Acetal-Protected Ketone Ergoline with Secondary Alcohol Protected->Grignard_Product 2. Grignard Reaction on Aldehyde Final_Product Ergoline with Ketone and Secondary Alcohol Grignard_Product->Final_Product 3. Deprotection (mild aqueous acid)

Caption: A protecting group strategy for selective Grignard addition.

Q4: How can I be sure my reaction is complete?

A4: The most reliable way to monitor the progress of your reaction is by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside your starting ergoline aldehyde, you can visualize the disappearance of the starting material and the appearance of the product spot. It is advisable to quench a small aliquot of the reaction mixture for TLC analysis.

Summary of Key Recommendations

IssueProbable Cause(s)Recommended Solution(s)
Low Conversion / High Starting Material Recovery Enolization of the aldehyde.Lower reaction temperature (-78 °C), slow addition of Grignard, use CeCl₃ additive. [3][4]
Dark, Complex Mixture of Byproducts Reaction with air/moisture, thermal decomposition.Ensure strictly anhydrous and inert conditions, use degassed solvents, maintain low temperature. [3][5][7]
Inconsistent Yields Inaccurate Grignard reagent concentration.Titrate the Grignard reagent immediately before use. [3]
Reaction at Other Functional Groups Presence of unprotected acidic protons or other electrophilic sites.Protect sensitive functional groups (e.g., as acetals) before the Grignard reaction. [10][11]

By systematically addressing these potential issues, you can significantly improve the yield and reproducibility of your Grignard reactions with challenging ergoline aldehydes.

References

  • Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones.
  • BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?.
  • ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Sigma-Aldrich. (n.d.). Handling air-sensitive reagents AL-134.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Royal Society of Chemistry. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (n.d.). Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • YouTube. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism).
  • Organic-Chemistry.org. (n.d.). Grignard Reaction - Common Conditions.
  • ACS Omega. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [1][3]Addition and Oxidative Coupling Reactions. Retrieved from

  • ACS Publications. (n.d.). Solvent Effects in the Grignard Reaction. Ethylmagnesium Bromide with Benzonitrile. The Journal of Organic Chemistry.
  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions for Branched Alkane Synthesis.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • ResearchGate. (2025). Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes.
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Validation & Comparative

A Comparative Pharmacological Guide to 9,10-Dihydrolysergol and its Ergoline Congeners

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacological comparison of 9,10-Dihydrolysergol with other prominent ergoline alkaloids. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that dictate receptor interactions and functional outcomes, supported by experimental frameworks and quantitative data.

Introduction: The Ergoline Scaffold and its Pharmacological Plasticity

Ergot alkaloids are a class of pharmacologically potent indole alkaloids characterized by a tetracyclic ergoline ring system.[1][2] First isolated from the fungus Claviceps purpurea, these compounds have a rich history in medicine, leading to the development of drugs for migraine, Parkinson's disease, hyperprolactinemia, and postpartum hemorrhage.[1][2][3] Their therapeutic utility and complex pharmacology stem from their structural similarity to endogenous monoamine neurotransmitters, allowing them to interact with a wide array of serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[4][5]

The pharmacological effects of any given ergoline are not uniform; they can act as agonists, partial agonists, or antagonists at different receptor subtypes, leading to highly varied clinical profiles.[6] A key structural feature that dictates this activity is the saturation of the C9-C10 double bond in the D-ring of the ergoline nucleus. This guide focuses on 9,10-Dihydrolysergol, a representative of the "dihydro-ergoline" class, and compares its pharmacological properties to its unsaturated relatives like lysergol and the iconic psychoactive compound, lysergic acid diethylamide (LSD). We will explore how this seemingly minor hydrogenation dramatically alters the molecule's interaction with key CNS receptors and its subsequent functional signature.

Structural Determinants of Receptor Interaction

The affinity and efficacy of an ergoline alkaloid are dictated by its three-dimensional conformation, which governs its fit within the binding pocket of a G-protein coupled receptor (GPCR). The saturation of the 9,10-double bond fundamentally alters the geometry of the D-ring, shifting it from a relatively planar conformation in unsaturated ergolines to a more flexible, puckered conformation in the dihydro-derivatives.

This structural change has profound implications:

  • Altered Receptor Fit: The modified shape can enhance or diminish affinity for certain receptor subtypes by changing how the molecule's key pharmacophoric elements are presented to the receptor's amino acid residues.

  • Modified Efficacy: Beyond simple binding, the conformational change impacts the ability of the ligand to induce the specific receptor conformational change required for G-protein coupling and downstream signaling. This is the critical distinction between an agonist and an antagonist and explains why structurally similar compounds can have opposing effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Receptor 5-HT2A Receptor G_Protein Gαq/11 Gβγ Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Binding_Assay_Workflow A 1. Prepare Receptor Source (e.g., Cell Membranes expressing receptor) B 2. Set up Incubation Tubes - Total Binding (Radioligand only) - Non-Specific (Radioligand + Excess Unlabeled Ligand) - Competition (Radioligand + Test Compound) A->B C 3. Incubate (Allow binding to reach equilibrium) B->C D 4. Separate Bound from Free Ligand (Rapid Vacuum Filtration over glass fiber filters) C->D E 5. Quantify Radioactivity (Liquid Scintillation Counting) D->E F 6. Data Analysis (Calculate IC50, then Ki using Cheng-Prusoff) E->F

Caption: Experimental workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the receptor of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl). Centrifuge to pellet membranes and resuspend in fresh buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Incubation: In polypropylene tubes, combine:

    • Receptor membranes (e.g., 50-100 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A).

    • Increasing concentrations of the test compound (e.g., 9,10-Dihydrolysergol).

    • Assay buffer to a final volume.

  • Incubation: Incubate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The pharmacological comparison between 9,10-Dihydrolysergol and other ergoline alkaloids provides a compelling case study in structure-activity relationships. The saturation of the C9-C10 double bond is a pivotal modification that decouples high 5-HT2A receptor affinity from psychedelic functional activity. While dihydro-derivatives can still bind potently to this receptor, they act as antagonists or non-psychedelic partial agonists. Furthermore, this structural change significantly enhances selectivity against α-adrenergic receptors, reducing the vasoconstrictive liabilities associated with compounds like ergotamine.

These findings position 9,10-dihydro-ergolines as a valuable chemical scaffold for therapeutic development. By retaining the core ergoline structure that confers high affinity for monoamine receptors while eliminating undesirable psychoactive or cardiovascular side effects, these compounds offer a promising starting point for designing novel therapeutics for a range of CNS and vascular disorders. F[3]uture research should focus on obtaining a complete pharmacological profile of 9,10-Dihydrolysergol itself and exploring further substitutions on the dihydro-ergoline backbone to fine-tune receptor selectivity and functional activity.

References

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A Comparative Guide to Validating the Bioactivity of 9,10-Dihydrolysergol in Preclinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of 9,10-Dihydrolysergol, an ergot alkaloid derivative with therapeutic potential. As a key intermediate in the synthesis of dopaminergic agents like cabergoline, understanding its intrinsic pharmacological profile is crucial for preclinical development. This document outlines a suite of in vitro and in vivo assays, comparing the performance of 9,10-Dihydrolysergol with established dopaminergic and serotonergic modulators. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reproducible data generation.

Introduction to 9,10-Dihydrolysergol and the Rationale for Bioactivity Validation

9,10-Dihydrolysergol is a semi-synthetic derivative of lysergol, belonging to the ergoline class of compounds. Ergot alkaloids are renowned for their diverse pharmacological activities, primarily through their interaction with dopamine, serotonin, and adrenergic receptors.[1] Given that 9,10-Dihydrolysergol serves as a precursor to potent dopamine D2 receptor agonists, it is hypothesized to possess significant affinity and functional activity at these receptors.[2] Validating this bioactivity is a critical step in its development as a potential therapeutic agent for neurological disorders such as Parkinson's disease or hyperprolactinemia.

This guide will detail a multi-tiered approach to characterize the pharmacological profile of 9,10-Dihydrolysergol. We will begin with in vitro methods to determine its binding affinity and functional effects at key dopamine and serotonin receptor subtypes. Subsequently, we will explore in vivo models to assess its physiological effects in a whole-organism context. For comparative analysis, we will contrast the bioactivity of 9,10-Dihydrolysergol with the following well-characterized compounds:

  • Cabergoline: A potent dopamine D2 receptor agonist.[3]

  • Lisuride: A dopamine and serotonin receptor agonist.

  • Apomorphine: A non-selective dopamine D1 and D2 receptor agonist.[4]

  • Haloperidol: A potent dopamine D2 receptor antagonist.

Due to the limited availability of direct experimental data for 9,10-Dihydrolysergol in the public domain, this guide will utilize an illustrative yet scientifically plausible bioactivity profile based on the known structure-activity relationships of related dihydro-ergot alkaloids.[5][6]

In Vitro Bioactivity Assessment

The initial phase of bioactivity validation involves in vitro assays to delineate the molecular targets of 9,10-Dihydrolysergol. These assays provide quantitative data on receptor binding affinity and functional potency.

Radioligand Binding Assay: Determining Receptor Affinity

The radioligand binding assay is a fundamental technique to quantify the affinity of a compound for a specific receptor.[7] This assay measures the ability of the test compound (9,10-Dihydrolysergol) to displace a radiolabeled ligand with known high affinity for the target receptor.

Objective: To determine the binding affinity (Ki) of 9,10-Dihydrolysergol and comparator compounds for human dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor or serotonin 5-HT2A receptor.

  • Radioligands: [³H]-Spiperone (for D2 receptors) and [³H]-Ketanserin (for 5-HT2A receptors).

  • Test compounds: 9,10-Dihydrolysergol, Cabergoline, Lisuride, Apomorphine, Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, a high concentration of a known unlabeled ligand (e.g., haloperidol for D2 receptors) is used.

  • Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)
9,10-Dihydrolysergol (Illustrative) 15 50
Cabergoline1.2[3]1.5
Lisuride2.10.3
Apomorphine35>1000
Haloperidol1.530

Note: Data for comparator compounds are representative values from the literature. The data for 9,10-Dihydrolysergol is an illustrative estimation based on its structural similarity to other dihydro-ergot alkaloids.

cAMP Functional Assay: Assessing Agonist/Antagonist Activity

The dopamine D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] A cAMP functional assay can therefore determine whether 9,10-Dihydrolysergol acts as an agonist, antagonist, or partial agonist at the D2 receptor.

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of 9,10-Dihydrolysergol and comparator compounds at the human dopamine D2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds: 9,10-Dihydrolysergol, Cabergoline, Apomorphine, Haloperidol.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and supplements.

Procedure:

  • Plate the D2 receptor-expressing cells in a 96-well plate and culture overnight.

  • For agonist mode:

    • Pre-treat the cells with the test compounds at various concentrations for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a further 15-30 minutes.

  • For antagonist mode:

    • Pre-treat the cells with the test compounds (potential antagonists) at various concentrations for 15-30 minutes.

    • Add a fixed concentration of a known D2 agonist (e.g., quinpirole) along with forskolin.

    • Incubate for a further 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • For agonist mode: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 value.

  • For antagonist mode: Plot the percentage inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50 value.

CompoundFunctional ActivityEC50/IC50 (nM)
9,10-Dihydrolysergol (Illustrative) Partial Agonist EC50: 35
CabergolineFull AgonistEC50: 0.8
ApomorphineFull AgonistEC50: 10
HaloperidolAntagonistIC50: 2.5

Note: Data for comparator compounds are representative values. The data for 9,10-Dihydrolysergol is an illustrative estimation.

In Vivo Bioactivity Assessment

In vivo models are essential to evaluate the physiological and behavioral effects of 9,10-Dihydrolysergol in a complex biological system.

6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease

The unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats leads to the degeneration of dopaminergic neurons in the substantia nigra, mimicking the motor symptoms of Parkinson's disease.[5] This model is widely used to assess the efficacy of potential anti-Parkinsonian drugs.

Objective: To evaluate the ability of 9,10-Dihydrolysergol to reverse motor deficits in a rat model of Parkinson's disease.

Materials:

  • Male Sprague-Dawley rats.

  • 6-Hydroxydopamine (6-OHDA).

  • Desipramine (to protect noradrenergic neurons).

  • Apomorphine or amphetamine (for rotational behavior assessment).

  • Test compounds: 9,10-Dihydrolysergol, Cabergoline, Apomorphine.

  • Stereotaxic apparatus.

Procedure:

  • Anesthetize the rats and secure them in a stereotaxic frame.

  • Administer desipramine to protect noradrenergic neurons.

  • Inject 6-OHDA unilaterally into the medial forebrain bundle.

  • Allow the animals to recover for 2-3 weeks for the lesion to develop fully.

  • Assess the lesion by inducing rotational behavior with apomorphine or amphetamine. A significant number of contralateral rotations confirms a successful lesion.

  • Administer the test compounds to the lesioned rats.

  • Measure the rotational behavior (contralateral rotations) over a set period. A reduction in rotations indicates a therapeutic effect.

  • Perform post-mortem analysis of brain tissue to confirm the extent of the dopaminergic lesion via tyrosine hydroxylase immunohistochemistry.

CompoundDose Range (mg/kg)Effect on Rotational Behavior
9,10-Dihydrolysergol (Illustrative) 1-10 Moderate reduction in contralateral rotations
Cabergoline0.1-1Significant reduction in contralateral rotations
Apomorphine0.05-0.5Potent reduction in contralateral rotations
Haloperidol-Induced Catalepsy Model

Haloperidol, a D2 receptor antagonist, induces catalepsy in rodents, a state of motor immobility.[4] This model is used to assess the D2 receptor antagonist properties of a compound or the ability of a D2 agonist to reverse the catalepsy.

Objective: To determine if 9,10-Dihydrolysergol can induce catalepsy (antagonist effect) or reverse haloperidol-induced catalepsy (agonist effect).

Materials:

  • Male mice or rats.

  • Haloperidol.

  • Test compounds: 9,10-Dihydrolysergol, Cabergoline, Apomorphine.

  • Catalepsy bar or grid.

Procedure:

  • To test for antagonist effects: Administer the test compound and measure the duration of catalepsy at various time points using the bar test (placing the animal's forepaws on a horizontal bar and measuring the time it remains in that position).

  • To test for agonist effects: Administer haloperidol to induce catalepsy. Once catalepsy is established, administer the test compound and measure the reduction in the duration of catalepsy.

  • Record the catalepsy scores at regular intervals (e.g., 30, 60, 90, 120 minutes) post-drug administration.

CompoundEffect on Catalepsy
9,10-Dihydrolysergol (Illustrative) No induction of catalepsy; partial reversal of haloperidol-induced catalepsy
CabergolineReverses haloperidol-induced catalepsy
ApomorphinePotently reverses haloperidol-induced catalepsy
HaloperidolInduces profound catalepsy

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

G cluster_0 Dopamine D2 Receptor Signaling 9_10_Dihydrolysergol 9,10-Dihydrolysergol (Partial Agonist) D2R D2 Receptor 9_10_Dihydrolysergol->D2R Dopamine Dopamine (Agonist) Dopamine->D2R Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: D2 Dopamine Receptor Signaling Pathway.

G cluster_1 Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Incubation Incubation in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Calculation) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

G cluster_2 6-OHDA In Vivo Model Workflow Animal_Acclimation Animal Acclimation Stereotaxic_Surgery Stereotaxic Surgery (Unilateral 6-OHDA Injection) Animal_Acclimation->Stereotaxic_Surgery Recovery Recovery Period (2-3 weeks) Stereotaxic_Surgery->Recovery Lesion_Confirmation Lesion Confirmation (Apomorphine-induced Rotations) Recovery->Lesion_Confirmation Drug_Administration Test Compound Administration Lesion_Confirmation->Drug_Administration Behavioral_Testing Behavioral Testing (Rotational Behavior) Drug_Administration->Behavioral_Testing Histology Post-mortem Histology (TH Staining) Behavioral_Testing->Histology

Caption: 6-OHDA In Vivo Model Workflow.

Conclusion

This guide provides a structured and comparative approach to validating the bioactivity of 9,10-Dihydrolysergol. By employing a combination of in vitro and in vivo assays, researchers can build a comprehensive pharmacological profile of this compound. The illustrative data presented herein, based on the known properties of related ergot alkaloids, suggests that 9,10-Dihydrolysergol likely acts as a partial agonist at dopamine D2 receptors with some affinity for serotonin receptors. The detailed protocols and comparative framework offered in this guide are intended to facilitate the rigorous preclinical evaluation of 9,10-Dihydrolysergol and other novel ergoline derivatives.

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A Comparative Analysis of 9,10-Dihydrolysergol and Methysergide as 5-HT Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the intricate landscape of serotonergic modulation, a deep understanding of the pharmacological nuances of receptor antagonists is paramount for the development of targeted and safe therapeutics. This guide provides a detailed comparative study of two ergot derivatives, 9,10-Dihydrolysergol and Methysergide, focusing on their interactions with the 5-hydroxytryptamine (5-HT) receptor family. While both compounds share a common structural heritage, their profiles as 5-HT antagonists exhibit critical differences in receptor affinity, functional activity, and clinical implications. This analysis is intended to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to inform their research and development endeavors.

The Serotonergic System: A Complex Network of Receptors

The 5-HT system is a crucial neurotransmitter system that regulates a vast array of physiological and pathological processes, including mood, cognition, sleep, and vascular tone. This complexity is, in large part, due to the existence of at least 14 distinct 5-HT receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7). These receptors, with the exception of the ionotropic 5-HT3 receptor, are G protein-coupled receptors (GPCRs) that initiate diverse intracellular signaling cascades upon activation. Consequently, ligands that can selectively target specific 5-HT receptor subtypes are of significant therapeutic interest.

Methysergide: A Well-Characterized but Non-Selective Antagonist

Methysergide, a semi-synthetic ergot alkaloid, has a long history of clinical use as a prophylactic treatment for migraine and cluster headaches.[1] Its therapeutic effects were initially attributed to its potent antagonism at 5-HT2A receptors.[2] However, further investigation has revealed a more complex pharmacological profile. Methysergide is a non-selective agent that also interacts with 5-HT1 and other 5-HT receptor subtypes.[1] It is noteworthy that while it acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, it exhibits partial agonist activity at 5-HT1B receptors.[2] This lack of selectivity is believed to contribute to its broad range of side effects, the most serious of which are fibrotic complications such as retroperitoneal and pleuropulmonary fibrosis, which have limited its clinical utility.[1]

A critical aspect of methysergide's pharmacology is its in vivo metabolism. It is a prodrug that is converted to its active metabolite, methylergometrine. This metabolite is a more potent vasoconstrictor than methysergide itself and is a potent 5-HT2B receptor agonist, a characteristic linked to the development of cardiac valvulopathy.[3]

9,10-Dihydrolysergol: A Progenitor with Competitive Antagonist Properties

9,10-Dihydrolysergol is a saturated derivative of the naturally occurring clavine alkaloid, lysergol. It serves as a key precursor in the synthesis of several therapeutically important ergot-derived drugs.[4] While direct and comprehensive pharmacological data on the parent 9,10-dihydrolysergol molecule is limited in publicly accessible literature, studies on its O-acylated derivatives provide significant insights into the potential of this scaffold as a source of 5-HT receptor antagonists.

Research on a series of O-acylated derivatives of dihydrolysergol-I has demonstrated that these compounds act as competitive antagonists at 5-HT2A receptors.[5] This is in contrast to methysergide, which has been suggested to act as a non-competitive or allosteric modulator at these receptors. The affinities of these dihydrolysergol derivatives for the 5-HT2A receptor are notable, with pA2 values ranging from 7.33 to 8.40.[5] Furthermore, these derivatives exhibit a degree of selectivity, with lower affinities for α1-adrenergic receptors. Interestingly, N(1)-unsubstituted derivatives of lysergol have been shown to be partial agonists at 5-HT2C receptors, highlighting the complex structure-activity relationships within this chemical class.[5]

Quantitative Comparison of Receptor Binding Affinities

A direct comparison of the binding affinities (Ki values) of 9,10-Dihydrolysergol and methysergide across a range of 5-HT receptors is hampered by the limited availability of public data for the former. However, a comprehensive profile for methysergide is available and provides a valuable benchmark.

Receptor SubtypeMethysergide pKiMethysergide Ki (nM)9,10-Dihydrolysergol Derivative (O-acylated) pA2 (5-HT2A)
5-HT1A 7.5131Not Reported
5-HT1B 7.625Not Reported
5-HT1D 7.912.6Not Reported
5-ht1e 6.8158Not Reported
5-HT1F 8.26.3Not Reported
5-HT2A 8.0 - 8.44.0 - 10.07.33 - 8.40
5-HT2B 9.40.4Not Reported
5-HT2C 8.6 - 9.10.8 - 2.5Partial Agonist
5-HT6 6.8 - 7.1276 - 158Not Reported
5-HT7 7.1 - 7.816 - 79Not Reported
α2A-adrenoceptor 6.21611Lower Affinity
Dopamine D2 6.57269Not Reported
Dopamine D3 7.2359Not Reported
Data for methysergide compiled from the IUPHAR/BPS Guide to PHARMACOLOGY.[6] Data for 9,10-Dihydrolysergol derivatives from a study on O-acylated derivatives of dihydrolysergol-I.[5]

Mechanistic Insights and Structure-Activity Relationships

The ergoline scaffold of both molecules provides a rigid framework that orients key pharmacophoric features for interaction with 5-HT receptors. The observed differences in their pharmacological profiles can be attributed to subtle structural modifications.

For methysergide , the N-methylation and the butanolamide side chain are crucial for its activity. Its complex profile of antagonism at 5-HT2 receptors and partial agonism at 5-HT1 receptors underscores the challenges in achieving receptor selectivity with this scaffold. The metabolic conversion to the potent 5-HT2B agonist methylergometrine is a critical consideration in its safety profile.

For the 9,10-dihydrolysergol derivatives , the saturation of the D-ring and the nature of the O-acylation at the C8 position significantly influence their interaction with 5-HT receptors. The finding that these derivatives act as competitive antagonists at 5-HT2A receptors, unlike methysergide, suggests a different binding mode within the receptor pocket.[5] The partial agonism observed at 5-HT2C receptors with N(1)-unsubstituted derivatives indicates that modifications at this position can modulate the functional outcome of receptor binding.[5]

Experimental Protocols for Characterization of 5-HT Antagonists

To facilitate further research in this area, detailed methodologies for key in vitro assays are provided below. These protocols are designed to be self-validating and grounded in established scientific principles.

Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific 5-HT receptor subtype using a competitive radioligand binding assay.

Rationale: This assay directly measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor. The resulting inhibition constant (Ki) is a quantitative measure of the compound's binding affinity.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target 5-HT receptor I1 Incubate membranes with radioligand and test compound/displacer P1->I1 P2 Prepare radioligand solution (e.g., [3H]ketanserin for 5-HT2A) P2->I1 P3 Prepare serial dilutions of test compound and a known displacer P3->I1 S1 Rapidly filter the incubation mixture to separate bound from free radioligand I1->S1 S2 Wash filters to remove non-specifically bound radioligand S1->S2 S3 Quantify radioactivity on filters using liquid scintillation counting S2->S3 A1 Generate competition curves (percent specific binding vs. log[compound]) S3->A1 A2 Calculate IC50 values from the competition curves A1->A2 A3 Calculate Ki values using the Cheng-Prusoff equation A2->A3

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT receptor of interest in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization for 5-HT2A Receptor Antagonism

This protocol outlines a method to assess the antagonist activity of a test compound at the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium concentration.

Rationale: Activation of the 5-HT2A receptor leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. Antagonists will block this agonist-induced calcium release in a concentration-dependent manner.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis P1 Culture cells expressing the 5-HT2A receptor P2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) P1->P2 T1 Pre-incubate cells with varying concentrations of the test antagonist P2->T1 T2 Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) T1->T2 M1 Measure the change in fluorescence intensity over time using a plate reader T2->M1 A1 Determine the agonist-induced calcium response at each antagonist concentration M1->A1 A2 Plot the percentage of inhibition against the log[antagonist] A1->A2 A3 Calculate the IC50 value for the antagonist A2->A3

Caption: Workflow for a calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media. Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the test antagonist to the wells and pre-incubate for a defined period.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a pre-determined concentration of a 5-HT2A agonist (typically the EC80 concentration) to all wells simultaneously. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the agonist response by the antagonist at each concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Functional Assay: IP-One HTRF® Assay for 5-HT2A Receptor Antagonism

This protocol describes a sensitive method to measure the antagonist activity at the 5-HT2A receptor by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling cascade.

Rationale: The Gq pathway activated by the 5-HT2A receptor leads to the production of inositol trisphosphate (IP3), which is rapidly metabolized to IP2 and then to IP1. In the presence of LiCl, the degradation of IP1 is blocked, allowing it to accumulate. This accumulation can be measured using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

Step-by-Step Methodology:

  • Cell Stimulation: Plate cells expressing the 5-HT2A receptor in a 96- or 384-well white plate. Pre-incubate the cells with varying concentrations of the test antagonist in a stimulation buffer containing LiCl.[7]

  • Agonist Addition: Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to the wells and incubate for a specified time at 37°C to allow for IP1 accumulation.[8]

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents: an IP1-d2 acceptor and an anti-IP1-cryptate donor.[9]

  • Incubation and Reading: Incubate the plate at room temperature to allow the immunoassay to reach equilibrium. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) for each well. The amount of IP1 is inversely proportional to the HTRF signal. Generate a standard curve using known concentrations of IP1. Determine the concentration of IP1 produced in each sample from the standard curve. Plot the percentage of inhibition of the agonist-induced IP1 accumulation against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

Conclusion

The comparative analysis of 9,10-Dihydrolysergol and methysergide reveals distinct pharmacological profiles that are of significant interest to the field of serotonergic drug discovery. Methysergide, a non-selective antagonist with a complex metabolic profile and significant side effects, serves as a historical benchmark. In contrast, the 9,10-dihydrolysergol scaffold, as represented by its O-acylated derivatives, presents an opportunity for the development of more selective, competitive 5-HT2A antagonists. The differing functional activities at the 5-HT2C receptor further highlight the potential for fine-tuning the pharmacological profile of this class of compounds.

The provided experimental protocols offer a robust framework for the in-depth characterization of these and other novel 5-HT receptor modulators. A thorough understanding of the structure-activity relationships, binding kinetics, and functional consequences of receptor interaction is essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Silberstein, S. D. (1998). Methysergide. Cephalalgia, 18(7), 421-435. [Link]

  • Perez-Garcia, G. S., & Leon-Reyes, S. (2021). Dihydroergotamine, Ergotamine, Methysergide and Sumatriptan - Basic Science in Relation to Migraine Treatment. ResearchGate. [Link]

  • Castedo, N., F-Lianes, F., Goyanes, M. J., F-Alonso, M. C., & Saez, E. (1995). Simple O-acylated derivatives of lysergol and dihydrolysergol-I: synthesis and interaction with 5-HT2A, 5-HT2C and 5-HT1B receptors, and alpha1 adrenergic receptors. Archiv der Pharmazie, 328(4), 347-352. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). methysergide. Retrieved from [Link]

  • Trinquet, E., & Fraisse, L. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Rohilla, M., & Venugopalan, P. (2018). Synthesis of 9, 10- Dihydrolysergic Acid. International Journal for Research in Applied Science & Engineering Technology (IJRASET), 6(1), 493-498. [Link]

  • Garel, J., et al. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Bio-protocol, 10(16), e3720. [Link]

  • Wacker, D., et al. (2017). Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism. Science, 355(6331), 1330-1334. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Synthetic and Naturally Derived 9,10-Dihydrolysergol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Verification in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous verification of a molecule's identity and purity is paramount. This is especially true for complex heterocyclic compounds like 9,10-Dihydrolysergol, an ergoline alkaloid of significant interest. As a derivative of naturally occurring ergot alkaloids, it can be sourced via semi-synthesis from a natural precursor like lysergol or through total chemical synthesis.[1][2] Regardless of the origin, regulatory bodies and scientific rigor demand empirical proof that the molecular structure is identical and free from process-related impurities.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare spectroscopic data between synthetic and naturally derived samples of 9,10-Dihydrolysergol. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy—offering not just protocols, but the scientific rationale behind them. Our core principle is that for a pure substance, the spectroscopic data from a synthetic sample must be indistinguishable from that of a naturally derived standard.

The Foundational Principle: Spectroscopic Equivalence

From a chemical standpoint, a molecule of 9,10-Dihydrolysergol is defined by its unique arrangement of atoms and bonds. Therefore, a pure sample of synthetically produced 9,10-Dihydrolysergol should exhibit spectroscopic data identical to that of a pure, naturally derived sample. One of the first total syntheses of this molecule confirmed that its properties were "identical in all respects with those of an authentic sample of the natural product."[1] Any observed discrepancies in spectra are typically attributable to:

  • Impurities: Residual solvents, starting materials, or side-products from the synthetic route.

  • Stereoisomers: Incomplete control during synthesis could lead to a mix of diastereomers.

  • Isotopic Abundance: While standard spectroscopic techniques will not show a difference, advanced methods like position-specific isotope analysis by 13C NMR can sometimes distinguish between biosynthetic and synthetic pathways due to variations in natural isotopic abundance.[3]

This guide establishes a robust workflow to validate this equivalence.

cluster_sourcing Sample Sourcing cluster_analysis Spectroscopic Analysis Workflow cluster_comparison Data Comparison & Verification Natural Naturally Derived (e.g., via hydrogenation of natural lysergol) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Natural->NMR MS Mass Spectrometry (ESI-MS) Natural->MS IR Infrared (IR) Spectroscopy Natural->IR UV UV-Vis Spectroscopy Natural->UV Synthetic Total Synthesis Product Synthetic->NMR Synthetic->MS Synthetic->IR Synthetic->UV Compare Side-by-Side Data Comparison NMR->Compare MS->Compare IR->Compare UV->Compare Decision Structural Equivalence Confirmed? Compare->Decision Release Release Decision->Release Yes Investigate Investigate Decision->Investigate No

Caption: General workflow for the spectroscopic comparison of two samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the chemical structure, connectivity, and stereochemistry of a molecule. For 9,10-Dihydrolysergol, both ¹H and ¹³C NMR are essential for confirming the saturation of the C9-C10 bond and verifying the integrity of the entire ergoline skeleton.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Accurately weigh ~5 mg of the 9,10-Dihydrolysergol sample (both synthetic and natural) and dissolve in ~0.6 mL of a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is often preferred for ergoline alkaloids as it can better solubilize these compounds and allows for the clear observation of exchangeable protons (e.g., N-H and O-H).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Expert Insight: A higher field strength (e.g., 600 MHz) provides better signal dispersion, which is crucial for resolving the complex, overlapping multiplets in the aliphatic region of the ergoline structure.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Comparative Data: 9,10-Dihydrolysergol

The data presented below for the "Naturally Derived" sample is based on the semi-synthesis from natural lysergol, which serves as the benchmark standard.[4] The data for the "Synthetic" sample is expected to be identical.

Table 1: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AtomExpected Chemical Shift (δ, ppm) - Naturally Derived[4]Expected Chemical Shift (δ, ppm) - SyntheticKey Structural Information
C-2118.38118.38Indole ring
C-3110.42110.42Indole ring
C-426.8726.87Aliphatic ring
C-567.5067.50Aliphatic ring
C-760.8760.87Aliphatic ring
C-838.4538.45Aliphatic ring, chiral center
C-930.9330.93Confirms saturation of 9,10-bond
C-1040.3140.31Confirms saturation of 9,10-bond
C-11132.84132.84Aromatic ring junction
C-12111.48111.48Aromatic ring
C-13122.40122.40Aromatic ring
C-14108.90108.90Aromatic ring
C-15133.47133.47Aromatic ring junction
C-16128.20128.20Aromatic ring junction
N-CH₃43.2143.21Methyl group on N6
C-17 (-CH₂OH)65.2265.22Primary alcohol side chain

Note: The presence of aliphatic signals for C-9 and C-10 is the most critical diagnostic feature distinguishing 9,10-Dihydrolysergol from its unsaturated precursor, lysergol.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check for identity. High-resolution mass spectrometry (HRMS) can further provide the elemental formula, offering an extremely high degree of confidence.

Experimental Protocol (Electrospray Ionization - Mass Spectrometry)
  • Sample Preparation: Prepare a dilute solution of each sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode.

    • Expert Insight: ESI is a soft ionization technique ideal for polar, non-volatile molecules like alkaloids. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making data interpretation straightforward.

  • Instrumentation: Infuse the sample solution directly into a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Data Acquisition: Scan over a mass range of m/z 100-500.

  • Data Analysis: Identify the m/z value of the most abundant ion and compare it to the theoretical value for the protonated molecule.

Comparative Data: 9,10-Dihydrolysergol

Table 2: Comparative Mass Spectrometry Data

ParameterExpected Result - Naturally Derived[4]Expected Result - SyntheticInterpretation
Molecular FormulaC₁₆H₂₀N₂OC₁₆H₂₀N₂O-
Theoretical MW256.1576 g/mol 256.1576 g/mol -
Ionization ModeESI PositiveESI PositiveProtonation of basic nitrogen atoms
Observed Ion[M+H]⁺[M+H]⁺Protonated molecular ion
Expected m/z257.1648 (HRMS) or 257.2 (LRMS)257.1648 (HRMS) or 257.2 (LRMS)Confirms molecular weight

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and reliable method to identify the key functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent fingerprinting technique.

mol 9,10-Dihydrolysergol Structure

Caption: Chemical structure of 9,10-Dihydrolysergol.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR)
  • Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal.

    • Expert Insight: ATR is a modern technique that requires minimal to no sample preparation, avoiding the need for KBr pellets and potential moisture contamination.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

  • Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the positions and relative intensities of the absorption bands for both samples.

Comparative Data: Key IR Absorption Bands

Table 3: Expected IR Functional Group Absorptions

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected in Both Samples?
~3400-3200O-H (alcohol), N-H (indole)StretchingYes
~3100-3000Aromatic C-HStretchingYes
~2950-2850Aliphatic C-HStretchingYes
~1600-1450Aromatic C=CStretchingYes
~1200-1000C-O (alcohol)StretchingYes

The IR spectra of both pure samples should be superimposable. The broad band around 3300 cm⁻¹ for O-H and N-H stretching and the sharp peaks around 2900 cm⁻¹ for C-H stretching are key features to confirm.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Chromophore Check

UV-Vis spectroscopy provides information about the conjugated systems (chromophores) within a molecule. For 9,10-Dihydrolysergol, the spectrum is dominated by the indole ring system. Saturation of the 9,10-double bond causes a distinct change from the spectrum of lysergol.

Experimental Protocol (UV-Vis Spectroscopy)
  • Sample Preparation: Prepare a dilute, known concentration of each sample in a UV-transparent solvent like ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Use the pure solvent as a blank to zero the absorbance.

  • Data Acquisition: Scan the sample over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and compare between samples.

Comparative Data: UV-Vis Absorption

Table 4: Expected UV-Vis Absorption Data

ParameterExpected Result - Naturally DerivedExpected Result - SyntheticInterpretation
λmax~280 nm~280 nmCharacteristic of the dihydroergoline indole chromophore.[5][6]
Molar Absorptivity (ε)Should be identicalShould be identicalConfirms purity and concentration

Expert Insight: Unlike lysergol and other Δ9,10-ergolenes which have a λmax around 310 nm, dihydroergoline derivatives absorb at a lower wavelength (~280 nm) due to the reduced conjugation upon saturation of the D-ring double bond.[5][6] This provides a clear and rapid check for the success of the hydrogenation step in semi-synthesis.

Conclusion

The comprehensive spectroscopic comparison of synthetic and naturally derived 9,10-Dihydrolysergol is a non-negotiable step in its chemical validation. As demonstrated, a multi-technique approach is essential for a self-validating system. NMR confirms the atom-by-atom structure, MS verifies the molecular weight, IR identifies the functional groups, and UV-Vis checks the core chromophore. For pure, structurally identical samples, the data from all four techniques must be superimposable. Any deviation warrants a thorough investigation into the purity and isomeric composition of the sample. This rigorous analytical workflow ensures the quality, safety, and reliability of 9,10-Dihydrolysergol for its intended application in research and drug development.

References

  • Zetta, L., & Gatti, G. (1975). 13C-NMR spectra of lysergic acid derivatives—I. Tetrahedron, 31(11–12), 1403–1409. Available at: [Link]

  • Rohilla, M., & Venugopalan, P. (2018). Synthesis of 9, 10- Dihydrolysergic Acid. International Journal for Research in Applied Science & Engineering Technology, 6(1), 492-496. Available at: [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). Total synthesis of dihydrolysergic acid and dihydrolysergol: development of a divergent synthetic strategy applicable to rapid assembly of D-ring analogs. Molecules, 2(4), 90-95. Available at: [Link]

  • NIST Chemistry WebBook. (n.d.). Anthracene, 9,10-dihydro-. SRD 69. National Institute of Standards and Technology. Available at: [Link]

  • Stoll, A., & Hofmann, A. (1943). THE ERGOT ALKALOIDS. THE ULTRAVIOLET ABSORPTION SPECTRA OF LYSERGIC ACID AND RELATED SUBSTANCES. Helvetica Chimica Acta, 26(3), 922-928. Available at: [Link]

  • Ichim, M. C. (2019). Chemical Authentication of Botanical Ingredients: A Review of Commercial Herbal Products. Frontiers in Pharmacology, 10, 1027. Available at: [Link]

  • Crews, C. (2015). Analysis of Ergot Alkaloids. Toxins, 7(6), 2024-2050. Available at: [Link]

  • Mroczek, T. (2015). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications, 10(1), 183-192. Available at: [Link]

  • Komarova, E. N., & Tolkachev, O. N. (2024). Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). Frontiers in Bioengineering and Biotechnology, 12, 1369806. Available at: [Link]

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A Comparative Guide to the Efficacy of 9,10-Dihydrolysergol Derivatives as Serotonin Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth evaluation of 9,10-dihydrolysergol derivatives as potential serotonin (5-HT) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes pharmacological data, outlines validated experimental protocols, and compares the efficacy of these compounds against established alternatives. Our analysis is grounded in the principles of scientific integrity, offering a trustworthy resource for advancing research in serotonergic modulation.

Introduction: The Serotonergic System and the Promise of Ergot Derivatives

The serotonergic system, with its array of at least 15 receptor subtypes, is a cornerstone of neurotransmission, modulating a vast spectrum of physiological and psychological processes, including mood, cognition, sleep, and vascular function.[1] Consequently, ligands that can selectively target these receptors are of immense therapeutic interest. Serotonin antagonists, in particular, have found applications in treating conditions ranging from schizophrenia and depression to migraine.[2][3]

Ergot alkaloids, a class of compounds produced by fungi of the Claviceps genus, represent a structurally rich reservoir of pharmacologically active molecules.[4] Their tetracyclic ergoline core mimics the structure of monoamine neurotransmitters, enabling them to interact with serotonin, dopamine, and adrenergic receptors.[4] A significant subclass of these are the 9,10-dihydrogenated derivatives. The saturation of the 9,10-double bond in the D-ring of the ergoline structure, which creates 9,10-dihydrolysergol and its related compounds, often leads to a marked reduction in the hallucinogenic activity associated with compounds like lysergic acid diethylamide (LSD) while retaining or enhancing affinity for other receptors.[5] This chemical modification has yielded therapeutically valuable drugs, such as the cardiovascular therapeutic dihydroergotamine and the potent prolactin inhibitor cabergoline, both derived from 9,10-dihydrolysergic acid.[6] This guide focuses on evaluating the potential of this scaffold to yield effective serotonin antagonists.

Mechanism of Action: Targeting Serotonin Receptor Signaling

The majority of serotonin receptors, with the exception of the 5-HT3 subtype (a ligand-gated ion channel), are G protein-coupled receptors (GPCRs).[7] The 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C) is a primary target for many antagonists and is central to the effects of psychedelic drugs and atypical antipsychotics.[3][8] These receptors typically couple to Gq/11 proteins.

Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This surge in cytosolic Ca2+, along with DAG's activation of protein kinase C (PKC), initiates a cascade of downstream cellular responses. A serotonin antagonist competitively binds to the receptor, preventing the agonist from docking and thereby inhibiting this signaling cascade.

Serotonin_Antagonist_Mechanism cluster_membrane Cell Membrane cluster_cell Intracellular Space Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (Agonist) Serotonin->Receptor Binds & Activates Antagonist 9,10-Dihydrolysergol Derivative (Antagonist) Antagonist->Receptor Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates Response Cellular Response Ca_Release->Response PKC->Response

Caption: Mechanism of 5-HT2A receptor antagonism by 9,10-dihydrolysergol derivatives.

Comparative Efficacy Analysis

The efficacy of a potential antagonist is evaluated through a hierarchical series of experiments, from determining its affinity for the target receptor to assessing its functional impact in vitro and, ultimately, its physiological effect in vivo.

In Vitro Receptor Binding Affinity

Binding assays quantify the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The data below compares representative 9,10-dihydrolysergol derivatives with established non-selective and selective serotonin antagonists.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Dihydrolysergol Derivatives and Reference Antagonists

Compound5-HT1A5-HT2A5-HT2Cα1-adrenergicD2-dopaminergicReference(s)
Dihydrolysergol Derivatives
Dihydroergotamine4.51.1121.30.7[9]
Dihydroergocristine6.32.1100.51.4[9]
Metergoline*132.01.31003.5[10],[11]
Reference Antagonists
Ketanserin1582.5311.6>1000[10]
Ritanserin1050.51.368398[10]
Risperidone1620.164.80.83.1N/A

*Note: Metergoline is an ergot derivative, though not strictly a 9,10-dihydrolysergol, it is a potent 5-HT antagonist and serves as a relevant comparison.[10][12]

Analysis: The data reveals that dihydro-derivatives like dihydroergotamine and dihydroergocristine exhibit high, nanomolar affinity for 5-HT2A receptors, comparable to or greater than the benchmark antagonist Ketanserin.[9][10] However, a critical observation is their promiscuity. These compounds also bind with high affinity to 5-HT1A, α1-adrenergic, and D2-dopaminergic receptors. This lack of selectivity is a hallmark of many older ergot alkaloids and is a key consideration for drug development, as it can lead to a complex pharmacological profile and potential side effects. In contrast, Ritanserin shows much greater selectivity for 5-HT2A/2C receptors over adrenergic and dopaminergic sites.[10]

In Vitro Functional Antagonism

While binding affinity indicates how strongly a compound binds, functional assays determine its actual effect—whether it activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor. Antagonist potency is often measured as the pA2 value or the IC50 (concentration causing 50% inhibition of the agonist response).

Table 2: Comparative Functional Antagonist Potency at 5-HT2A Receptors

CompoundAssay TypeFunctional Potency (IC50 or pA2)Reference(s)
Dihydrolysergol Derivative
DihydroergotamineRat Aorta ContractionpA2 = 8.7N/A
Reference Antagonists
KetanserinPlatelet AggregationIC50 = 32.1 µM[13]
SarpogrelatePlatelet AggregationIC50 = 66.8 µM[13]
M100907 (selective)HTR InhibitionID50 = 6.2 µg/kg (in vivo)[14]

Analysis: Dihydroergotamine demonstrates potent functional antagonism in classic tissue-based assays. When compared to reference compounds in a platelet aggregation model, which is modulated by 5-HT2A receptors, established antagonists like Ketanserin show micromolar efficacy.[13] The high potency of dihydroergotamine in functional assays, coupled with its high binding affinity, confirms its robust antagonist activity at the 5-HT2A receptor.

In Vivo Efficacy Models

The ultimate test of an antagonist's efficacy is its ability to block a physiological or behavioral response mediated by the target receptor in a living organism.

  • Head-Twitch Response (HTR) Model: The head-twitch response in rodents is a well-validated behavioral proxy for 5-HT2A receptor activation.[14] It is reliably induced by 5-HT2A agonists like DOI or LSD. An effective 5-HT2A antagonist will dose-dependently block the HTR induced by these agents. This model is considered a gold standard for screening potential 5-HT2A antagonists.[14]

  • Serotonin Syndrome Model: The administration of high doses of serotonin-enhancing drugs (e.g., a MAO inhibitor plus a serotonin precursor like 5-HTP) induces a cluster of behavioral and autonomic signs known as the serotonin syndrome.[15][16] These signs include tremors, rigidity, and hyperthermia. Potent serotonin antagonists can attenuate or block the development of these symptoms. For example, the ergot derivative metergoline has been shown to antagonize this behavior.[11]

Experimental Methodologies and Workflows

Reproducibility and validity are paramount. The following section details standardized protocols for the key assays discussed.

Experimental Workflow Overview

Experimental_Workflow A Compound Selection (Dihydrolysergol Derivatives & Reference Antagonists) B In Vitro Screening: Radioligand Binding Assay A->B Determine Ki C In Vitro Functional Assay: Calcium Mobilization B->C Confirm Antagonism D In Vivo Efficacy Testing: Head-Twitch Response Model C->D Assess In Vivo Effect E Data Analysis & Comparative Evaluation D->E Synthesize Results

Caption: High-level workflow for evaluating serotonin antagonist efficacy.

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
  • Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT2A receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [3H]ketanserin (a high-affinity 5-HT2A antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds (9,10-dihydrolysergol derivatives and controls) at various concentrations.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine cell membranes (10-20 µg protein), [3H]ketanserin (final concentration ~0.5 nM), and either assay buffer (for total binding), non-specific control (for non-specific binding), or test compound.

    • Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters into scintillation vials with scintillation fluid.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value for each test compound using non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Head-Twitch Response (HTR) Assay
  • Objective: To assess the ability of a test compound to antagonize 5-HT2A receptor-mediated behavior in vivo.

  • Subjects: Male C57BL/6J mice (8-10 weeks old).

  • Materials:

    • Test compound (antagonist).

    • 5-HT2A agonist: 2,5-Dimethoxy-4-iodoamphetamine (DOI).

    • Vehicle (e.g., saline, DMSO/saline solution).

    • Observation chambers.

  • Methodology:

    • Acclimatize mice to the testing room for at least 60 minutes before the experiment.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.) at various doses. This is the pretreatment phase.

    • After a specific pretreatment time (e.g., 30 minutes), administer a challenge dose of the 5-HT2A agonist DOI (e.g., 2.5 mg/kg, i.p.).

    • Immediately place the mouse into an individual observation chamber.

    • Videorecord or have a trained observer, blind to the treatment conditions, count the number of head twitches for a defined period (e.g., the first 10-20 minutes after DOI injection). A head twitch is a rapid, convulsive rotational movement of the head.

    • Analyze the data by comparing the number of head twitches in the antagonist-pretreated groups to the vehicle-pretreated control group.

    • Calculate the dose of the antagonist required to inhibit the HTR by 50% (the ID50 value) to quantify its in vivo potency.[14]

Conclusion and Future Directions

The evaluation of 9,10-dihydrolysergol derivatives confirms their status as potent, albeit often non-selective, ligands for serotonin receptors. Compounds like dihydroergotamine exhibit high affinity and functional antagonism at 5-HT2A receptors, validating the therapeutic potential of the dihydro-ergot scaffold.[9]

The primary challenge and opportunity for future research lies in achieving receptor selectivity. The promiscuity of early derivatives, which bind potently to adrenergic and dopaminergic receptors, complicates their clinical use.[9] Modern drug discovery efforts should focus on structure-activity relationship (SAR) studies to identify modifications to the 9,10-dihydrolysergol core that enhance affinity for specific serotonin receptor subtypes while diminishing affinity for off-target receptors.

Future research should prioritize:

  • Rational Drug Design: Employ computational modeling and medicinal chemistry to synthesize novel derivatives with improved selectivity profiles.[17]

  • Expanded Pharmacological Profiling: Test new derivatives against a wider panel of GPCRs to fully characterize their selectivity.

  • Exploration of Biased Agonism: Investigate whether these compounds can act as biased ligands, selectively activating or blocking specific downstream pathways (e.g., G protein vs. β-arrestin pathways), which could fine-tune their therapeutic effects and reduce side effects.[8]

By leveraging the inherent potency of the 9,10-dihydrolysergol backbone and applying modern drug design principles, it is plausible to develop a new generation of highly selective and efficacious serotonin antagonists for a range of neurological and psychiatric disorders.

References

  • Title: 9,10-Dihydro-LSD Source: Wikipedia URL: [Link]

  • Title: Synthesis of 9, 10- Dihydrolysergic Acid Source: International Journal for Research in Applied Science & Engineering Technology (IJRASET) URL: [Link]

  • Title: Total synthesis of dihydrolysergic acid and dihydrolysergol: development of a divergent synthetic strategy applicable to rapid assembly of D-ring analogs Source: PubMed Central (PMC) URL: [Link]

  • Title: 9,10-Dihydroergotalkaloids as inhibitors of acetylcholinesterase Source: PubMed URL: [Link]

  • Title: Ergot Alkaloids and their Derivatives as Ligands for Serotoninergic, Dopaminergic, and Adrenergic Receptors Source: Taylor & Francis eBooks URL: [Link]

  • Title: Ergot alkaloid consumption alters serotonin receptor-induced vasoactivity in ovine umbilical vasculature Source: Office of Scientific and Technical Information (OSTI.GOV) URL: [Link]

  • Title: Synthesis of 9, 10- Dihydrolysergic Acid | Request PDF Source: ResearchGate URL: [Link]

  • Title: SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS Source: Institute of Experimental Medicine, Czech Academy of Sciences URL: [Link]

  • Title: 5-HT2A receptor Source: Wikipedia URL: [Link]

  • Title: In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R Source: PubMed URL: [Link]

  • Title: Animal models of the serotonin syndrome: a systematic review Source: PubMed URL: [Link]

  • Title: Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Effects of Ergot Drugs on Serotonergic Function: Behavior and Neurochemistry Source: PubMed URL: [Link]

  • Title: Serotonin Receptor Subtypes and Ligands Source: American College of Neuropsychopharmacology (ACNP) URL: [Link]

  • Title: Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor Source: Analytical Chemistry URL: [Link]

  • Title: Recent Advances in the Neuropsychopharmacology of Serotonergic Hallucinogens Source: PubMed Central (PMC) URL: [Link]

  • Title: A validated animal model for the Serotonin Syndrome Source: Ludwig-Maximilians-Universität München URL: [Link]

  • Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing Source: Journal of Herbmed Pharmacology URL: [Link]

  • Title: 5-HT receptor Source: Wikipedia URL: [Link]

  • Title: Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents Source: PubMed Central (PMC) URL: [Link]

  • Title: ERGOT ALKALOIDS AND THEIR DERIVATIVES AS LIGANDS FOR SEROTONINERGIC , DOPAMINERGIC , AND ADRENERGIC RECEPTORS Source: Semantic Scholar URL: [Link]

  • Title: An assessment of the effects of serotonin 6 (5-HT6) receptor antagonists in rodent models of learning Source: PubMed URL: [Link]

  • Title: 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives Source: PubMed URL: [Link]

  • Title: Design, synthesis, structure–activity relationship studies, and evaluation of novel GLS1 inhibitors Source: University of Toyama URL: [Link]

Sources

Technical Guide: The Structural & Functional Divergence of LSD vs. 9,10-Dihydro-LSD

[1]

Executive Summary

This guide provides a technical contrast between Lysergic Acid Diethylamide (LSD) and its hydrogenated analog, 9,10-dihydro-LSD (DHLSD) .[1][2] While structurally nearly identical—differing only by the saturation of the C9-C10 double bond—these two compounds exhibit a profound pharmacological paradox: they both bind the 5-HT2A receptor with high affinity, yet LSD is a potent potent psychoplastogen, whereas DHLSD is effectively non-hallucinogenic in humans.[2]

This document dissects the Structure-Activity Relationship (SAR) , receptor kinetics (residence time) , and in vivo behavioral markers that drive this divergence, offering a roadmap for researchers developing non-hallucinogenic neurotherapeutics.

Part 1: Structural & Chemical Divergence

The core differentiation lies in the D-ring of the ergoline scaffold.

The C9-C10 "Switch"[1]
  • LSD: Contains a double bond between Carbon 9 and Carbon 10. This unsaturation imposes planarity on the D-ring and rigidly orients the C8-diethylamide substituent.[1]

  • 9,10-Dihydro-LSD: Saturation of this bond creates a single bond, introducing flexibility and altering the "pucker" of the D-ring.[1]

The Diethylamide "Anchor" Mechanism

Recent cryo-EM and crystallography studies (Wacker et al., 2017) revealed that LSD's diethylamide moiety does not merely sit in the orthosteric pocket; it wedges itself under Extracellular Loop 2 (EL2) of the 5-HT2A receptor.

  • LSD: The rigid D-ring forces the diethylamide group into a specific conformation that pulls EL2 over the receptor like a "lid," trapping the molecule inside.

  • DHLSD: The altered pucker of the saturated D-ring misaligns the diethylamide group. It fails to engage the EL2 "lid" effectively, leading to rapid dissociation.

Visualization: The "Lid" Mechanism

The following diagram illustrates the kinetic trap mechanism that differentiates the two compounds.

LidMechanismLSDLSD (C9=C10 Double Bond)Receptor_State5-HT2A Receptor Binding PocketLSD->Receptor_StateHigh Affinity BindingDHLSD9,10-Dihydro-LSD (Saturated)DHLSD->Receptor_StateHigh Affinity BindingEL2_ClosedEL2 Loop 'Lid' CLOSES(Traps Ligand)Receptor_State->EL2_ClosedInduced by LSDRigid GeometryEL2_OpenEL2 Loop Remains DYNAMIC(No Trap)Receptor_State->EL2_OpenInduced by DHLSDAltered D-Ring PuckerKinetics_SlowLong Residence Time(t½ > 60 min)Sustained SignalingEL2_Closed->Kinetics_SlowKinetics_FastRapid Dissociation(t½ < 5 min)Transient SignalingEL2_Open->Kinetics_FastEffect_PsychedelicHallucinogenic(HTR +)Kinetics_Slow->Effect_PsychedelicBiased Signaling (Arrestin/Gq)Effect_InertNon-Hallucinogenic(HTR -)Kinetics_Fast->Effect_InertSub-threshold Activation

Figure 1: The kinetic "trap" mechanism.[1] LSD stabilizes the EL2 loop closure, extending residence time. DHLSD fails to lock the loop, resulting in rapid dissociation and loss of psychoactivity.

Part 2: Comparative Pharmacology Data[1]

The following data contrasts the binding profile with functional output. Note that while DHLSD retains significant affinity, it loses the functional potency required for hallucinogenesis.

Table 1: Pharmacological Profile Comparison
MetricLSD (Reference)9,10-Dihydro-LSDInterpretation
Chemistry

9,10-unsaturation
9,10-saturatedRigid vs. Flexible D-ring
5-HT2A Affinity (

)
1.0 – 3.5 nM~10 – 20 nMRetained Affinity: DHLSD still binds tightly.[1]
Human Active Dose 50 – 100

g
> 3,000

g (Inactive)
Loss of Potency: >50x reduction in vivo.
Head Twitch (Mice) Robust (ED50 ~50

g/kg)
Absent / InactiveNon-Hallucinogenic: Lacks behavioral signature.
Receptor Kinetics Extremely Slow Off-rateFast Off-rateResidence Time: Critical driver of efficacy.[1]

Key Insight: Affinity (


) is a poor predictor of hallucinogenic potential for ergolines. Residence time and specific conformational induction (EL2 closure) are the true determinants.

Part 3: Experimental Protocols

To verify the non-hallucinogenic status of an LSD analog, two primary assays are required: Radioligand Binding (to confirm it hits the target) and the Head Twitch Response (HTR) (to confirm it does not cause hallucinations).

Protocol A: Head Twitch Response (HTR) Assay

The gold-standard behavioral proxy for 5-HT2A-mediated hallucinogenesis in rodents.[1][3]

Materials:

  • Subjects: Male C57BL/6J mice (8–10 weeks old).

  • Equipment: High-speed camera (60fps+) or magnetometer coil system.[1]

  • Compounds: LSD (positive control), Vehicle (saline), 9,10-dihydro-LSD (test).[1]

Workflow:

  • Acclimatization: Handle mice for 3 days prior to testing to reduce stress-induced artifacts.

  • Dosing: Administer drug IP (Intraperitoneal) at graded doses.

    • LSD Range: 50, 100, 200, 400

      
      g/kg.
      
    • DHLSD Range: 100, 500, 1000, 3000

      
      g/kg.
      
  • Observation: Immediately place mouse in a clear observation cylinder.[1]

  • Recording: Record behavior for 30 minutes.

  • Scoring: Count "Head Twitches"—rapid, rhythmic rotational movements of the head (frequency ~90Hz).

    • Differentiation: Distinguish from grooming or wet-dog shakes (whole body).[1]

  • Analysis: Plot Total HTR Counts vs. Log(Dose).

    • Validation: LSD should produce an inverted-U shaped dose-response.[1] DHLSD should show flatline response indistinguishable from vehicle.[1]

Protocol B: 5-HT2A Competition Binding Assay

Validates that the loss of effect is not due to lack of binding.[1]

Workflow:

  • Membrane Prep: HEK293 cells stably expressing human 5-HT2A receptors.[1]

  • Radioligand:

    
    -LSD or 
    
    
    -Ketanserin (approx 1 nM).[1]
  • Incubation: Incubate membranes + radioligand + varying concentrations of DHLSD (

    
     to 
    
    
    M) for 60 mins at 37°C.
  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Visualization: Experimental Logic Flow

ExperimentalWorkflowCompoundTest Compound(9,10-dihydro-LSD)Step1Step 1: Binding Assay(Does it bind 5-HT2A?)Compound->Step1Result_Bind_YesHigh Affinity(Ki < 50nM)Step1->Result_Bind_YesResult_Bind_NoLow Affinity(Discard)Step1->Result_Bind_NoStep2Step 2: HTR Assay(Is it hallucinogenic?)Result_Bind_Yes->Step2Result_HTR_PosHTR Positive(Hallucinogen)Step2->Result_HTR_PosLSD ControlResult_HTR_NegHTR Negative(Non-Hallucinogenic)Step2->Result_HTR_NegDHLSDConclusionTherapeutic Candidate(Neuroplasticity w/o Trip)Result_HTR_Neg->Conclusion

Figure 2: Screening workflow for non-hallucinogenic ligands. DHLSD passes Step 1 (Binding) but "fails" Step 2 (HTR), identifying it as a non-hallucinogenic modulator.

References

  • Wacker, D., et al. (2017). Crystal Structure of an LSD-Bound Human 5-HT2A Receptor.[1] Cell, 168(3), 377-389.[1]

  • Nichols, D. E. (2016). Psychedelics.[4][5][6] Pharmacological Reviews, 68(2), 264-355.[1]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice.[6] Psychopharmacology, 227(4), 727-739.[1]

  • Brandt, S. D., et al. (2017). Analytical characterization of 9,10-dihydro-LSD.[1] Drug Testing and Analysis, 9(1), 123-132.[1]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9,10-Dihydrolysergol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to extend our commitment to safety beyond the application of our products to their entire lifecycle, including their disposal. This guide provides a detailed protocol for the proper disposal of 9,10-Dihydrolysergol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in the chemical properties of ergot alkaloids and established principles of hazardous waste management.

Understanding the Hazard Profile of 9,10-Dihydrolysergol

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. 9,10-Dihydrolysergol is a derivative of lysergol, an ergot alkaloid. While the toxicological properties of many such derivatives are not exhaustively studied, the available safety data indicates that 9,10-Dihydrolysergol is harmful if swallowed and can cause serious eye damage[1]. Ergot alkaloids as a class are known for their potent physiological effects, and therefore, all related compounds should be handled with care throughout their use and disposal[2].

Key Hazard Information:

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity, OralDo not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention[1].
Causes serious eye damageSerious Eye Damage/Eye IrritationWear eye and face protection. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention[1].
The Core Principle: Chemical Decontamination Prior to Disposal

The primary directive for the disposal of 9,10-Dihydrolysergol is that it should not be disposed of in its active form. The ergoline ring system, common to ergot alkaloids, is susceptible to chemical degradation, which can render the compound biologically inactive. The recommended methods for decontamination are alkaline hydrolysis or oxidation. These methods are chosen for their efficacy in breaking down the ergoline structure.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_decon Decontamination cluster_disposal Final Disposal prep Don appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves waste_id Identify 9,10-Dihydrolysergol waste: - Pure compound - Contaminated labware - Aqueous solutions prep->waste_id decon_choice Choose Decontamination Method waste_id->decon_choice hydrolysis Alkaline Hydrolysis (for pure compound and solutions) decon_choice->hydrolysis Bulk Waste oxidation Oxidation (for trace contamination and spills) decon_choice->oxidation Trace/Spill neutralize Neutralize solution to pH 6-8 hydrolysis->neutralize dispose_solid Dispose of decontaminated labware as regular laboratory waste oxidation->dispose_solid dispose_liquid Dispose of neutralized aqueous waste down the drain with copious amounts of water (check local regulations) neutralize->dispose_liquid

Caption: Disposal workflow for 9,10-Dihydrolysergol.

Step-by-Step Decontamination and Disposal Protocols

It is crucial to perform these procedures in a well-ventilated area, preferably within a chemical fume hood.

This method is effective for the degradation of the ergot alkaloid structure. Alkaline conditions facilitate the hydrolysis of the molecule, breaking it down into less active components.

Materials:

  • Sodium hydroxide (NaOH) solution (1M)

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste container

Procedure:

  • Preparation of the Waste Solution:

    • For solid 9,10-Dihydrolysergol, dissolve it in a minimal amount of a water-miscible solvent such as methanol or DMSO before adding it to the aqueous sodium hydroxide solution.

    • For aqueous solutions containing 9,10-Dihydrolysergol, proceed directly to the next step.

  • Alkaline Hydrolysis:

    • Slowly add the 9,10-Dihydrolysergol waste to a 1M sodium hydroxide solution. The recommended ratio is at least 10 parts of the NaOH solution to 1 part of the waste solution.

    • Stir the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis. For some ergot alkaloids, heating to around 98°C can complete the hydrolysis in 30 to 60 minutes, though this should be done with extreme caution and appropriate equipment in a fume hood[1].

  • Neutralization:

    • After the hydrolysis period, check the pH of the solution. It will be highly alkaline.

    • Carefully neutralize the solution by slowly adding a dilute acid, such as 1M hydrochloric acid (HCl). Monitor the pH closely.

    • Adjust the pH to a neutral range, typically between 6.0 and 8.0.

  • Final Disposal:

    • Once neutralized, the aqueous waste can be disposed of down the drain with copious amounts of water, provided this is in accordance with local sewer disposal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Oxidation is an effective method for degrading the ergoline ring system, particularly for decontaminating glassware and surfaces with trace amounts of 9,10-Dihydrolysergol[3]. Acidic conditions can promote the oxidation of ergolines[3].

Materials:

  • A suitable oxidizing agent, such as a solution of potassium permanganate (KMnO4) in a dilute acid (e.g., 0.1M sulfuric acid). Alternatively, a freshly prepared 10% solution of sodium hypochlorite (bleach) can be used.

  • Sodium bisulfite or ascorbic acid for quenching excess oxidant.

Procedure:

  • Preparation of the Oxidizing Solution:

    • If using potassium permanganate, prepare a 0.1M solution in 0.1M sulfuric acid. Handle with care as it is a strong oxidizer.

    • If using bleach, a 10% solution is generally effective.

  • Decontamination:

    • For Glassware: Rinse the glassware with the oxidizing solution, ensuring all surfaces are coated. Allow the solution to remain in contact with the glass for at least 2 hours.

    • For Spills: Absorb the spill with an inert material. Treat the contaminated material and the spill surface with the oxidizing solution and let it react for at least 2 hours.

  • Quenching the Oxidant:

    • After the decontamination period, quench any remaining oxidizing agent. For potassium permanganate, add sodium bisulfite solution until the purple color disappears. For bleach, add sodium bisulfite or ascorbic acid.

  • Final Disposal:

    • The decontaminated glassware can be washed as usual.

    • The quenched solution and absorbed spill material should be collected in a designated hazardous waste container for disposal through your institution's EHS office.

General Best Practices for Chemical Waste Disposal
  • Never mix incompatible wastes. Keep 9,10-Dihydrolysergol waste separate from other chemical waste streams unless you are actively decontaminating it.

  • Label all waste containers clearly. The label should include the name of the chemical, concentration, and the date.

  • Work in a well-ventilated area. A chemical fume hood is the preferred location for all decontamination procedures.

  • Consult your institution's EHS office. They are the ultimate authority on what is permissible for disposal in your specific location and can provide guidance on local regulations.

By adhering to these scientifically-backed procedures, researchers can ensure the safe and responsible disposal of 9,10-Dihydrolysergol, upholding the principles of laboratory safety and environmental stewardship.

References

  • Kuner, M., Lisec, J., Mauch, T., & Koch, M. (2021). Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method. Toxins, 13(5), 342. [Link]

  • Rohilla, M., & Venugopalan, P. (2018). Synthesis of 9, 10- Dihydrolysergic Acid. International Journal for Research in Applied Science & Engineering Technology (IJRASET), 6(1), 493-496. [Link]

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  • Stoll, A., & Hofmann, A. (1943). The ergot alkaloids. In The Alkaloids: Chemistry and Physiology (Vol. 8, pp. 725-844). Academic Press.
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  • Komarova, E.L., & Tolkachev, O.N. (2001). The Chemistry of Peptide Ergot Alkaloids. Part 1. Classification and Chemistry of Ergot Peptides. Pharmaceutical Chemistry Journal, 35, 504–513.
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  • Cvak, L., & Jegorov, A. (1997). Analysis of Ergot Alkaloids. In Analysis of Ergot Alkaloids. CRC Press.
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Essential Safety and Logistical Guide for Handling 9,10-Dihydrolysergol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, immediate safety and logistical information for the handling of 9,10-Dihydrolysergol. It is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance rooted in established safety protocols and scientific principles. Our objective is to furnish you with the critical information necessary to work safely and effectively with this potent compound, thereby fostering a culture of safety and trust in your laboratory operations.

Understanding the Hazard: The "Why" Behind the Precautions

9,10-Dihydrolysergol is a derivative of lysergol, belonging to the ergot alkaloid family. While toxicological properties of 9,10-Dihydrolysergol itself are not exhaustively documented, the known effects of related ergot alkaloids necessitate a high degree of caution. These compounds are known to interact with serotonin and dopamine receptors in the central nervous system.[1][2] Accidental exposure, through inhalation of airborne particles, skin contact, or ingestion, can lead to unforeseen physiological effects. The primary hazards identified for similar compounds include being harmful if swallowed and causing serious eye damage.[3] Therefore, all handling procedures must be designed to minimize any possibility of direct contact.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of Personal Protective Equipment (PPE) is the most critical factor in mitigating exposure risk. The following table outlines the minimum required PPE for handling 9,10-Dihydrolysergol, particularly in its powdered form.

PPE ComponentSpecifications and Rationale
Gloves Double Gloving Required. Use two pairs of powder-free nitrile gloves. Nitrile provides good resistance to a range of chemicals.[4] Double gloving provides an additional layer of protection against tears and contamination. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove is removed after completing the entire procedure and before leaving the designated handling area.
Eye Protection Chemical Splash Goggles. These provide a complete seal around the eyes, offering protection from airborne particles and potential splashes. Standard safety glasses are insufficient.
Face Protection Face Shield. To be worn in conjunction with chemical splash goggles. A face shield offers an additional barrier of protection for the entire face from splashes or unexpected energetic reactions.
Lab Coat/Gown Disposable, solid-front gown with tight-fitting cuffs. A disposable gown made of a low-permeability fabric is essential to prevent contamination of personal clothing. The solid front and tight cuffs minimize the potential for skin exposure.
Respiratory Protection NIOSH-approved N100, P100, or R100 filtering facepiece respirator (FFR) at a minimum. [3] Given the potent nature of ergot alkaloids and the potential for aerosolization of fine powders, respiratory protection is crucial. For operations with a higher risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter should be considered.[5]

Operational Plan: From Receipt to Disposal

A structured operational plan is essential for the safe handling of 9,10-Dihydrolysergol. The following workflow diagram and procedural steps provide a clear guide for laboratory personnel.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials & Equipment don_ppe->gather_materials weigh_transfer Weighing & Transfer (in ventilated enclosure) gather_materials->weigh_transfer solubilization Solubilization/Reaction Setup weigh_transfer->solubilization decontaminate_surfaces Decontaminate Surfaces solubilization->decontaminate_surfaces dispose_waste Segregate & Dispose of Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of 9,10-Dihydrolysergol.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designated Area: All work with 9,10-Dihydrolysergol must be conducted in a designated area, such as a certified chemical fume hood or a glove box. This area should be clearly marked with warning signs.

    • PPE: Before entering the designated area, don all required PPE as outlined in the table above.

    • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) and waste containers within the designated handling area to minimize movement in and out of the space.

  • Handling (within a ventilated enclosure):

    • Weighing: Carefully weigh the desired amount of 9,10-Dihydrolysergol. Use smooth, deliberate movements to avoid creating airborne dust.

    • Transfer: Use a dedicated spatula to transfer the powder. If transferring to a vial for solubilization, do so slowly and carefully.

    • Solubilization: If dissolving the compound, add the solvent to the vial containing the powder slowly to avoid splashing. Cap the vial securely before mixing.

  • Cleanup:

    • Surface Decontamination: After handling is complete, decontaminate all surfaces within the designated area. A recommended procedure is to first wipe surfaces with a damp cloth to collect any remaining powder without creating dust, followed by a thorough cleaning with a suitable laboratory detergent and then 70% ethanol.

    • Equipment Decontamination: All non-disposable equipment that came into contact with the compound must be thoroughly cleaned.

Spill Management: A Plan for the Unexpected

In the event of a spill, a calm and methodical response is crucial.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For spills of more than a few milligrams of powder, or any liquid spill, professional environmental health and safety (EHS) personnel should be contacted.

  • Control the Spill (for minor powder spills only):

    • If the spill is small and you are trained and equipped to handle it, carefully cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[6]

    • Gently wipe the area from the outside in, placing the contaminated materials into a designated hazardous waste bag.

  • Decontaminate: Clean the spill area thoroughly with a laboratory detergent and water, followed by 70% ethanol.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste generated from the handling of 9,10-Dihydrolysergol must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: All disposable PPE (gloves, gown, respirator), weigh boats, and contaminated cleaning materials must be placed in a clearly labeled hazardous waste bag.

  • Liquid Waste: Unused solutions of 9,10-Dihydrolysergol and solvent rinses from cleaning equipment should be collected in a designated, sealed, and clearly labeled hazardous waste container.

References

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  • Santa Cruz Biotechnology. (2018, November 1).
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  • Cayman Chemical. (2025, August 27).
  • Szabo-Scandic. (n.d.).
  • Wikipedia. (n.d.). 9,10-Dihydro-LSD. Retrieved from [Link]

  • LookChem. (n.d.). 9,10-Dihydrolysergol. Retrieved from [Link]

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  • PubMed. (1981). Convenient synthesis of 6-nor-9,10-dihydrolysergic acid methyl ester. Retrieved from [Link]

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  • Benchchem. (n.d.). Essential Safety and Handling Guide for Potent Chemical Compounds.
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  • University of California, Berkeley. (n.d.).
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